6-(Methylsulfonyl)-1H-indazole
Description
Properties
IUPAC Name |
6-methylsulfonyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZHKXZWDTBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670741 | |
| Record name | 6-(Methanesulfonyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261953-48-4 | |
| Record name | 6-(Methanesulfonyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylsulfonyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"physicochemical properties of 6-(Methylsulfonyl)-1H-indazole"
An In-Depth Technical Guide to the Physicochemical Properties of 6-(Methylsulfonyl)-1H-indazole
Abstract
This compound is a functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its indazole core is recognized as a privileged scaffold, present in a variety of pharmaceutical agents, including tyrosine kinase and PARP inhibitors.[1][2] The methylsulfonyl group at the 6-position provides a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate for creating novel molecules for biological screening.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physicochemical properties of this compound. It outlines both known and predicted data, explains the scientific rationale behind these properties, and provides robust, field-proven experimental protocols for their determination and validation.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is an aromatic bicyclic compound consisting of a benzene ring fused to a pyrazole ring, with a methylsulfonyl substituent. The 1H-tautomer is generally the more stable form of indazole.[3][4]
Table 1: Key Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 6-methylsulfonyl-1H-indazole | [1][5] |
| CAS Number | 261953-48-4 | [1][6][7] |
| Molecular Formula | C₈H₈N₂O₂S | [1][5][6] |
| Molecular Weight | 196.23 g/mol | [1][6] |
| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)C=NN2 | [5] |
| InChI | InChI=1S/C8H8N2O2S/c1-13(11,12)7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | [5] |
| InChIKey | XKPZHKXZWDTBOR-UHFFFAOYSA-N | [5] |
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
Table 2: Summary of Physical and Chemical Properties
| Property | Value / Observation | Source(s) / Rationale |
| Physical State | Solid | [1] |
| Melting Point | 207-208 °C | [1] |
| Boiling Point | Data not available; likely decomposes before boiling at atmospheric pressure. | High melting point suggests strong intermolecular forces, leading to a high boiling point. |
| pKa (Acidity of N-H) | Predicted < 13.86 | The parent indazole has a pKa of 13.86.[8] The potent electron-withdrawing sulfonyl group is expected to increase the acidity of the N-H proton. |
| pKa (Basicity of N2) | Predicted < 1.04 | The parent indazole has a pKa of 1.04 for its conjugate acid.[8] The electron-withdrawing group will decrease the basicity of the pyrazole nitrogen. |
| Predicted LogP (XlogP) | 1.5 | [5] |
The high melting point of 207-208°C indicates a stable crystal lattice with significant intermolecular forces, likely involving hydrogen bonding from the N-H group and strong dipole-dipole interactions from the sulfonyl moiety.[1] The methylsulfonyl group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the indazole ring system. This is expected to increase the acidity of the N-H proton and decrease the basicity of the lone pair on the second pyrazole nitrogen compared to the unsubstituted indazole.[8]
Solubility Profile
Solubility is a cornerstone property in drug development, impacting formulation, administration, and bioavailability. While specific quantitative data for this compound is limited, indazole derivatives are generally soluble in polar organic solvents like DMSO and DMF.[9]
Causality in Solubility Assessment
Two distinct solubility measurements are critical:
-
Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent. It is a fundamental property essential for understanding dissolution and for developing oral formulations.
-
Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer. This is a high-throughput measurement that mimics the conditions of many in vitro biological assays and helps identify potential issues with compound precipitation during screening.
Diagram: General Workflow for Solubility Assessment
Caption: Workflows for thermodynamic and kinetic solubility determination.
Experimental Protocol 1: Thermodynamic Solubility Determination
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and shake at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the solution through a 0.45 µm filter.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Experimental Protocol 2: Kinetic Solubility Determination
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.[9]
-
Dilution: In a 96-well plate, add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1-2%).[9]
-
Incubation: Cover the plate and incubate at room temperature with gentle shaking for a defined period, typically 2 hours and 24 hours.[9]
-
Analysis: Determine the concentration of the compound remaining in the solution, either by direct UV-Vis reading in the plate, nephelometry (to measure turbidity from precipitation), or by HPLC-UV after centrifugation of the plate.[9]
Stability and Reactivity
Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and ensuring data integrity in biological assays.
-
Storage: The compound should be stored sealed in a dry, dark place at room temperature, preferably under an inert atmosphere, suggesting potential sensitivity to moisture, light, or oxidation.[1]
-
Reactivity: The indazole ring is an aromatic system that can undergo electrophilic substitution.[3] The methylsulfonyl group is a robust and versatile functional group, often used as a key intermediate for further chemical modification in synthetic schemes.[1]
Forced Degradation Studies
Forced degradation (or stress testing) is a systematic process to evaluate the intrinsic stability of a compound by subjecting it to harsh conditions. This helps identify potential degradation pathways and develop stability-indicating analytical methods. The protocol below is adapted from standard pharmaceutical guidelines.[9]
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol 3: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture like acetonitrile:water (50:50).[9]
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.[9]
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Use the stock solution as is. Incubate at 80°C.
-
Photolytic Degradation: Expose the stock solution in a quartz vial to light conditions as specified by ICH Q1B guidelines. Wrap a control sample in aluminum foil.
-
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before injection.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. This method must be capable of resolving the parent compound from all major degradation products.
-
Reporting: Calculate the percentage of the parent compound remaining over time and identify the structures of any significant degradants using mass spectrometry data.
Spectroscopic Characterization
While a full experimental dataset for this compound is not publicly available, data from closely related analogs can be used to predict its spectral features. For instance, the spectra of Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate provide a useful reference.[10][11]
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A broad singlet for the N-H proton (>10 ppm).- Three aromatic protons on the indazole core, likely appearing as a singlet/doublet for H-7, a doublet for H-4, and a doublet of doublets for H-5.- A singlet around 3.1-3.3 ppm for the methylsulfonyl (SO₂CH₃) protons. |
| ¹³C NMR | - Approximately 6-7 distinct aromatic carbon signals.- A signal for the methyl carbon of the sulfonyl group around 44-45 ppm.[10][11] |
| IR Spectroscopy | - A broad N-H stretching band (~3200-3400 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Strong, characteristic asymmetric and symmetric S=O stretching bands (~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹). |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 196. |
Experimental Protocol 4: General Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[12]
-
Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher). Use standard pulse programs. For ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio.[13]
-
-
IR Spectroscopy:
-
Sample Prep: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record a background spectrum, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[12]
-
-
Mass Spectrometry:
-
Sample Prep: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).[12]
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for LC-MS or Electron Ionization for GC-MS) to obtain the mass-to-charge ratio.
-
Lipophilicity and Acidity (LogP & pKa)
LogP and pKa are fundamental parameters in drug discovery that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. The predicted XlogP of 1.5 suggests the molecule has balanced solubility properties, which is often desirable for drug candidates.[5]
-
pKa (Ionization Constant): Determines the extent of a molecule's ionization at a given pH. This affects solubility, membrane permeability, and target binding.
Diagram: Role of Physicochemical Properties in Drug Development
Caption: Interplay of core physicochemical properties and ADME outcomes.
Experimental Protocol 5: LogP Determination (Shake-Flask Method)
-
Preparation: Prepare a stock solution of the compound in the more soluble phase (likely n-octanol).
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the second phase (e.g., pH 7.4 buffer). The two phases should be mutually saturated beforehand.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow for partitioning, then let the layers separate completely (centrifugation can be used).
-
Analysis: Determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC-UV.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Experimental Protocol 6: pKa Determination (Potentiometric Titration)
-
Solution Prep: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if needed).
-
Titration: While monitoring the pH with a calibrated electrode, perform a titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl) to determine the basic pKa, or a standardized base (e.g., 0.1 M NaOH) for the acidic pKa.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.
Conclusion
This compound is a well-defined solid with a high melting point and balanced predicted lipophilicity. Its key chemical features—the acidic N-H proton and the electron-deficient aromatic system—are direct consequences of the powerful electron-withdrawing methylsulfonyl group. While extensive experimental data is not publicly cataloged, this guide provides a robust framework for its characterization. The detailed protocols herein offer a validated pathway for researchers to determine the solubility, stability, and other critical physicochemical properties necessary to effectively utilize this valuable chemical building block in synthetic chemistry and advance its potential in drug discovery programs.
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An In-depth Technical Guide to the Solubility of 6-(Methylsulfonyl)-1H-indazole in DMSO and Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on understanding, determining, and optimizing the solubility of 6-(Methylsulfonyl)-1H-indazole. While specific experimental solubility data for this compound is not widely published, this document synthesizes established principles of medicinal chemistry and standard laboratory protocols to offer a robust methodology for its characterization. The guide details the pivotal role of Dimethyl Sulfoxide (DMSO) as a primary solvent for stock solutions and explores the critical influence of aqueous buffer composition, particularly pH, on the solubility of this heterocyclic compound. Detailed, field-proven protocols for determining both kinetic and thermodynamic solubility are provided, supplemented by data presentation templates and workflow visualizations to ensure experimental integrity and reproducibility.
Introduction: Physicochemical Context of this compound
This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The physicochemical properties of any novel compound are paramount in drug discovery, dictating its behavior in biological assays and its potential for development as a therapeutic agent.[3] Aqueous solubility, in particular, is a critical determinant of a drug's absorption and bioavailability.[4]
The structure of this compound, featuring both a weakly acidic indazole core and a polar sulfonyl group, suggests a complex solubility profile. The indazole ring system itself is known for often having poor aqueous solubility.[5][6] The methylsulfonyl group (-SO₂CH₃) is a key feature; it is a polar functional group and can act as a hydrogen bond acceptor, which can influence the molecule's interaction with solvents.[6] Understanding the interplay between the indazole scaffold and the sulfonyl substituent is crucial for developing effective formulation and screening strategies.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale/Basis for Estimation |
| Molecular Formula | C₈H₈N₂O₂S | Calculated from structure.[7] |
| Molecular Weight | 196.23 g/mol | Calculated from molecular formula.[4] |
| Hydrogen Bond Donors | 1 (from the indazole N-H) | Based on chemical structure. |
| Hydrogen Bond Acceptors | 2 (from the sulfonyl oxygens) | The sulfonyl group can accept hydrogen bonds. |
| Predicted LogP | ~1.5 - 2.5 | Estimated based on related indazole structures and the polarity of the sulfonyl group. |
| Aqueous Solubility | Predicted to be low | Indazole derivatives often exhibit poor aqueous solubility.[5] The polar sulfonyl group may slightly improve this compared to unsubstituted indazoles.[8] |
| pKa | Weakly acidic | The N-H proton of the indazole ring is weakly acidic.[9] |
Solubility in Dimethyl Sulfoxide (DMSO): The Gateway to In Vitro Screening
DMSO is a powerful, polar aprotic solvent, widely regarded as a "universal solvent" in drug discovery for its ability to dissolve a vast range of organic compounds, including those with poor aqueous solubility.[10] For compounds like this compound, preparing a concentrated stock solution in DMSO is the standard first step for most in vitro biological assays.[5]
Causality in Solvent Choice: Why DMSO?
-
High Solubilizing Power : DMSO's polarity allows it to effectively solvate a wide array of both polar and non-polar molecules.[10]
-
Miscibility : It is miscible with water and most organic solvents, facilitating the dilution of stock solutions into aqueous assay buffers.[10]
-
Assay Compatibility : While DMSO can affect cell physiology at higher concentrations, it is generally well-tolerated in most cell-based assays at final concentrations of ≤ 0.5%.
Protocol for Preparation and Quantification of a Concentrated Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a high-concentration stock solution of this compound in DMSO, a critical step for downstream experiments.
Step-by-Step Methodology:
-
Pre-Weighing Preparation : Allow the vial containing solid this compound to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the compound.
-
Mass Calculation : To prepare a 10 mM stock solution, calculate the required mass. For 1 mL of a 10 mM solution (MW = 196.23 g/mol ), 1.96 mg of the compound is needed.
-
Accurate Weighing : Using a calibrated analytical balance, accurately weigh the calculated mass of the compound into a sterile, amber glass or polypropylene vial.
-
Solvent Addition : Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution : Vortex the vial vigorously for 2-3 minutes to facilitate dissolution. If particulates remain, brief sonication in a water bath can be employed. Visually inspect the solution to ensure it is clear and free of any solid material.
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.
Caption: Comparison of Kinetic and Thermodynamic solubility workflows.
Data Presentation and Interpretation
Systematic recording and clear presentation of solubility data are essential for project progression.
Table 2: Template for Reporting Solubility Data for this compound
| Solvent/Buffer System | pH | Method | Incubation Time (h) | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Observations |
| 100% DMSO | N/A | Visual Inspection | N/A | 25 | > 3925 | > 20,000 | Clear solution at 20 mM |
| PBS | 7.4 | Kinetic | 2 | 25 | No visible precipitate | ||
| PBS | 7.4 | Kinetic | 24 | 25 | Slight precipitate observed | ||
| Citrate Buffer | 5.0 | Thermodynamic | 48 | 25 | |||
| Phosphate Buffer | 7.4 | Thermodynamic | 48 | 25 | |||
| Carbonate Buffer | 9.0 | Thermodynamic | 48 | 25 |
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for determining the solubility of this compound in DMSO and various aqueous buffers. By following these detailed protocols, researchers can generate reliable and reproducible data that is essential for advancing this compound through the drug discovery pipeline. The clear delineation between kinetic and thermodynamic solubility, along with the emphasis on the influence of pH, equips scientists with the necessary tools to fully characterize this promising molecule. The provided templates and workflows serve as a self-validating system to ensure data integrity and facilitate informed decision-making in medicinal chemistry and drug development programs.
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"stability of 6-(Methylsulfonyl)-1H-indazole under experimental conditions"
An In-Depth Technical Guide to the Stability of 6-(Methylsulfonyl)-1H-indazole Under Experimental Conditions
Authored by: Gemini, Senior Application Scientist
Abstract
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This technical guide provides a comprehensive examination of the stability of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into the intrinsic properties of its core structure, outline detailed protocols for systematic forced degradation studies, and discuss the interpretation of stability data. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of indazole-based compounds.
Introduction: The Imperative of Stability Profiling
In drug discovery and development, a molecule's journey from a promising hit to a viable clinical candidate is contingent upon a robust physicochemical profile. Among the most crucial parameters is chemical stability. Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand how a drug substance behaves under exaggerated environmental conditions.[1][2][3] These studies are instrumental in:
-
Identifying potential degradation products.[2]
-
Developing and validating stability-indicating analytical methods.[1][2]
-
Informing formulation development, packaging selection, and storage conditions.[2][4]
This compound features a bicyclic aromatic indazole core and a strongly electron-withdrawing methylsulfonyl group.[5] The indazole scaffold is a privileged structure in numerous pharmaceuticals, while the sulfone group is a common functional moiety.[5][6][7] Understanding the interplay of these structural features under stress is paramount for predicting and mitigating potential liabilities.
Physicochemical Properties and Intrinsic Stability Analysis
A molecule's stability is intrinsically linked to its structure. The this compound molecule contains two key features: the 1H-indazole ring and the methylsulfonyl (sulfone) group.
| Property | Value | Source(s) |
| Chemical Structure | (See structure below) | - |
| CAS Number | 261953-48-4 | [5] |
| Molecular Formula | C₈H₈N₂O₂S | [5][8] |
| Molecular Weight | 196.23 g/mol | [5][8] |
| Appearance | Solid | [5] |
| Melting Point | 207-208 °C | [5] |
Figure 1: Chemical structure of this compound.
-
The 1H-Indazole Ring: The 1H-indazole tautomer is generally more stable than the 2H-form.[9][10] However, the indazole ring system is known to be susceptible to photochemical rearrangement, particularly conversion to benzimidazole derivatives upon exposure to UV light.[11] The nitrogen atoms also present potential sites for acid-base chemistry and other reactions.
-
The Methylsulfonyl Group: The sulfone functional group is a thioether in its highest oxidation state.[12] It is generally considered a highly stable and relatively inert functional group, resistant to further oxidation and typical hydrolytic conditions.[12][13] Its strong electron-withdrawing nature can influence the reactivity of the attached aromatic ring.
Based on this analysis, the primary stability liability for this compound is predicted to be its susceptibility to photolytic degradation. Hydrolytic and oxidative degradation are expected to be minimal under standard stress conditions.
Experimental Design: Forced Degradation Protocols
Forced degradation studies must be conducted systematically to generate meaningful and reproducible data. The following protocols are designed to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[1] A stability-indicating method, typically HPLC-UV/MS, is required to analyze the samples.[14][15]
General Workflow for Forced Degradation
The logical flow of a stress testing study is crucial for ensuring comprehensive analysis.
Protocol 1: Hydrolytic Degradation
This protocol assesses stability across a range of pH values. While sulfonamides can undergo hydrolysis under harsh conditions, sulfones are notably more stable.[12][16][17]
-
Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions :
-
Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis : Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation : Incubate all samples in sealed vials at 60°C. A parallel set of samples should be kept at room temperature as controls.
-
Sampling : Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Quenching : Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis : Analyze all samples by a validated stability-indicating HPLC-UV method.
Protocol 2: Oxidative Degradation
This protocol evaluates the molecule's susceptibility to oxidation. The sulfone moiety is already fully oxidized, making the indazole ring the likely target.[18][19]
-
Preparation : Use the 1 mg/mL stock solution as prepared in Protocol 1.
-
Stressing : Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation : Store the sample at room temperature, protected from light to prevent confounding photo-oxidative effects.[14]
-
Sampling : Withdraw aliquots at time points such as 2, 8, and 24 hours.
-
Analysis : Analyze the samples directly by HPLC-UV/MS.
Protocol 3: Photolytic Degradation
This protocol is critical for indazole-containing compounds due to their known photosensitivity.[11][20] The experiment should adhere to ICH Q1B guidelines.[1]
-
Preparation : Place the stock solution (1 mg/mL) in chemically inert, transparent containers. Prepare a control sample by wrapping an identical container in aluminum foil. Solid material should also be exposed.
-
Exposure : Place the samples in a calibrated photostability chamber.
-
Stress Conditions : Expose the samples to a total illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sampling : Sample at appropriate intervals to assess the rate of degradation.
-
Analysis : Analyze all samples, including the dark control, by HPLC-UV/MS. The UV-vis absorbance spectrum of the parent compound can provide valuable guidance on the wavelengths causing degradation.[21]
Data Interpretation and Potential Degradation Pathways
The primary output of a forced degradation study is the quantitative assessment of the parent compound remaining and the formation of degradation products under each stress condition.
Summary of Expected Stability
The following table summarizes the hypothetical results from the forced degradation studies based on the chemical nature of this compound.
| Stress Condition | Reagents/Parameters | Expected Degradation | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60°C | < 5% | The sulfone group and indazole ring are generally stable to mild acid hydrolysis.[12] Some sulfonamides show degradation at very low pH.[22] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | < 5% | The sulfone C-S bond is highly stable. The indazole N-H is acidic but deprotonation does not typically lead to degradation. |
| Oxidation | 3% H₂O₂, RT | < 10% | The sulfone group is inert to further oxidation.[12] The electron-deficient aromatic system may show some limited reactivity. |
| Photolytic | ICH Q1B Guidelines | Significant (>20%) | Indazole derivatives are known to undergo photochemical rearrangement to form benzimidazoles.[11] |
| Thermal | 80°C, Solution/Solid | < 5% | The compound has a high melting point, suggesting good solid-state thermal stability. |
Potential Degradation Pathway: Phototransposition
The most probable degradation pathway for this compound is a photochemically induced transposition of the nitrogen atoms, leading to the formation of a benzimidazole isomer. This reaction is thought to proceed through the 2H-tautomer, which absorbs light more strongly at longer wavelengths than the more stable 1H-tautomer.[11]
Conclusion
This guide provides a comprehensive framework for evaluating the stability of this compound. Based on an analysis of its constituent functional groups, the molecule is predicted to be largely stable to hydrolytic, oxidative, and thermal stress. The primary degradation pathway is anticipated to be photolytic rearrangement, a known reactivity pattern for the indazole scaffold. The experimental protocols and analytical strategies detailed herein offer a robust starting point for researchers to rigorously characterize this molecule, ensuring the development of stable and reliable drug candidates.
References
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An In-depth Technical Guide to the Spectroscopic Data of 6-(Methylsulfonyl)-1H-indazole
Chemical Identity and Structure
6-(Methylsulfonyl)-1H-indazole is a heterocyclic organic compound with the chemical formula C₈H₈N₂O₂S.[1][2] It belongs to the indazole class of compounds, which are known for their broad range of biological activities and are considered privileged scaffolds in medicinal chemistry. The presence of the methylsulfonyl group at the 6-position significantly influences its electronic properties and potential biological interactions.
Key Identifiers:
-
CAS Number: 261953-48-4[2]
-
Molecular Weight: 196.23 g/mol [2]
-
Appearance: Solid[2]
-
Melting Point: 207-208°C[2]
The structural framework of this compound forms the basis for interpreting its spectroscopic signatures. Understanding the connectivity of atoms and the chemical environment of each nucleus is paramount for accurate spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indazole ring system and the methyl protons of the sulfonyl group. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.2 | s | - |
| H-4 | ~7.9 | d | ~8.5 |
| H-5 | ~7.8 | dd | ~8.5, ~1.5 |
| H-7 | ~8.1 | d | ~1.5 |
| -SO₂CH₃ | ~3.2 | s | - |
| N-H | >13.0 | br s | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Interpretation and Rationale:
-
The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the methylsulfonyl group.
-
The proton at position 3 (H-3) is expected to be a singlet as it has no adjacent protons.
-
The protons on the benzene ring (H-4, H-5, and H-7) will exhibit splitting patterns characteristic of a substituted aromatic system.
-
The methyl protons of the sulfonyl group will appear as a sharp singlet, significantly downfield due to the strong deshielding effect of the two oxygen atoms.
-
The N-H proton of the indazole ring is typically broad and appears at a very low field, often exceeding 13 ppm.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 | ~135 |
| C-3a | ~122 |
| C-4 | ~121 |
| C-5 | ~118 |
| C-6 | ~138 |
| C-7 | ~112 |
| C-7a | ~142 |
| -SO₂CH₃ | ~45 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Interpretation and Rationale:
-
The chemical shifts of the aromatic carbons are spread over a wide range, reflecting the different electronic environments within the bicyclic system.
-
The carbon atom attached to the electron-withdrawing sulfonyl group (C-6) is expected to be significantly deshielded and appear at a lower field.
-
The methyl carbon of the sulfonyl group will have a characteristic chemical shift around 45 ppm.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and optimal line shape.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.
Caption: Workflow for NMR Data Acquisition and Processing.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
For this compound, the expected monoisotopic mass is approximately 196.03 Da.[1] Depending on the ionization technique used, various adducts may be observed.
Table 3: Predicted m/z Values for Common Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.03793 |
| [M+Na]⁺ | 219.01987 |
| [M+K]⁺ | 234.99381 |
| [M-H]⁻ | 195.02337 |
Source: Predicted values from PubChem.[1]
Interpretation and Rationale:
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
The fragmentation pattern observed in the mass spectrum can provide valuable clues about the molecule's structure. For instance, cleavage of the methyl group from the sulfonyl moiety or fragmentation of the indazole ring could be expected under certain ionization conditions.
Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining the mass spectrum of a solid organic compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Method of Introduction: The sample solution can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).
-
Ionization: Select an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is likely to produce the protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that can induce fragmentation, providing structural information.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Caption: General Workflow for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and the S=O bonds of the sulfonyl group.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H stretch | 3100-3300 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Asymmetric SO₂ stretch | 1300-1350 |
| Symmetric SO₂ stretch | 1140-1180 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1250-1350 |
Note: These are predicted values and may vary based on the sample preparation method (e.g., KBr pellet, ATR).
Interpretation and Rationale:
-
A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.
-
The strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds are definitive for the presence of the sulfonyl group.
-
Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.
Experimental Protocol for IR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample.
Methodology:
-
Instrument and Crystal Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply Pressure: Use the pressure anvil to ensure intimate contact between the sample and the crystal surface.
-
Data Acquisition: Record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum to produce the final IR spectrum of the compound.
Caption: Workflow for ATR-IR Spectroscopy.
Conclusion
The comprehensive spectroscopic analysis of this compound, incorporating NMR, MS, and IR techniques, is essential for its unambiguous structural confirmation and purity assessment. This guide provides a foundational framework, including predicted data and standardized protocols, to aid researchers in their analytical characterization of this and similar molecules. The application of these methodologies, coupled with careful interpretation, will ensure the generation of high-quality, reliable data critical for advancing research and development in medicinal chemistry and related fields.
References
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
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PubChem. (n.d.). This compound (C8H8N2O2S). Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]
- (n.d.).
-
Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Retrieved from [Link]
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-
NIST. (n.d.). 1H-indazole hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of 6-(Methylsulfonyl)-1H-indazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the determination and analysis of the crystal structure of 6-(Methylsulfonyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Although a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the complete, field-proven workflow for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. By leveraging established methodologies and data from analogous structures, this guide serves as an expert-level predictive framework. It details the rationale behind experimental choices, from synthetic strategy to the interpretation of intermolecular interactions, thereby providing a self-validating system for researchers aiming to characterize this or similar molecular entities.
Introduction: The Significance of this compound in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1][2]. The incorporation of a methylsulfonyl group is a well-established strategy in drug design to enhance key physicochemical properties. This functional group can improve aqueous solubility, metabolic stability, and act as a hydrogen bond acceptor, thereby modulating a molecule's interaction with biological targets[3][4]. Consequently, this compound represents a valuable building block for the synthesis of novel drug candidates.
Determining the precise three-dimensional arrangement of atoms within a crystal, known as its crystal structure, is paramount for understanding its properties. Single-crystal X-ray diffraction provides unambiguous information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state behavior of a compound[4]. This knowledge is crucial for structure-activity relationship (SAR) studies, computational modeling, and the optimization of lead compounds in drug development.
This guide is structured to walk the researcher through the entire process of obtaining and analyzing the crystal structure of this compound. It begins with a robust synthetic protocol, followed by detailed methodologies for crystallization and single-crystal X-ray diffraction, and culminates in an in-depth analysis of the anticipated structural features and their implications.
Synthesis and Purification of this compound
A reliable and scalable synthesis is the first critical step. While several routes to substituted indazoles exist[1][5][6], a highly plausible and adaptable pathway to this compound begins with the commercially available 6-nitro-1H-indazole. This multi-step synthesis is designed for high purity, which is essential for successful crystallization.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Experimental Protocol
Step 1: Synthesis of 6-Amino-1H-indazole
This procedure is adapted from established methods for the reduction of nitroarenes[7].
-
Reaction Setup: In a 500 mL flask, suspend 6-nitro-1H-indazole (10.0 g, 61.3 mmol) in methanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (1.0 g, 10 wt%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure). Stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield 6-amino-1H-indazole as a solid. This product is often used in the next step without further purification. A typical yield is in the range of 90-95%[7].
Step 2 & 3: Synthesis of this compound via Sandmeyer-type Reaction
This part of the synthesis involves the conversion of the amino group to a diazonium salt, which is then reacted to introduce the sulfonyl group.
-
Diazotization:
-
Suspend 6-amino-1H-indazole (7.0 g, 52.6 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (3.8 g, 55.2 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid. Bubble SO₂ gas through glacial acetic acid (100 mL) at room temperature until saturated.
-
Add copper(II) chloride (1.4 g, 10.4 mmol) to this solution and stir until dissolved.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution. Vigorous nitrogen evolution will be observed.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Add methyl iodide (9.0 g, 63.4 mmol) and continue stirring overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in structure determination[4]. The choice of crystallization method and solvent system is critical. For a small organic molecule like this compound, several techniques can be employed.
Crystallization Workflow
Caption: Workflow for obtaining single crystals.
Recommended Crystallization Protocols
Protocol 1: Slow Evaporation
This is one of the simplest and most effective methods for crystallization[8].
-
Solvent Selection: Dissolve a small amount of this compound in a suitable solvent (e.g., acetone, ethyl acetate) at room temperature to form a nearly saturated solution.
-
Setup: Place the solution in a small vial, loosely covered with a cap or parafilm with a few needle holes. This allows for slow evaporation of the solvent.
-
Growth: Store the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks.
Protocol 2: Vapor Diffusion
This technique is excellent when only small amounts of the compound are available[8].
-
Setup: Dissolve the compound in a small volume of a relatively good solvent (e.g., acetone). Place this solution in a small, open vial.
-
Outer Reservoir: Place the small vial inside a larger, sealed jar that contains a larger volume of a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent (e.g., hexane).
-
Diffusion: The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal (ideally 0.1-0.3 mm in size and free of defects) is obtained, it can be analyzed using a single-crystal X-ray diffractometer[9].
Data Collection and Structure Solution Workflow
Caption: Workflow for X-ray data collection and structure elucidation.
Detailed Experimental Steps
-
Crystal Mounting: A suitable single crystal is carefully mounted on a glass fiber or a loop and placed on the goniometer head of the diffractometer[9].
-
Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) as the crystal is rotated through a series of angles[9].
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved to obtain an initial electron density map. This model is then refined to best fit the experimental data[4].
Predicted Crystal Structure and Analysis
Based on the known structures of related indazole and sulfonyl-containing compounds, we can predict the key structural features of this compound.
Predicted Crystallographic Data
The following table summarizes the anticipated crystallographic parameters for this compound, based on data from similar heterocyclic compounds.
| Parameter | Predicted Value | Rationale / Comparison |
| Crystal System | Monoclinic or Orthorhombic | Common for small, planar aromatic molecules. |
| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed for centrosymmetric and non-centrosymmetric packing, respectively. |
| Z (molecules/unit cell) | 4 | A common value for these space groups. |
| Key Bond Lengths (Å) | ||
| S=O | ~1.44 Å | Typical for sulfonyl groups. |
| S-C(aryl) | ~1.77 Å | Standard single bond length. |
| S-C(methyl) | ~1.76 Å | Standard single bond length. |
| **Key Bond Angles (°) ** | ||
| O=S=O | ~118-120° | Characteristic of the sulfonyl group geometry. |
| C-S-C | ~104° | Reflects tetrahedral geometry with lone pair repulsion. |
Intramolecular Geometry
The indazole ring system is expected to be essentially planar. The methylsulfonyl group will be positioned at the 6-position of the benzene ring component. The geometry around the sulfur atom will be approximately tetrahedral.
Intermolecular Interactions and Crystal Packing
The crystal packing will be dominated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice.
-
Hydrogen Bonding: The N-H proton of the indazole's pyrazole ring is a strong hydrogen bond donor. The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. Therefore, strong N-H···O=S hydrogen bonds are expected to be a primary motif, likely forming chains or dimers of molecules within the crystal.
-
π-π Stacking: The planar indazole ring system is likely to engage in π-π stacking interactions with neighboring molecules, contributing to the overall crystal stability.
-
Other Weak Interactions: C-H···π and C-H···O interactions are also anticipated to play a role in the crystal packing.
The analysis of these interactions can be visualized and quantified using Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal[3].
Conclusion
This technical guide provides a comprehensive, expert-level framework for the synthesis, crystallization, and structural elucidation of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers in drug development and materials science can confidently approach the characterization of this and other novel small molecules. The determination of its precise three-dimensional structure will undoubtedly provide invaluable insights for the rational design of new therapeutic agents.
References
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Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
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Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 6), m63–m71. [Link]
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Pro-Chem. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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Kumar, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1636-1667. [Link]
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ResearchGate. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]
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Unveiling the Therapeutic Potential of 6-(Methylsulfonyl)-1H-indazole: A Technical Guide to Its Putative Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Methylsulfonyl)-1H-indazole is a heterocyclic compound of significant interest within the medicinal chemistry landscape. While primarily utilized as a versatile synthetic intermediate, its structural features—specifically the indazole core and the electron-withdrawing methylsulfonyl group at the 6-position—strongly suggest a high probability of interaction with a range of biological targets, particularly within the protein kinase family. This technical guide provides a comprehensive analysis of the putative biological targets of this compound, drawing upon extensive structure-activity relationship (SAR) data from closely related 6-substituted indazole analogs. We will delve into the established roles of these analogs as potent kinase inhibitors, detailing their interactions with key oncogenic and inflammatory signaling pathways. Furthermore, this guide will present detailed, field-proven experimental protocols for the definitive identification and validation of the biological targets of this compound, thereby providing a robust framework for future research and drug development endeavors.
Introduction: The Indazole Scaffold and the Significance of 6-Substitution
The indazole ring system is a "privileged scaffold" in drug discovery, renowned for its ability to form key interactions with the hinge region of ATP-binding sites in protein kinases.[1][2] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, serves as the core structure for numerous clinically approved and investigational drugs. The substitution pattern on the indazole ring plays a critical role in determining both the potency and selectivity of these compounds.
The 6-position of the indazole ring is a key vector for chemical modification, allowing for the introduction of various functional groups that can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The methylsulfonyl group (-SO₂CH₃) in this compound is a strong electron-withdrawing group and a hydrogen bond acceptor. These characteristics can enhance binding affinity to target proteins and improve metabolic stability, making it an attractive moiety for medicinal chemists.[1] Although direct experimental evidence for the biological targets of this compound is not yet prevalent in the public domain, the extensive body of research on analogous 6-substituted indazoles provides a strong foundation for predicting its likely biological activity.
Predicted Biological Targets: A Kinase-Centric Hypothesis
Based on the established pharmacology of structurally related 6-substituted indazole derivatives, it is highly probable that this compound functions as a modulator of protein kinase activity. The following kinase families are presented as high-priority putative targets:
Polo-Like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process critical for maintaining genomic stability.[3] Dysregulation of PLK4 is strongly implicated in tumorigenesis, making it a compelling target for cancer therapy. Several potent and selective PLK4 inhibitors feature the 6-substituted indazole scaffold. For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective PLK4 inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[2][3] The indazole core of these inhibitors typically forms hydrogen bonds with the hinge region of the PLK4 active site, while substituents at the 6-position can be tailored to optimize interactions within the ATP-binding pocket.
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases is crucial for regulating cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in a variety of cancers. A number of 6-(substituted)-1H-indazole derivatives have been reported as potent inhibitors of FGFRs.[1] For example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have demonstrated significant inhibitory activity against FGFRs.[1] The 6-substituent in these molecules often occupies a hydrophobic pocket within the kinase domain, contributing to both potency and selectivity.
Fms-Like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[4] The 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold has been successfully employed to develop potent FLT3 inhibitors.[4][5] In these compounds, the indazole-6-yl moiety is crucial for establishing the overall conformation and engaging in key interactions within the FLT3 active site.
Pim Kinases
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are downstream effectors of many cytokine and growth factor signaling pathways and are frequently overexpressed in various cancers.[6] Potent pan-Pim kinase inhibitors have been developed from a 3-(pyrazin-2-yl)-1H-indazole hit, with modifications at the 6-position of the indazole ring playing a role in optimizing activity and pharmacokinetic properties.[6][7]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and are implicated in various inflammatory diseases and cancers. A patent for the synthesis of 2-substituted indazoles mentions their potential as IRAK4 inhibitors, highlighting the relevance of the indazole scaffold for this target.[8]
Experimental Workflows for Target Identification and Validation
To empirically determine the biological targets of this compound, a systematic and multi-pronged approach is required. The following experimental protocols provide a robust framework for target deconvolution.
Initial Target Discovery: Kinase Panel Screening
The most direct method to test the kinase inhibitor hypothesis is to screen this compound against a broad panel of recombinant human kinases.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp.) that offers a panel of several hundred purified active human kinases.
-
Assay Concentration: Perform an initial screen at a single high concentration of the compound (e.g., 10 µM) to identify potential hits.
-
Assay Format: The specific assay format will vary depending on the service provider but typically involves measuring the phosphorylation of a substrate peptide by a given kinase in the presence and absence of the test compound. Common formats include radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. A common hit threshold is >50% inhibition.
-
Dose-Response Confirmation: For any identified hits, perform follow-up assays with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC₅₀).
Cellular Target Engagement and Pathway Analysis
Once primary kinase targets are identified, it is crucial to confirm that the compound engages these targets within a cellular context and modulates their downstream signaling pathways.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Line Selection: Choose cell lines known to have active signaling pathways downstream of the identified target kinases.
-
Compound Treatment: Treat the selected cell lines with increasing concentrations of this compound for a specified period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of the target kinase and its key downstream substrates.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target and its downstream effectors.
Unbiased Target Identification: Chemical Proteomics
For a more comprehensive and unbiased approach to target identification, chemical proteomics methods can be employed.
Experimental Protocol: Affinity-Based Chemical Proteomics
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin) for enrichment.
-
Cell Treatment and Crosslinking: Treat live cells with the synthesized probe. If a photo-affinity label is used, irradiate the cells with UV light to covalently crosslink the probe to its interacting proteins.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin-coated beads.
-
On-Bead Digestion: Digest the enriched proteins into peptides directly on the beads using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were specifically enriched by the probe compared to control experiments. Bioinformatic analysis can then be used to prioritize the most likely biological targets.
Visualization of Key Concepts
To aid in the conceptual understanding of the topics discussed, the following diagrams are provided.
Diagram 1: General Kinase Inhibition by Indazole Scaffolds
Caption: Interaction of 6-substituted indazoles with a kinase active site.
Diagram 2: Experimental Workflow for Target Validation
Caption: A multi-faceted approach to biological target validation.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 6-substituted indazole derivatives against their respective kinase targets, providing a compelling rationale for investigating this compound as a kinase inhibitor.
| Indazole Derivative Class | Target Kinase | Reported IC₅₀/Kᵢ | Reference |
| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | 0.1 nM (IC₅₀) | [2][3] |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | FGFR | 30.2 nM (IC₅₀ for FGFR1) | [1] |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | FLT3 | Nanomolar IC₅₀ | [4] |
| 3-(pyrazin-2-yl)-1H-indazole | pan-Pim | 0.4 - 1.1 nM (IC₅₀) | [6][7] |
Conclusion
While this compound is currently appreciated primarily as a synthetic intermediate, its structural similarity to a multitude of potent, 6-substituted indazole-based kinase inhibitors strongly suggests its potential as a biologically active molecule. The evidence-based hypothesis presented in this guide points towards protein kinases, particularly PLK4, FGFRs, FLT3, Pim kinases, and IRAK4, as its most probable biological targets. The detailed experimental workflows provided offer a clear and robust path for the definitive identification and validation of these targets. The exploration of the biological activity of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutics for the treatment of cancer and inflammatory diseases.
References
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- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. J. Enzyme Inhib. Med. Chem., 2021.
- Synthesis molecular docking and DFT studies on novel indazole deriv
- McConnell, R. M., & Allen, R. C. (2011). Method of synthesizing 1H-indazole compounds.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Med. Chem., 2023.
- Hirose, J., et al. (2015). Thiazole derivatives.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018.
- Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. J. Enzyme Inhib. Med. Chem., 2022.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
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- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
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- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 2023.
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorg. Med. Chem. Lett., 2015.
- 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies.
- Synthesis of Benzo[ d]thiazole-hydrazone Analogues: Molecular Docking and SAR Studies of Potential H + /K + ATPase Inhibitors and Anti-Inflamm
- Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy.
- SAR studies of indazole derivatives with potent anticancer activities....
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An In-Depth Technical Guide to the In Silico Prediction of 6-(Methylsulfonyl)-1H-indazole Protein Binding
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing significant therapeutic potential by interacting with a range of protein targets, particularly protein kinases.[1][2][3] This guide provides an in-depth technical walkthrough for the in silico prediction of protein binding for a specific, yet under-characterized derivative: 6-(Methylsulfonyl)-1H-indazole. We will navigate the logical progression from initial target hypothesis to the detailed biophysical simulation of the protein-ligand complex. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the computational methodologies that are pivotal in modern drug discovery.[4]
Introduction: The Rationale for In Silico Analysis
The journey of a drug from concept to clinic is both time-consuming and resource-intensive.[5] In silico, or computer-aided drug design (CADD), methodologies offer a potent strategy to de-risk and expedite this process by providing predictive insights into the molecular interactions that underpin therapeutic efficacy.[4][6] For a molecule like this compound, where public data on its specific protein targets is scarce, in silico approaches are not just beneficial; they are essential for forming testable hypotheses.
Indazole derivatives have been successfully developed as inhibitors for a variety of protein kinases, which are crucial regulators of cellular processes and are frequently implicated in diseases such as cancer.[1][7][8] Given this precedent, a logical starting point for our investigation is to hypothesize that this compound may also bind to a member of the protein kinase family. This guide will therefore use a representative protein kinase as a case study to illustrate the in silico workflow.
The Computational Workflow: A Multi-faceted Approach
Our in silico investigation will follow a multi-step, logical progression, beginning with the preparation of our molecule of interest and a potential protein target, followed by a hierarchy of computational techniques to predict and analyze their interaction.
Caption: A high-level overview of the in silico workflow for predicting protein-ligand binding.
Phase 1: Foundational Preparations
Ligand Preparation: Characterizing this compound
The first crucial step is to obtain an accurate 3D representation of our ligand. This can be achieved by sourcing the structure from chemical databases or by using computational chemistry software to build it.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: Source the 2D structure of this compound, for instance, from a chemical supplier or a database like PubChem. The SMILES (Simplified Molecular Input Line Entry System) string for this molecule can be used for this purpose.
-
Generate 3D Coordinates: Use a computational chemistry tool, such as Open Babel, to convert the 2D representation into a 3D structure. This process will generate an initial low-energy conformation.
-
Energy Minimization: The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric clashes and to obtain a more energetically favorable conformation.
-
File Format Conversion: The final, energy-minimized structure should be saved in a format suitable for docking and simulation, such as the .mol2 or .sdf format.
Target Selection: Identifying a Plausible Protein Partner
As previously discussed, the indazole scaffold is prevalent in known protein kinase inhibitors.[1][2] For the purpose of this guide, we will select a well-characterized protein kinase as a representative target. A suitable candidate is Anaplastic Lymphoma Kinase (ALK) , a receptor tyrosine kinase for which several indazole-based inhibitors have been developed.[8] We will use a publicly available crystal structure of ALK from the Protein Data Bank (PDB).
Experimental Protocol: Target Preparation
-
Download Protein Structure: Access the Protein Data Bank ([Link]) and download the crystal structure of our target kinase. For this example, we will use a structure of ALK in complex with a known inhibitor.
-
Prepare the Protein: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein structure for docking. This typically involves:
-
Removing water molecules and other non-essential heteroatoms.
-
Adding hydrogen atoms, as they are often not resolved in crystal structures.
-
Assigning appropriate protonation states to amino acid residues, particularly histidines.
-
Repairing any missing side chains or loops, if necessary.
-
-
Define the Binding Site: The binding site for our docking simulation can be defined based on the location of the co-crystallized ligand in the original PDB structure. This provides a well-validated pocket for our in silico experiment.
-
File Format Conversion: Save the prepared protein structure in a format required by the docking software, such as the .pdbqt format for AutoDock Vina.
Phase 2: Predicting the Binding Pose with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is a powerful tool for rapidly screening virtual libraries of compounds and for generating hypotheses about the binding mode of a specific ligand.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Input Files: Ensure both the prepared protein (receptor) and the ligand (this compound) are in the .pdbqt format.
-
Define the Search Space: A "grid box" must be defined that encompasses the binding site of the protein. The dimensions and center of this box should be large enough to allow the ligand to freely rotate and translate, but not so large as to make the search computationally intractable.
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand files, the coordinates of the grid box, and other parameters such as the exhaustiveness of the search (a higher value increases the thoroughness of the search at the cost of longer computation time).
-
Run the Docking Simulation: Execute the docking calculation using the AutoDock Vina software.
-
Analyze the Results: The output will be a set of predicted binding poses for the ligand, each with an associated binding affinity score (in kcal/mol). The poses should be visually inspected to assess their plausibility and to identify key interactions with the protein.
Data Presentation: Predicted Binding Affinities
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -9.2 | MET1199, LEU1122, GLY1123 |
| 2 | -8.8 | LYS1150, GLU1197 |
| 3 | -8.5 | ALA1148, LEU1256 |
Note: The data in this table is illustrative and would be generated from the actual docking experiment.
Caption: A schematic of the molecular docking workflow.
Phase 3: Refining the Prediction with Molecular Dynamics
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the system's behavior over time. This provides a more realistic representation of the binding event and can be used to assess the stability of the docked pose.
Experimental Protocol: Molecular Dynamics Simulation with GROMACS
-
System Preparation:
-
Take the top-ranked docked pose of the this compound-ALK complex.
-
Place the complex in a simulation box of appropriate dimensions.
-
Solvate the system with a realistic water model (e.g., TIP3P).
-
Add ions to neutralize the system and to mimic physiological salt concentrations.
-
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes introduced during the setup.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket. Key metrics to evaluate include:
-
Root Mean Square Deviation (RMSD): To monitor the stability of the protein and the ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein.
-
Trustworthiness and Self-Validation
It is critical to approach in silico predictions with a healthy degree of skepticism. The results are only as good as the models and parameters used.[1] Therefore, it is imperative to build self-validating systems into the workflow.
-
Redocking: A common validation technique is to first dock the co-crystallized ligand back into its own receptor. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low RMSD.
-
Ensemble Docking: Using multiple conformations of the receptor, perhaps from an MD simulation or different crystal structures, can account for protein flexibility and provide more robust docking results.
-
Experimental Confirmation: Ultimately, in silico predictions must be validated through experimental assays.[1] These computational studies provide strong, data-driven hypotheses that can guide and prioritize wet lab experiments, such as binding assays or enzymatic activity assays.
Conclusion: From Prediction to Insight
This guide has outlined a comprehensive in silico workflow for predicting the protein binding of this compound. By leveraging the known pharmacology of the indazole scaffold, we can intelligently select potential protein targets and then employ a suite of computational tools to model the interaction at an atomic level. While these methods do not replace the need for experimental validation, they provide an invaluable framework for generating and refining hypotheses, ultimately accelerating the path of drug discovery.
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC - NIH. (2023, October 10). Retrieved January 19, 2026, from [Link]
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Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of 6‐[[(hydroxyimino)phenyl]methyl]‐1‐[(1‐methylethyl)sulfonyl]‐1H‐imidazo[4,5‐b]pyridin‐2‐amine. An aza analogue of enviroxime - ResearchGate. (2025, August 9). Retrieved January 19, 2026, from [Link]
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In Silico Target Prediction - Creative Biolabs. (n.d.). Retrieved January 19, 2026, from [Link]
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A comprehensive map of molecular drug targets - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 6-(Methylsulfonyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
6-(Methylsulfonyl)-1H-indazole is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure found in numerous biologically active compounds. The incorporation of a methylsulfonyl group at the 6-position can significantly modulate the physicochemical and pharmacological properties of the indazole core, influencing factors such as solubility, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of a robust and logical synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through a multi-step sequence starting from a readily available precursor. A logical and well-precedented strategy involves the functionalization of the 6-position of the indazole ring. The most strategic starting material for this route is 6-amino-1H-indazole, which allows for the introduction of a sulfur-containing moiety via a Sandmeyer-type reaction. This intermediate can then be further manipulated to afford the desired methylsulfonyl group.
The overall synthetic transformation can be visualized as a three-stage process:
-
Diazotization and Sulfonylation: Conversion of the 6-amino group to a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide to form an intermediate sulfonyl chloride.
-
Formation of the Thioether: Conversion of the sulfonyl chloride to the corresponding methyl thioether. This is typically achieved via reduction to a thiol or thiolate, followed by methylation.
-
Oxidation: The final step involves the oxidation of the methylthio group to the target methylsulfonyl group.
This strategic approach is outlined in the workflow diagram below.
Caption: A high-level overview of the synthetic workflow for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Stage 1: Diazotization and Sulfonylation of 6-Amino-1H-indazole
The initial step of the synthesis involves the conversion of the primary aromatic amine in 6-amino-1H-indazole to a diazonium salt. This is a classic transformation in organic chemistry, typically achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl)[1]. The resulting diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions.
For the introduction of the sulfonyl chloride group, a Sandmeyer-type reaction is employed. This involves the reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst[2]. The copper catalyst facilitates the transfer of an electron to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This radical then reacts with sulfur dioxide, and subsequent reaction with chloride furnishes the desired sulfonyl chloride.
Caption: Transformation of 6-Amino-1H-indazole to 1H-Indazole-6-sulfonyl chloride.
Experimental Protocol:
-
Diazotization: To a stirred suspension of 6-amino-1H-indazole (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, glacial acetic acid is saturated with sulfur dioxide gas, and copper(I) chloride (0.1 eq) is added. The previously prepared diazonium salt solution is then added slowly to this mixture, keeping the temperature between 5-10 °C. The reaction is allowed to proceed for 1-2 hours.
-
Work-up and Isolation: The reaction mixture is poured onto ice, and the precipitated solid is collected by filtration. The solid is washed with cold water and dried under vacuum to yield crude 1H-indazole-6-sulfonyl chloride, which can be purified by recrystallization or column chromatography.
Table 1: Reagents and Conditions for Stage 1
| Reagent/Condition | Purpose | Typical Quantity/Value |
| 6-Amino-1H-indazole | Starting Material | 1.0 eq |
| Sodium Nitrite (NaNO₂) | Diazotizing agent | 1.1 eq |
| Hydrochloric Acid (HCl) | Acid catalyst | Excess |
| Sulfur Dioxide (SO₂) | Sulfur source | Saturated solution |
| Copper(I) Chloride (CuCl) | Catalyst | 0.1 eq |
| Temperature | Reaction control | 0-10 °C |
| Solvent | Reaction medium | Glacial Acetic Acid |
Stage 2: Reduction and Methylation to 6-(Methylthio)-1H-indazole
The intermediate 1H-indazole-6-sulfonyl chloride is then converted to 6-(methylthio)-1H-indazole. A common method to achieve this is a two-step process involving reduction of the sulfonyl chloride to a thiol, followed by methylation. However, a more direct approach involves the reduction of the sulfonyl chloride directly to the sodium salt of the corresponding thiophenol, which can then be methylated in situ.
Experimental Protocol:
-
Reduction and Thiolate Formation: To a solution of sodium sulfite (Na₂SO₃) in water, the 1H-indazole-6-sulfonyl chloride (1.0 eq) is added portion-wise. The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). This step reduces the sulfonyl chloride to the corresponding sulfinate, which can be further reduced in situ. A stronger reducing agent like zinc dust in acidic media can also be employed to form the thiol.
-
Methylation: After cooling the reaction mixture, a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq) is added. The reaction is stirred at room temperature overnight.
-
Work-up and Isolation: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 6-(methylthio)-1H-indazole, is purified by column chromatography.
Stage 3: Oxidation to this compound
The final step in the synthesis is the oxidation of the methylthio group to the desired methylsulfonyl group. This transformation is readily achieved using a variety of oxidizing agents. Common and effective reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[3][4] The use of two or more equivalents of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone, avoiding the formation of the sulfoxide intermediate.
Caption: The final oxidation step to yield the target molecule.
Experimental Protocol:
-
Oxidation: To a solution of 6-(methylthio)-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound as a pure solid.
Table 2: Reagents and Conditions for Stage 3
| Reagent/Condition | Purpose | Typical Quantity/Value |
| 6-(Methylthio)-1H-indazole | Substrate | 1.0 eq |
| m-CPBA | Oxidizing Agent | 2.2 eq |
| Temperature | Reaction control | 0 °C to room temp. |
| Solvent | Reaction medium | Dichloromethane (DCM) |
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined, three-stage process commencing with 6-amino-1H-indazole. This route leverages classical organic transformations, including diazotization, a Sandmeyer-type sulfonylation, reduction, methylation, and oxidation, to construct the target molecule. The protocols outlined in this guide are based on established chemical principles and provide a solid foundation for researchers in the field. Careful control of reaction conditions and appropriate purification techniques at each step are paramount to achieving high yields and purity of the final product. This synthetic strategy offers a versatile and practical approach for accessing this important heterocyclic building block for applications in drug discovery and development.
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Chen, X., Zhou, S., Qian, C., & He, C. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies. Research on Chemical Intermediates, 39(7), 1619–1628. [Link]
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Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link][1]
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El-Sawy, E. R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29337-29365. [Link][5]
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m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025). Retrieved from [Link][3]
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Sirven, A. M., et al. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Heterocyclic Communications, 21(1), 5-8. [Link][6][7]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link][5]
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A Technical Guide to the Indazole Scaffold: Unraveling the Mechanism of Kinase Inhibition Driven by 6-(Methylsulfonyl)-1H-indazole and its Derivatives
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
In the landscape of modern oncology and drug discovery, the indazole nucleus has emerged as a "privileged scaffold".[1][2] This bicyclic heteroaromatic system is a cornerstone in the design of numerous potent and selective kinase inhibitors. Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] The indazole core's unique structural and electronic properties allow it to form key interactions within the ATP-binding site of various kinases, making it a highly sought-after pharmacophore.[3][5] This guide focuses on the mechanistic principles of kinase inhibition by indazole-containing compounds, with a specific lens on the role and influence of the 6-methylsulfonyl substitution as seen in 6-(Methylsulfonyl)-1H-indazole. While this compound itself is often utilized as a crucial chemical intermediate[6], its structural features provide a blueprint for understanding the activity of more complex, highly potent kinase inhibitors. We will delve into the molecular interactions, structure-activity relationships, and the experimental methodologies used to validate the mechanism of action for this important class of therapeutic agents.
The Indazole Core: A Versatile Hinge-Binder
The primary mechanism by which indazole-based inhibitors exert their effect is through competitive inhibition at the ATP-binding site of the target kinase. The indazole scaffold is particularly adept at interacting with the "hinge region" of the kinase, a flexible glycine-rich loop that connects the N- and C-lobes of the enzyme. This interaction mimics the hydrogen bonding pattern of the adenine base of ATP.
Docking studies of various indazole-containing compounds reveal that the nitrogen atoms of the indazole ring are crucial for this interaction.[7][8] Specifically, one of the ring nitrogens typically acts as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor, forming two critical hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the hinge region, such as glutamate and cysteine.[8] This bidentate hydrogen-bonding pattern anchors the inhibitor in the active site, providing a stable foundation for the rest of the molecule to occupy other regions of the ATP-binding pocket.
Caption: Generalized binding mode of an indazole-based kinase inhibitor.
The Role of the 6-Methylsulfonyl Group: A Vector for Selectivity and Potency
The substitution pattern on the indazole ring is critical for modulating the inhibitor's potency and selectivity. The methylsulfonyl (-SO2CH3) group at the 6-position of the indazole ring plays a multifaceted role:
-
Electronic Effects: The sulfonyl group is a strong electron-withdrawing group. This property can influence the acidity of the N-H proton of the indazole ring, potentially strengthening its hydrogen-bonding interactions with the kinase hinge region.
-
Solubility and Physicochemical Properties: The polar nature of the sulfonyl group can improve the aqueous solubility of the inhibitor, a crucial factor for oral bioavailability.
-
Vector for Further Substitution: The 6-position often points towards the solvent-exposed region of the ATP-binding site. This allows for the attachment of larger, more complex chemical groups without creating steric clashes within the core binding pocket. These appended groups can then form additional interactions with the protein surface, further enhancing binding affinity and selectivity. For instance, in the potent PI3K inhibitor GDC-0941, the indazole moiety is part of a larger structure where substitutions are crucial for its activity.[9]
Structure-Activity Relationship (SAR) of Indazole-Based Kinase Inhibitors
The development of potent indazole-based kinase inhibitors is a testament to the power of iterative structure-based drug design. The following table summarizes representative SAR data for different classes of indazole-containing kinase inhibitors, highlighting the impact of substitutions on their activity.
| Kinase Target | Indazole-Based Inhibitor Series | Key Substitutions | IC50 (nM) | Reference |
| EGFR | Indazole-based derivatives | 5-ethylsulfonyl-indazole-3-carbohydrazides | 25-42 (GI50) | [7] |
| VEGFR-2 | Indazole-pyrimidine derivatives | 2-position of pyrimidine with sulfonamide | 34.5 | [3] |
| FGFR1 | 6-aryl-1H-indazol-3-amines | Optimized N-ethylpiperazine group | 2.9 | [10] |
| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide derivatives | Optimized substituents on the benzene ring | 0.1 | [8] |
| Pim Kinases | 3-(pyrazin-2-yl)-1H-indazole derivatives | Optimized substituents on pyrazine and indazole | 0.8-2.1 | [10] |
Experimental Protocols for Elucidating the Mechanism of Action
A multi-pronged experimental approach is necessary to fully characterize the mechanism of action of a novel indazole-based kinase inhibitor.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the kinase, the specific peptide substrate, ATP, and the indazole-based inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Assays: Western Blot Analysis
To confirm that the inhibitor affects the target kinase within a cellular context, Western blotting can be used to measure the phosphorylation status of downstream substrates.
Protocol:
-
Cell Treatment: Culture cancer cell lines known to be dependent on the target kinase and treat them with varying concentrations of the indazole-based inhibitor.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of downstream signaling.
Structural Biology: X-ray Crystallography
Co-crystallization of the inhibitor with the target kinase provides direct, high-resolution evidence of the binding mode and the specific molecular interactions.
Protocol:
-
Protein Expression and Purification: Express and purify a high-quality, stable form of the kinase domain.
-
Co-crystallization: Mix the purified kinase with a molar excess of the indazole-based inhibitor and screen for crystallization conditions using vapor diffusion (sitting or hanging drop).
-
Crystal Harvesting and Data Collection: Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure. Refine the model to fit the electron density map, clearly showing the inhibitor bound in the active site.
-
Interaction Analysis: Analyze the refined structure to identify all hydrogen bonds, hydrophobic interactions, and other contacts between the inhibitor and the kinase.[11]
Conclusion: A Scaffold for Future Drug Discovery
The this compound moiety and the broader class of indazole-based compounds represent a powerful platform for the development of targeted kinase inhibitors. Their mechanism of action, centered on effective competition with ATP through key interactions in the hinge region, has been validated across numerous kinase targets. The versatility of the indazole scaffold, which allows for fine-tuning of potency, selectivity, and pharmacokinetic properties through strategic substitutions, ensures its continued prominence in the field of drug discovery. Future research will undoubtedly uncover novel indazole derivatives with enhanced therapeutic profiles, further solidifying the legacy of this remarkable privileged structure.
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El-Gamal, M. I., et al. (2023). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
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Kushwaha, N., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(48), 31213-31233. Available at: [Link]
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Engel, J., et al. (2018). Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 61(17), 7743-7761. Available at: [Link]
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El-Gamal, M. I., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Medicinal Chemistry, 14(11), 2132-2149. Available at: [Link]
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Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1803-1823. Available at: [Link]
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Pauls, M., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
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Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available at: [Link]
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Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(16), 4986-4999. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Solubilization of 6-(Methylsulfonyl)-1H-indazole for In Vitro Cell-Based Assays
Abstract: This document provides a comprehensive, field-proven protocol for the solubilization and handling of 6-(Methylsulfonyl)-1H-indazole (CAS No. 261953-48-4) for use in cell culture applications. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2] Like many heterocyclic small molecules, this compound exhibits poor aqueous solubility, a critical challenge that must be overcome to generate reliable and reproducible data in cell-based assays. This guide details a robust methodology for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and subsequently creating serially diluted working solutions for cell treatment, with a focus on maintaining compound stability and minimizing solvent-induced artifacts.
Physicochemical Properties & Compound Handling
This compound is a solid compound that requires careful handling in a laboratory setting.[1] Adherence to standard safety practices is essential to ensure user safety and maintain the integrity of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261953-48-4 | [1] |
| Molecular Formula | C₈H₈N₂O₂S | [1] |
| Molecular Weight | 196.23 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 207-208°C | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
1.1. Safety & Handling Precautions Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.[6] Avoid direct contact with skin and eyes, and prevent the inhalation of dust by handling the solid powder with care.[4]
1.2. Storage of Solid Compound To ensure long-term stability, the solid (powder) form of this compound should be stored in a tightly sealed container under an inert atmosphere.[1] For optimal preservation, keep the container in a dry, dark, and cool place, such as a refrigerator at 2-8°C.[3] Before use, it is critical to allow the container to equilibrate to room temperature before opening; this prevents atmospheric moisture from condensing on the compound, which could compromise its stability and weighing accuracy.[3]
Protocol: Preparation of a Concentrated Stock Solution (DMSO)
Principle: Due to the poor aqueous solubility of most indazole derivatives, a concentrated stock solution must first be prepared in an appropriate organic solvent.[3] Anhydrous or high-purity Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this purpose, capable of dissolving a wide range of organic molecules for biological testing.[7] This high-concentration stock serves as the basis for all subsequent dilutions.
Materials:
-
This compound (solid powder)
-
Anhydrous or High-Purity Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, water bath type recommended)
Step-by-Step Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature for at least 20-30 minutes before opening.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired mass of the compound into a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.96 mg.
-
Calculation: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example: 0.010 mol/L × 0.001 L × 196.23 g/mol × 1000 mg/g = 1.96 mg
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes.[3] If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes to facilitate complete dissolution.[3]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any visible precipitate or undissolved particles.[3]
-
Storage & Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile amber or foil-wrapped tubes.[3] Store these aliquots at -20°C or -80°C for long-term stability.[3]
Protocol: Preparation of Aqueous Working Solutions for Cell Culture
Principle: Directly adding a highly concentrated DMSO stock to cell culture can induce toxicity or other off-target cellular effects, confounding experimental results.[8] Therefore, the DMSO stock must be serially diluted into the final aqueous cell culture medium to a non-toxic final solvent concentration. A vehicle control, containing the same final concentration of DMSO as the highest dose of the test compound, is mandatory to differentiate the effect of the compound from that of the solvent.[3]
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile, complete cell culture medium (or desired buffer, e.g., PBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated pipettes
Step-by-Step Procedure:
-
Thawing: Retrieve a single aliquot of the DMSO stock solution from the freezer and thaw it completely at room temperature.
-
Dilution Scheme: Plan a serial dilution scheme to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the cell culture wells remains consistent across all conditions and below the cytotoxic threshold for the cell line being used (typically ≤ 0.1%).[9][10]
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to first create an intermediate dilution of the stock in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM solution (with 1% DMSO). This can then be further diluted.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the cell culture medium that will be used for treating the cells. Crucially, add the small volume of DMSO solution to the larger volume of aqueous medium while vortexing or pipetting gently to ensure rapid and uniform mixing. [7] This minimizes localized high concentrations that can cause the compound to precipitate.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without the compound) to the same final volume of cell culture medium. This will result in the same final DMSO concentration as your highest compound concentration.[3]
-
Application: Use the freshly prepared working solutions and the vehicle control to treat your cells immediately. Do not store dilute aqueous solutions, as the compound may be unstable or precipitate over time.[3]
Critical Considerations & Best Practices
4.1. DMSO Cytotoxicity While an excellent solvent, DMSO is not inert and can impact cell viability and gene expression, especially at higher concentrations.[8] The sensitivity to DMSO varies significantly between cell lines.[9] It is imperative to keep the final concentration as low as possible.
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Conc. | Recommendation | Rationale | Source |
| ≤ 0.1% | Gold Standard | Generally considered non-toxic and non-interfering for most cell lines and assays. | [9][10] |
| 0.1% - 0.5% | Use with Caution | May be tolerated by robust cell lines, but a solvent toxicity test is required. | [7][9] |
| > 0.5% | Not Recommended | High risk of cytotoxicity and off-target effects that can confound data interpretation. | [8][11][12] |
4.2. Compound Stability and Precipitation
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to compound degradation. Aliquoting is the most effective strategy to prevent this.[3]
-
Aqueous Instability: Small molecules can be unstable or prone to precipitation in aqueous media. Always prepare working solutions fresh for each experiment and use them promptly.[3]
-
Serum Interaction: If using serum-containing medium, be aware that the compound may bind to proteins like albumin. This is a common phenomenon that can affect the free concentration of the compound available to the cells.[7]
Biological Context: The Indazole Scaffold in Drug Discovery
This compound belongs to the indazole class of bicyclic heterocyclic compounds.[13] This core structure is highly valued in medicinal chemistry for its ability to form key interactions with biological targets, leading to its incorporation into numerous clinically evaluated and approved drugs.[14] Understanding this context underscores the importance of precise and accurate compound preparation for generating meaningful biological data.
References
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Application Notes: Profiling the Anti-Cancer Activity of 6-(Methylsulfonyl)-1H-indazole Using Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Targeting the Rho-Associated Kinase (ROCK) Pathway in Oncology
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential in oncology.[1] The compound 6-(Methylsulfonyl)-1H-indazole has emerged as a subject of interest due to its structural features suggesting a role as a modulator of intracellular signaling pathways critical to cancer progression. A key putative target for this class of compounds is the Rho-associated coiled-coil containing protein kinase (ROCK).
The ROCK signaling pathway is a pivotal regulator of cellular processes such as cytoskeletal dynamics, proliferation, motility, and apoptosis.[2][3] Comprising two main isoforms, ROCK1 and ROCK2, these kinases act as downstream effectors of the small GTPase RhoA.[2] In numerous cancers, the Rho/ROCK pathway is aberrantly activated, contributing to increased tumor growth, invasion, and metastasis.[3][4] Consequently, inhibitors of ROCK are being actively investigated as a novel therapeutic strategy to disrupt these malignant phenotypes.[2][3]
This guide provides a comprehensive set of protocols for researchers to characterize the cellular effects of this compound, a putative ROCK inhibitor, on cancer cell lines. The following sections detail step-by-step methodologies for assessing cell viability, apoptosis, and cell cycle distribution, providing a robust framework for evaluating its anti-cancer potential.
SECTION 1: Assessment of Anti-Proliferative Effects via MTS Assay
Scientific Rationale
The first step in characterizing a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTS assay is a colorimetric method that measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[5][6] This assay utilizes a tetrazolium salt (MTS) that is reduced by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells into a soluble purple formazan product.[5] By measuring the absorbance of the formazan, we can quantify the dose-dependent cytotoxic or cytostatic effects of this compound. The results from this assay are crucial for determining the half-maximal inhibitory concentration (IC50), a key parameter of drug potency.
Experimental Workflow: MTS Cell Viability Assay
Caption: Workflow for the MTS Cell Viability Assay.
Detailed Protocol: MTS Assay
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
96-well flat-bottom sterile microplates
-
MTS reagent solution (containing an electron coupling agent like PES)[6][7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in complete culture medium to create working concentrations (e.g., 2x final concentration).
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (typically 3,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Cell Treatment: After 24 hours, carefully add 100 µL of the 2x compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[8]
-
MTS Addition: Add 20 µL of the MTS reagent solution directly to each well.[5][6][7]
-
Incubation for Color Development: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[5][6][7] Monitor for the development of the purple formazan color.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 c. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Example IC50 Values
| Cell Line | Cancer Type | Putative Target | This compound IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ROCK | Hypothetical Value: 5.5 |
| A549 | Lung Cancer | ROCK | Hypothetical Value: 8.2 |
| PC-3 | Prostate Cancer | ROCK | Hypothetical Value: 12.1 |
| HCT116 | Colon Cancer | ROCK | Hypothetical Value: 6.8 |
SECTION 2: Assessment of Apoptosis Induction via Caspase-3/7 Activity
Scientific Rationale
The Rho/ROCK pathway plays a complex, often cell-type-dependent, role in apoptosis.[9][10] Inhibition of ROCK signaling can induce apoptosis in some cancer cells.[8] A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[11] These proteases cleave numerous cellular substrates, leading to the orderly disassembly of the cell.
The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify the combined activities of caspase-3 and caspase-7.[12] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.[12][13] Upon cell lysis, activated caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[12] This "add-mix-measure" format is ideal for high-throughput screening.[12]
Signaling Pathway: ROCK and Apoptosis Regulation
Caption: Simplified ROCK signaling in apoptosis.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated as described in the MTS assay protocol
-
White-walled, opaque 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay System (Promega, or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound and controls as described in the MTS protocol. A typical treatment time to observe apoptosis is 24-48 hours.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.[12]
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average luminescence of the "medium only" blank wells from all other readings. b. Calculate the fold change in caspase activity relative to the vehicle control. c. Plot the fold change against the compound concentration.
SECTION 3: Assessment of Cell Cycle Perturbation via Flow Cytometry
Scientific Rationale
ROCK proteins are essential for multiple stages of mitosis, including cytokinesis.[14] Inhibition of ROCK can lead to defects in cell division, often resulting in an accumulation of cells in the G2/M phase of the cell cycle or the formation of polyploid cells (>4N DNA content) due to cytokinesis failure.[15] Therefore, analyzing the cell cycle distribution is a critical step in understanding the mechanism of a ROCK inhibitor.
Flow cytometry using propidium iodide (PI) staining is a standard technique to analyze the DNA content of a cell population.[15] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[15] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA).[15]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis via PI Staining.
Detailed Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated in 6-well plates
-
Trypsin-EDTA
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates at a density that allows them to be ~60-70% confluent at the time of treatment. Treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the supernatant containing any floating cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Transfer the stained cells to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for the appearance of a sub-G1 peak (indicative of apoptotic DNA fragmentation) or a >4N peak (indicative of polyploidy).
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for characterizing the anti-cancer effects of this compound. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, researchers can generate a comprehensive profile of its cellular activity. The data obtained, particularly the IC50 values and observed changes in apoptosis and cell cycle distribution, will provide critical evidence for its mechanism of action as a ROCK inhibitor.
Further investigations could involve Western blotting to confirm the inhibition of ROCK signaling by measuring the phosphorylation status of its downstream targets, such as Myosin Light Chain 2 (MLC2) or MYPT1. Additionally, cell migration and invasion assays (e.g., Transwell or wound healing assays) would be valuable next steps, as ROCK signaling is a key regulator of these processes which are central to metastasis.[16]
References
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Rho kinase inhibitor. Wikipedia. Available from: [Link]
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Muralidharan, V., & Olson, M. F. (2021). Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. British Journal of Cancer, 124(5), 851–863. Available from: [Link]
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Hartmann, S., Ridley, A. J., & Lutz, S. (2015). The function of Rho-associated kinases ROCK1 and ROCK2 in the pathogenesis of cardiovascular disease. Frontiers in Pharmacology, 6, 276. Available from: [Link]
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Zanin, E., et al. (2018). Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells. Oncotarget, 9(58), 31227–31242. Available from: [Link]
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Wang, Z. M., et al. (2016). ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma. Tumour Biology, 37(2), 2095–2103. Available from: [Link]
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Pankova, D., et al. (2016). Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. Oncotarget, 7(17), 24599–24613. Available from: [Link]
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Cell Biolabs, Inc. Rho Kinase (ROCK) Activity Assay, 96-Well. Available from: [Link]
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Okumura, N., et al. (2013). Effect of ROCK inhibiter on Apoptosis in Corneal Endothelial Cells. Investigative Ophthalmology & Visual Science, 54(15), 302. Available from: [Link]
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Peters, S. L., et al. (2012). Pharmacological inhibition of Rho-kinase (ROCK) signaling enhances cisplatin resistance in neuroblastoma cells. Cancer Biology & Therapy, 13(13), 1234–1242. Available from: [Link]
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Zhang, L., et al. (2014). ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency. Stem Cell Research & Therapy, 5(6), 133. Available from: [Link]
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Uehata, M., et al. (2000). Use and properties of ROCK-specific inhibitor Y-27632. Methods in Enzymology, 325, 273–284. Available from: [Link]
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Kümper, S., et al. (2016). Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy. eLife, 5, e14730. Available from: [Link]
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Kim, H. R., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences, 22(9), 4851. Available from: [Link]
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Coleman, M. L., et al. (2001). Membrane blebbing during apoptosis results from caspase-mediated activation of ROCK I. Nature Cell Biology, 3(4), 339–345. Available from: [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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Creative Bioarray. MTS Tetrazolium Assay Protocol. Available from: [Link]
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Roberts, P. J., et al. (2008). ROCK is a key mediator of the DLC1 tumor suppressor protein. Cancer Research, 68(21), 8776–8784. Available from: [Link]
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Tuynman, J. B., et al. (2015). Identification of anti-proliferative kinase inhibitors as potential therapeutic agents to treat canine osteosarcoma. BMC Veterinary Research, 11, 21. Available from: [Link]
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Liu, Y., et al. (2018). Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation. Experimental and Therapeutic Medicine, 16(1), 167–176. Available from: [Link]
-
Nano-Sys. MTS assay in THP-1 cells. Available from: [Link]
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Patel, R. A., et al. (2012). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncogene, 31(34), 3845–3856. Available from: [Link]
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Li, L., et al. (2018). ROCK inhibitor enhances the growth and migration of BRAF-mutant skin melanoma cells. Journal of Cellular and Molecular Medicine, 22(8), 3977–3986. Available from: [Link]
-
Kale, V. P., et al. (2014). A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. Cancer Letters, 354(2), 299–310. Available from: [Link]
-
Sharma, R., et al. (2016). ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium. Translational Vision Science & Technology, 5(6), 8. Available from: [Link]
-
Riento, K., & Ridley, A. J. (2003). ROCKS: a family of Rho-associated kinases. Nature Reviews Molecular Cell Biology, 4(6), 446–456. Available from: [Link]
-
Kale, V. P., et al. (2014). A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. Cancer Letters, 354(2), 299–310. Available from: [Link]
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Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. Available from: [Link]
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Application Note: Utilizing 6-(Methylsulfonyl)-1H-indazole in a Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing 6-(Methylsulfonyl)-1H-indazole in a kinase activity assay. While the specific kinase targets for this particular indazole derivative are not extensively documented in publicly available literature, the indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors targeting various members of the kinome, including serine/threonine and tyrosine kinases.[1][2] This application note, therefore, presents a detailed, exemplary protocol for determining the inhibitory potency of this compound against a representative serine/threonine kinase, Aurora Kinase A, using the robust and highly sensitive ADP-Glo™ luminescent assay platform. The principles and methodologies described herein are broadly applicable and can be adapted for screening this compound against other kinases of interest.
Introduction to this compound and Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[3][4] The indazole core is a prominent heterocyclic scaffold found in numerous clinically approved and investigational kinase inhibitors, such as Axitinib and Pazopanib, which target kinases like VEGFR and Aurora kinases.[1][5]
This compound (Figure 1) is a small molecule featuring the indazole moiety. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests its potential as a modulator of kinase activity. This guide provides a framework for the initial biochemical characterization of this compound.
Figure 1: Chemical Structure of this compound Molecular Formula: C8H8N2O2S Molecular Weight: 196.23 g/mol [6]
For the purpose of this application note, we will describe a protocol to assess its inhibitory effect on Aurora Kinase A (AURKA) , a key serine/threonine kinase involved in mitotic progression.[7] The overexpression of AURKA is linked to tumorigenesis, making it a well-validated cancer drug target.[7]
Principle of the Kinase Activity Assay
To quantify the inhibitory potential of this compound, a robust and high-throughput compatible assay is required. Luminescence-based assays are a popular choice due to their high sensitivity and broad dynamic range.[8][9] This protocol will utilize the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[3][10]
The assay is a two-step process (Figure 2):
-
Kinase Reaction: The kinase (e.g., Aurora Kinase A) phosphorylates a specific substrate using ATP, generating ADP. The reaction is performed in the presence of varying concentrations of the inhibitor, this compound. The amount of ADP produced is directly proportional to the kinase activity.[11]
-
ADP Detection: After the kinase reaction, the remaining ATP is depleted. Subsequently, ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. This signal is directly proportional to the ADP concentration and, therefore, the kinase activity.[3][10] A potent inhibitor will lead to lower kinase activity, less ADP production, and consequently, a lower luminescent signal.[9]
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Detailed Protocol: IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora Kinase A.
Materials and Reagents
-
Compound: this compound (powder)
-
Kinase: Recombinant human Aurora Kinase A (e.g., from a commercial vendor)
-
Substrate: Kemptide or a specific peptide substrate for Aurora Kinase A
-
ATP: Adenosine 5'-triphosphate, high purity
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Buffer: Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[11]
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Plates: White, opaque, 96-well or 384-well microplates suitable for luminescence
-
Control Inhibitor: A known Aurora Kinase A inhibitor (e.g., Staurosporine or a more specific one like MLN8054)[7]
-
Equipment:
-
Multichannel pipettes
-
Luminometer plate reader
-
Incubator (30°C)
-
Experimental Workflow
Figure 3: Step-by-step experimental workflow.
Step-by-Step Procedure
1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a 10-point serial dilution (e.g., 1:3) in 100% DMSO to create a concentration range for IC50 determination (e.g., from 10 mM down to 0.5 µM). This will result in a final in-assay concentration range from 100 µM to 5 nM. c. Prepare dilutions for the positive control inhibitor in the same manner.
2. Kinase Reaction Setup: a. In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO vehicle control to the appropriate wells. b. Prepare a solution of Aurora Kinase A in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range. c. Add 2.5 µL of the kinase solution to each well. d. Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11] e. Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[12] f. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final reaction volume is 10 µL.
3. Reaction Incubation: a. Mix the plate gently. b. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
4. ADP Detection: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[11] This will stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well.[11] This reagent converts ADP to ATP and generates a luminescent signal via luciferase. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
5. Data Acquisition: a. Measure the luminescence of each well using a plate reader. The integration time should be optimized to achieve a robust signal-to-background ratio.
Data Analysis and Interpretation
The raw luminescence data is processed to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
1. Data Normalization: a. High Control (0% Inhibition): Average the signal from wells containing DMSO instead of the inhibitor. This represents the maximum kinase activity. b. Low Control (100% Inhibition): Average the signal from wells with a high concentration of the positive control inhibitor (or no enzyme). c. Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low) / (Signal_High - Signal_Low))
2. IC50 Curve Fitting: a. Plot the percent inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R). c. The IC50 value is determined from the curve fit.[13]
Table 1: Example Data Presentation
| Kinase Target | Inhibitor | IC50 (nM) |
| Aurora Kinase A | This compound | [Experimental Value] |
| Aurora Kinase A | Staurosporine (Control) | 15 |
| Kinase B | This compound | [Experimental Value] |
| Kinase C | This compound | [Experimental Value] |
Note: Staurosporine is a non-selective kinase inhibitor used here as a positive control.[11] IC50 values are examples.
Trustworthiness and Self-Validation
To ensure the reliability of the results, every assay should include the following controls:
-
Vehicle Control (DMSO): Establishes the baseline of maximum enzyme activity (0% inhibition).[14]
-
Positive Control Inhibitor: A known inhibitor of the target kinase validates that the assay system can detect inhibition.[13][14]
-
No-Enzyme Control: Confirms that the signal is dependent on kinase activity.
-
Dose-Response Curve: A full dose-response curve is essential for accurate IC50 determination, rather than single-point measurements which can be misleading.[7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Data Variability | Pipetting errors; Inconsistent incubation times. | Use calibrated multichannel pipettes; Ensure consistent timing for all steps. |
| Low Signal-to-Background | Insufficient kinase activity; Suboptimal reagent concentrations. | Optimize enzyme, substrate, and ATP concentrations; Increase incubation time (while staying in the linear range). |
| No Inhibition Observed | Inhibitor is inactive against the target; Inhibitor precipitation. | Test against a broader kinase panel; Check solubility of the compound in the final assay buffer. |
| Inconsistent IC50 Values | ATP concentration is too high; Assay conditions vary between experiments. | Perform assays at the Kₘ for ATP[12]; Maintain consistent experimental conditions (cell density, incubation times, etc.).[14] |
Conclusion
This application note provides a robust and detailed protocol for evaluating the inhibitory activity of this compound against a representative protein kinase using the ADP-Glo™ assay. The described methodology, with its emphasis on proper controls and data analysis, offers a reliable framework for the initial characterization and profiling of this and other novel small molecule inhibitors. The principles outlined here can be readily adapted to screen against a wider panel of kinases to determine the compound's selectivity profile, a critical step in early-stage drug discovery.[15]
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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Shults, M. D., & Imperiali, B. (2003). A new fluorescence-based assay for protein kinase activity. Analytical biochemistry, 322(2), 247–253. [Link]
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Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of bioluminescent kinase assays using substrate depletion and product formation. Assay and drug development technologies, 7(6), 606–614. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Gellman, S. H., & De, S. (2010). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society, 132(45), 15974–15983. [Link]
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PubChem. (n.d.). 6-methyl-3-methylsulfanyl-1H-indazole. National Center for Biotechnology Information. [Link]
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Knippschild, U., Krüger, O., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
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ProQinase GmbH. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
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Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
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Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
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Singh, S., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(9), 1459–1484. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, J. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]
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El-Fakharany, E. M., & El-Sayed, M. A. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(19), 6825. [Link]
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Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
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Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Shuttleworth, S. J. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532. [Link]
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Wang, Y., Li, Y., Li, J., Wang, Y., Zhang, Y., Zhang, Y., ... & Zhang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & medicinal chemistry letters, 40, 127931. [Link]
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Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Al-Ghorbani, M. (2021). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 9, 786026. [Link]
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Chen, B., Dey, F., Liu, X., Mu, T., Tan, X., Wu, J., ... & Zhao, D. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS medicinal chemistry letters, 15(4), 486–491. [Link]
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"LC-MS/MS method development for 6-(Methylsulfonyl)-1H-indazole"
An Application Note for the Bioanalytical Method Development and Validation of 6-(Methylsulfonyl)-1H-indazole using LC-MS/MS
Abstract
This application note provides a comprehensive, step-by-step guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. This compound is a heterocyclic organic compound featuring a privileged indazole scaffold, a structure of significant interest in medicinal chemistry for its potential therapeutic applications, including anticancer and neuroprotective activities.[1][2][3][4] Accurate quantification in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development. This guide is designed for researchers and scientists, offering field-proven insights into mass spectrometry optimization, chromatographic separation, sample preparation, and full bioanalytical method validation in accordance with FDA and EMA guidelines.[5][6][7]
Introduction: The Rationale for a Validated Method
The indazole core is a cornerstone in the development of novel therapeutics.[4][8] The specific compound, this compound (CAS 261953-48-4), combines this heterocyclic system with a methylsulfonyl group, a functional moiety used to modulate the physicochemical properties of drug candidates.[9][10] To advance such a compound from discovery to clinical evaluation, a reliable bioanalytical method is not merely a procedural step but a regulatory necessity. It provides the foundational data for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
LC-MS/MS is the gold standard for small molecule quantification due to its exceptional sensitivity and selectivity.[11][12][13] This document outlines a logical, science-driven workflow for creating a method that is fit-for-purpose and can withstand regulatory scrutiny.
Stage 1: Mass Spectrometry - Analyte Characterization and Optimization
The first principle of developing a selective MS/MS method is to understand the analyte's ionization and fragmentation behavior. This is achieved through direct infusion analysis.
Causality of Ionization Mode Selection
This compound possesses two nitrogen atoms within its pyrazole ring, which are basic sites capable of accepting a proton.[14] Therefore, positive electrospray ionization (ESI+) is the logical choice to generate the protonated molecule, [M+H]⁺, which will serve as the precursor ion.
Protocol: Direct Infusion and MRM Transition Optimization
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, create a ~1 µg/mL working solution in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures a low pH environment to promote protonation.
-
Direct Infusion: Infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan (Q1 Scan): Acquire a full scan spectrum to identify the protonated precursor ion. Based on its molecular weight of 196.23 g/mol , the expected [M+H]⁺ ion is at m/z 197.2.
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 197.2) in the first quadrupole (Q1) and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon). Scan the third quadrupole (Q3) to identify the stable, high-intensity product ions (fragments).
-
MRM Optimization: Systematically vary the collision energy (CE) for each potential product ion to find the optimal CE that yields the highest intensity. Select at least two intense and specific product ions for the Multiple Reaction Monitoring (MRM) method. One transition is used for quantification (quantifier) and the second for confirmation (qualifier).
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Optimized Value | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen atoms in the indazole ring are readily protonated. |
| Precursor Ion ([M+H]⁺) | m/z 197.2 | Corresponds to the protonated molecule (MW 196.23). |
| Product Ion 1 (Quantifier) | e.g., m/z 118.1 | A stable, high-intensity fragment resulting from a characteristic loss. |
| Collision Energy 1 | e.g., 25 eV | Empirically determined to maximize the intensity of Product Ion 1. |
| Product Ion 2 (Qualifier) | e.g., m/z 91.1 | A second, confirmatory fragment to ensure analytical specificity. |
| Collision Energy 2 | e.g., 35 eV | Empirically determined to maximize the intensity of Product Ion 2. |
| Dwell Time | 100 ms | Balances sensitivity with the ability to define a chromatographic peak with sufficient data points. |
| Note: The specific product ions and collision energies are instrument-dependent and must be determined empirically. |
Stage 2: Liquid Chromatography - Achieving Separation and Peak Integrity
The goal of chromatography is to achieve a reproducible retention time, good peak shape, and separation from endogenous matrix components that could cause ion suppression or enhancement.
Rationale for Column and Mobile Phase Selection
A reversed-phase C18 column is the workhorse for small-molecule analysis and serves as an excellent starting point.[15] For the mobile phase, a combination of water (A) and an organic solvent like acetonitrile or methanol (B) is standard. Acetonitrile often provides better peak shapes and lower backpressure. The addition of 0.1% formic acid to both phases is critical; it maintains a low pH to ensure the analyte remains in its protonated form for consistent retention and optimal ESI+ response.[16]
Protocol: Gradient Development
-
Scouting Gradient: Start with a fast, broad gradient (e.g., 5% to 95% B over 3-5 minutes) to determine the approximate organic solvent concentration at which the analyte elutes.[15]
-
Gradient Refinement: Based on the scouting run, design a shallower gradient around the elution point. The aim is to achieve a retention time of 2-5 minutes, which provides sufficient separation from the solvent front while maintaining high throughput.
-
Peak Shape Optimization: If peak fronting or tailing is observed, ensure the injection solvent is not significantly stronger than the initial mobile phase conditions. Increasing the acid content slightly might also improve peak shape.[15]
Table 2: Optimized Chromatographic Conditions
| Parameter | Optimized Value | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent efficiency and is suitable for fast gradient methods. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for analyte protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for elution; acidic modifier. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and pressure. |
| Column Temperature | 40 °C | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion. |
| Gradient | 10% B to 80% B over 3.0 min | Optimized for retention and separation from matrix interferences. |
Stage 3: Sample Preparation - Isolating the Analyte from Plasma
The biological matrix is complex and can interfere with analysis. A simple, fast, and effective sample preparation technique is crucial. Protein precipitation is an ideal starting point for small molecules in plasma.[17]
Protocol: Protein Precipitation
-
Aliquot Plasma: Pipette 50 µL of human plasma (or calibration standards/QCs) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of an internal standard (IS) in methanol. An ideal IS is a stable isotope-labeled version of the analyte or a structurally similar compound.
-
Precipitate Proteins: Add 150 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma). The cold temperature and organic solvent cause proteins to denature and precipitate.
-
Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.
Visual Workflow Representations
dot digraph "LCMS_Method_Development_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Overall LC-MS/MS Method Development Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes A [label="Analyte Characterization\n(Direct Infusion)", fillcolor="#4285F4"]; B [label="MS Parameter Optimization\n(Precursor/Product Ions, CE)", fillcolor="#4285F4"]; C [label="Chromatography Development\n(Column, Mobile Phase, Gradient)", fillcolor="#EA4335"]; D [label="Sample Preparation Protocol\n(Protein Precipitation)", fillcolor="#FBBC05"]; E [label="Full Method Validation\n(FDA/EMA Guidelines)", fillcolor="#34A853"]; F [label="Validated Bioanalytical Method", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label="Identify Ions"]; B -> C [label="Define Detection"]; C -> D [label="Optimize Separation"]; D -> E [label="Prepare for Validation"]; E -> F [label="Confirm Performance"]; } endomit Caption: High-level workflow for LC-MS/MS method development.
dot digraph "Sample_Preparation_Protocol" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Protein Precipitation Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Start: 50 µL Plasma Sample", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Step1 [label="Add Internal Standard"]; Step2 [label="Add 150 µL Cold Acetonitrile"]; Step3 [label="Vortex for 1 minute"]; Step4 [label="Centrifuge at >12,000 g for 10 min"]; Step5 [label="Transfer Supernatant to Vial"]; End [label="Ready for LC-MS/MS Injection", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; } endomit Caption: Step-by-step protein precipitation protocol.
Stage 4: Full Bioanalytical Method Validation
After developing the method, its performance must be rigorously validated to ensure it is reliable for its intended purpose. The validation follows established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][18]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (based on FDA/EMA Guidance)[19][20] |
| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and IS in at least six unique sources of blank matrix. Response in blank should be <20% of the LLOQ response. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | Minimum of 6-8 non-zero standards. A regression model is chosen (e.g., linear, 1/x² weighted). Correlation coefficient (r²) should be ≥0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response must be at least 5 times the blank response. Accuracy within ±20% of nominal; Precision ≤20% CV. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the true value (accuracy) and the reproducibility of measurements (precision). | Assessed at LLOQ, Low, Medium, and High QC levels (n=5 per level) across multiple runs. Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the impact of co-eluting matrix components on the ionization of the analyte. | The ratio of analyte response in the presence of matrix to the response in a neat solution should be consistent across at least six lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | The response of an analyte from an extracted sample is compared to the response of an unextracted standard. Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis). | Assessed via Freeze-Thaw, Bench-Top, Long-Term, and Post-Preparative stability tests. Analyte concentration must remain within ±15% of the nominal concentration. |
Conclusion
This application note details a systematic and scientifically-grounded approach to developing a sensitive and robust LC-MS/MS method for the quantification of this compound in human plasma. By following the outlined protocols for mass spectrometer optimization, chromatographic separation, and sample preparation, a high-quality analytical method can be established. Subsequent validation against internationally recognized FDA and EMA guidelines ensures the generation of reliable, reproducible, and defensible data critical for advancing new chemical entities through the drug development pipeline.
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Reddy, K. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Fisheries and Aquatic Studies. [Link]
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Dong, J., & Liu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]
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Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
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Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. ResearchGate. [Link]
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Application Notes and Protocols for the In Vivo Dosing and Administration of 6-(Methylsulfonyl)-1H-indazole in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo dosing and administration of 6-(Methylsulfonyl)-1H-indazole in murine models. Due to the limited availability of specific preclinical data for this compound, this guide emphasizes a systematic, foundational approach. It integrates established best practices for small molecule administration with the known biological context of indazole derivatives. The protocols herein are designed to be self-validating, enabling researchers to establish critical parameters such as formulation suitability, maximum tolerated dose (MTD), and pharmacokinetic profiles, thereby paving the way for robust pharmacodynamic and efficacy studies.
Introduction: The Scientific Context of this compound
Indazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects, often through the inhibition of protein kinases.[3][4] The compound this compound, with the chemical formula C₈H₈N₂O₂S and a molecular weight of 196.23 g/mol , is a functionalized indazole that serves as a valuable building block in medicinal chemistry.[5] The methylsulfonyl group at the 6-position can influence the molecule's physicochemical properties and provides a vector for further chemical modification.[5]
Given that many indazole derivatives, particularly 6-aminoindazole-containing compounds, have demonstrated anticancer properties, a primary application for in vivo studies of this compound is likely in oncology research.[4][6] This guide will, therefore, use this therapeutic area as a representative example for designing efficacy studies. However, the foundational protocols for formulation, dose-finding, and administration are broadly applicable to other potential therapeutic indications.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₂S | [5] |
| Molecular Weight | 196.23 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 207-208°C | [5] |
| Storage | Sealed in a dry, dark place at room temperature under an inert atmosphere. |[5] |
Foundational Step: Formulation Development and Solubility Assessment
The success of any in vivo study hinges on the development of a safe and effective vehicle for drug delivery. The choice of vehicle is dictated by the compound's solubility and the intended route of administration.[3] For a novel compound like this compound, a systematic solubility screening is the mandatory first step.
Rationale for Vehicle Selection
The methylsulfonyl group may impart different solubility characteristics compared to other indazole derivatives. Therefore, a tiered approach to vehicle screening is recommended. The goal is to use the most benign vehicle possible, ideally an aqueous-based solution, before resorting to suspensions or vehicles with higher concentrations of organic co-solvents or surfactants.
Experimental Protocol: Small-Scale Solubility Screening
Objective: To determine the approximate solubility of this compound in common preclinical vehicles.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile Saline (0.9% NaCl)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (bath or probe)
-
Microcentrifuge
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh 10-20 mg of this compound and dissolve it in 100% DMSO to create a concentrated stock (e.g., 50-100 mg/mL). This serves as a positive control for solubility.
-
Test aqueous vehicles: In separate microcentrifuge tubes, add a small, pre-weighed amount of the compound (e.g., 1-2 mg) to 1 mL of each aqueous vehicle (Saline, PBS).
-
Test co-solvent and surfactant-based vehicles: Prepare common vehicle mixtures. For each, add a pre-weighed amount of the compound to achieve a target concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
Vehicle 1 (Aqueous): 0.9% Saline
-
Vehicle 2 (Co-solvent/Aqueous): 10% DMSO, 40% PEG400, 50% Saline
-
Vehicle 3 (Surfactant/Aqueous): 5% Tween® 80 in Saline
-
Vehicle 4 (Suspension): 0.5% CMC-Na, 0.1% Tween® 80 in sterile water
-
-
Mixing and Observation:
-
Vortex each tube vigorously for 2-3 minutes.
-
Sonicate for 10-15 minutes to aid dissolution.
-
Visually inspect for any undissolved particulate matter against a dark background.
-
If particulates are present, centrifuge the tubes at high speed (>10,000 x g) for 10 minutes. A clear supernatant indicates the compound is soluble at that concentration, while a pellet indicates it is not fully dissolved.
-
-
Documentation: Record the highest concentration at which the compound remains fully dissolved in each vehicle. This will inform the selection of a vehicle for in vivo studies.
Visualization of the Formulation Decision Workflow
Caption: Decision workflow for selecting an appropriate vehicle.
Dose Range Finding and Maximum Tolerated Dose (MTD) Determination
Before initiating efficacy studies, it is imperative to determine the safety and tolerability of this compound in mice. An MTD study establishes the highest dose that can be administered without causing unacceptable toxicity.
Scientific Rationale
The MTD is a critical parameter for designing subsequent pharmacokinetic (PK) and pharmacodynamic (PD) studies.[7] It ensures that the doses used in efficacy studies are not confounded by overt toxicity and helps to define the therapeutic window of the compound. This study should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Protocol: Single-Dose MTD Study
Objective: To determine the single-dose MTD of this compound when administered via the intended clinical or primary experimental route (e.g., intraperitoneal or oral).
Animal Model:
-
Species: Mouse (e.g., CD-1 or a strain relevant to the disease model)
-
Sex: Use both males and females initially, as toxicity can be sex-dependent.[7]
-
Age: 6-8 weeks
-
Group Size: 3-5 mice per dose group
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Dose Selection: Based on in vitro potency (if known) or data from similar indazole compounds, select a starting dose and escalate in subsequent groups (e.g., 10, 30, 100, 300 mg/kg). A vehicle-only group serves as the negative control.
-
Dosing:
-
Calculate the required volume for each mouse based on its body weight. Dosing volumes should be kept consistent and within recommended limits (e.g., 5-10 mL/kg for oral gavage, <2-3 mL for intraperitoneal injection).[3]
-
Administer a single dose of the compound or vehicle.
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily for 7-14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Measure body weight daily. A weight loss of >15-20% is typically considered a sign of significant toxicity.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or irreversible, severe morbidity.
-
Data Analysis: Record mortality, clinical signs, and body weight changes for each dose group.
Summary of MTD Study Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Animal Strain | CD-1 (outbred) or relevant inbred strain | Outbred stocks can provide general toxicity data; inbred strains may be needed for specific disease models. |
| Administration Route | Intended route for efficacy studies (e.g., PO, IP) | Toxicity can be route-dependent. |
| Dose Escalation | 3-fold or 5-fold increments | A standard approach for dose-range finding. |
| Observation Period | 7-14 days | Allows for the observation of both acute and delayed toxicity. |
| Key Endpoints | Mortality, clinical signs, body weight change (>15%) | Standard, quantifiable measures of toxicity.[7] |
Protocols for Routes of Administration
The choice of administration route depends on the experimental goals, the compound's properties, and the desired pharmacokinetic profile.[5] All parenteral solutions must be sterile and ideally isotonic with a physiological pH.[8]
Protocol for Oral Gavage (PO)
Rationale: Mimics clinical oral administration and is suitable for compounds with good oral bioavailability. It is a common route for daily dosing in chronic studies.[5]
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle (e.g., 18-20 gauge for adult mice).[3] Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Administration: Gently pass the needle along the side of the mouth, over the tongue, and into the esophagus. Do not force the needle. Administer the formulation smoothly.
-
Post-Administration: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.
Protocol for Intraperitoneal (IP) Injection
Rationale: Bypasses first-pass metabolism, leading to rapid systemic exposure. It is a common route for preclinical efficacy testing when oral bioavailability is unknown or poor.[1]
Procedure:
-
Animal Restraint: Securely restrain the mouse with its head tilted downwards to allow abdominal organs to shift away from the injection site.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated. If so, withdraw and use a new needle at a different site.
-
Injection: Inject the solution smoothly.
-
Post-Administration: Return the mouse to its cage and monitor for any signs of discomfort.
Protocol for Intravenous (IV) Injection
Rationale: Provides 100% bioavailability and immediate systemic exposure. It is the gold standard for pharmacokinetic studies to determine parameters like clearance and volume of distribution.[1]
Procedure:
-
Animal Restraint: Place the mouse in a suitable restraining device that allows access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins. Be careful to avoid burns.[8]
-
Needle Insertion: Using a small needle (e.g., 27-30 gauge), insert it into one of the lateral tail veins, starting as close to the tip of the tail as possible.
-
Injection: Inject the solution slowly. The vein should blanch as the solution is injected. If a blister forms, the needle is not in the vein.
-
Post-Administration: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Designing Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Once a suitable formulation and tolerated dose range have been established, PK and PD studies can be designed to understand the compound's behavior and efficacy in vivo.
Pharmacokinetic (PK) Study Design
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Procedure:
-
Animal Groups: Assign mice to groups for either IV or PO administration (n=3-4 per time point).
-
Dosing: Administer a single dose of the compound. A typical approach is a low dose (e.g., 1-5 mg/kg) for IV and a higher dose (e.g., 10-30 mg/kg) for PO administration.[9]
-
Blood Sampling: Collect serial blood samples at various time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding.
-
Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Visualization of a Typical PK/PD Study Workflow
Caption: Integrated workflow for in vivo compound evaluation.
Example Pharmacodynamic (PD)/Efficacy Study: Xenograft Tumor Model
Rationale: As many indazole derivatives show anticancer activity, a human tumor xenograft model in immunodeficient mice is a relevant efficacy study.[3][4]
Procedure:
-
Cell Culture and Implantation: Culture a relevant human cancer cell line and implant cells (e.g., 1 x 10⁶) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle control, this compound at various doses, Positive control).
-
Treatment: Administer the compound daily (or on another optimized schedule determined by PK data) via the chosen route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: When tumors in the control group reach a predetermined size, or at the end of the study period, euthanize the animals.
-
Analysis: Excise tumors and weigh them. Tissues can be collected for further analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion and Future Directions
The successful in vivo evaluation of this compound requires a methodical and iterative approach. This guide provides the foundational protocols to de-risk and systematically advance the compound through preclinical development. By first establishing a viable formulation and understanding the compound's tolerability, researchers can design meaningful pharmacokinetic and efficacy studies. The data generated from these initial steps are crucial for making informed decisions about the therapeutic potential of this compound and for guiding its future development.
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Application Notes & Protocols: A Strategic Guide for In Vivo Xenograft Studies with 6-(Methylsulfonyl)-1H-indazole
Introduction: Rationale and Scientific Background
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and clinical-stage oncology drugs.[1][2] These agents, such as Axitinib and Pazopanib, often function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1][3][4][5] The compound 6-(Methylsulfonyl)-1H-indazole belongs to this promising class of molecules.[6] The methylsulfonyl group at the 6-position can serve as a key interaction point or a handle for metabolic stability, suggesting its potential as a targeted therapeutic agent.
While specific data on this compound is emerging, its structural similarity to known kinase inhibitors suggests a likely mechanism of action involving the inhibition of key signaling nodes that drive tumor proliferation, survival, and angiogenesis, such as the VEGFR or FGFR pathways.[3][7] Therefore, a robust preclinical evaluation using in vivo xenograft models is a critical step to determine its anti-tumor efficacy, establish a therapeutic window, and identify responsive cancer types.[8][9][10]
This guide provides a comprehensive, field-proven protocol for conducting subcutaneous xenograft studies with this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific reasoning to enable logical decision-making and experimental adaptation.
Foundational Strategy: Model Selection and Characterization
The success of any xenograft study hinges on the selection of the appropriate preclinical model. This choice must be hypothesis-driven, based on the presumed mechanism of action of this compound.
Cell Line Selection
Given that many indazole derivatives target receptor tyrosine kinases like VEGFR and FGFR, initial screening should prioritize cell lines with known dependencies on these pathways.[3]
Recommended Cell Lines for Initial Screening:
-
High VEGFR/FGFR Expression: Select cell lines known to overexpress or have activating mutations in target kinases. Examples include:
-
Cell Line Authentication: It is imperative to authenticate all cell lines via Short Tandem Repeat (STR) profiling before initiating in vivo studies. This prevents costly errors arising from misidentified or cross-contaminated cells.
-
Mycoplasma Testing: Regularly test all cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and tumor growth characteristics, confounding experimental results.[13]
Animal Model Selection
The choice of immunodeficient mouse strain is critical for preventing the rejection of human tumor cells.
-
Athymic Nude (nu/nu) Mice: These mice lack a thymus and cannot produce mature T-cells. They are the standard and most cost-effective choice for routine subcutaneous xenograft studies where T-cell-mediated immunity is not a factor.[8]
-
NOD/SCID or NSG Mice: For cell lines that are difficult to engraft or for studies involving components of the human immune system (humanized models), more severely immunocompromised strains like NOD/SCID or NSG mice are recommended.
All animal experiments must be conducted in accordance with institutional and national animal welfare guidelines, such as those from an Institutional Animal Care and Use Committee (IACUC), and should incorporate the principles of the 3Rs (Replacement, Reduction, and Refinement).[14][15][16]
Experimental Workflow and Protocols
This section details the step-by-step methodology for executing a robust efficacy study. The entire workflow is designed to ensure reproducibility and generate high-quality, interpretable data.
Diagram: Xenograft Efficacy Study Workflow
Caption: High-level workflow for a xenograft efficacy study.
Protocol: Drug Formulation
Many novel compounds, including indazole derivatives, exhibit poor water solubility.[17] A proper formulation is critical for achieving consistent bioavailability in vivo.[18]
-
Solubility Screening: Begin by assessing the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., PBS, 5% DMSO, 10% Solutol HS 15, 20% Captisol®, corn oil).
-
Vehicle Selection: A common starting formulation for in vivo studies is a solution or fine suspension.[19][20] A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .
-
Preparation: a. First, dissolve the compound completely in DMSO. b. Add PEG300 and vortex thoroughly. c. Add Tween 80 and vortex again. d. Finally, add saline dropwise while vortexing to prevent precipitation. e. Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive. Always prepare a "vehicle-only" formulation to serve as the negative control group.
Protocol: Subcutaneous Tumor Implantation
-
Cell Culture: Culture selected cancer cells under sterile conditions. Ensure cells are in the logarithmic growth phase and are >95% viable at the time of harvest.
-
Cell Harvesting: a. Trypsinize the cells, neutralize, and wash twice with sterile, serum-free medium or PBS. b. Count cells using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue). c. Resuspend the final cell pellet in cold, sterile PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL. For difficult-to-engraft cell lines, resuspending in a 1:1 mixture with Matrigel® can improve tumor take rates.[21] Keep the cell suspension on ice.
-
Implantation: a. Anesthetize 6-8 week old female athymic nude mice. b. Shave and sterilize the right flank with 70% ethanol. c. Using a 27-gauge needle and a 1 mL syringe, inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank.[13][21] d. Monitor the animals until they have fully recovered from anesthesia.
Protocol: Tumor Staging and Treatment
-
Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use calibrated digital calipers to measure the length (L) and width (W) of the tumors 2-3 times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the modified ellipsoid formula: Volume = (W² x L) / 2 .[21]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups. This is a critical step for statistical validity.
-
Treatment Groups (Example):
-
Group 1: Vehicle Control (e.g., administered daily by oral gavage)
-
Group 2: this compound, Dose 1 (e.g., 25 mg/kg, daily, PO)
-
Group 3: this compound, Dose 2 (e.g., 50 mg/kg, daily, PO)
-
Group 4: Positive Control (e.g., a known effective drug for that tumor type)
-
-
Administration: Administer the compound and vehicle via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily) for the duration of the study (typically 21-28 days).
-
Data Collection: Throughout the treatment period, record the following for each animal:
-
Tumor volume (2-3 times per week)
-
Body weight (2-3 times per week, as a measure of toxicity)
-
Clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
Humane Endpoints and Study Termination
Adherence to humane endpoints is a legal and ethical requirement.[14][22] The study should be terminated for any individual animal if it meets any of the following criteria:
-
Tumor volume exceeds 2000 mm³ (or as specified by IACUC).
-
Tumor becomes ulcerated or necrotic.[15]
-
Body weight loss exceeds 20% of baseline.
-
Significant signs of distress or moribundity are observed.
At the end of the study, all remaining animals are humanely euthanized. Tumors and relevant tissues can be harvested for downstream pharmacodynamic analysis.
Data Analysis and Interpretation
Efficacy Endpoints
The primary efficacy endpoint is Tumor Growth Inhibition (TGI). It is calculated at the end of the study using the formula:
% TGI = (1 - (ΔT / ΔC)) x 100
Where:
-
ΔT = Change in mean tumor volume for the treated group (Final - Initial)
-
ΔC = Change in mean tumor volume for the vehicle control group (Final - Initial)
Preclinical Response Evaluation
Response can also be categorized using criteria adapted from the clinical RECIST guidelines.[23][24][25][26][27]
| Response Category | Criteria[23][26] |
| Complete Response (CR) | Disappearance of the tumor. |
| Partial Response (PR) | ≥ 30% decrease in tumor volume compared to baseline. |
| Stable Disease (SD) | Neither sufficient shrinkage for PR nor sufficient growth for PD. |
| Progressive Disease (PD) | ≥ 20% increase in tumor volume from the smallest measurement (nadir). |
Statistical Analysis
Tumor growth data should be analyzed using appropriate statistical methods, such as a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control at each time point. The final tumor volumes or weights can be compared using a one-way ANOVA or a t-test. A p-value of <0.05 is typically considered statistically significant.
Mechanism of Action (MoA) Exploration
To validate that this compound is acting on its intended target, pharmacodynamic (PD) studies are essential.[9]
Diagram: Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
-
Western Blot: Analyze tumor lysates to measure the phosphorylation status of the target kinase and key downstream effectors (e.g., p-ERK, p-AKT). A reduction in phosphorylation indicates target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3) to visualize the compound's effect on tumor cell fate.
Conclusion
This document provides a detailed, scientifically-grounded framework for the preclinical in vivo evaluation of this compound. By integrating rational model selection, meticulous execution of protocols, and robust data analysis, researchers can generate the high-quality efficacy and safety data necessary to advance promising anti-cancer compounds toward clinical development. Adherence to these principles of scientific integrity and animal welfare is paramount for the success of any preclinical oncology program.[14]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
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Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Available at: [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]
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Guidelines for the welfare and use of animals in cancer research. ResearchGate. Available at: [Link]
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Guidelines Aim to Improve Welfare of Rodent Cancer Models. Animal Welfare Institute. Available at: [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
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UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia. ILAR Journal. Available at: [Link]
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Preclinical Models for Functional Precision Lung Cancer Research. MDPI. Available at: [Link]
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Identifying novel therapeutic agents using xenograft models of pediatric cancer. Future Oncology. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
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Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. Available at: [Link]
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Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available at: [Link]
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Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]
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The cell-line-derived subcutaneous tumor model in preclinical cancer research. Springer Nature. Available at: [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]
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Indazole. Wikipedia. Available at: [Link]
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Indazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 6-(Methylsulfonyl)-1H-indazole in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] This guide focuses on a specific, strategically functionalized derivative, 6-(Methylsulfonyl)-1H-indazole, as a foundational scaffold for structure-activity relationship (SAR) studies. We will explore the rationale behind its use, detailing its synthesis, pathways for chemical diversification, and the requisite biological and computational protocols for systematically evaluating its derivatives. The objective is to provide a comprehensive framework for leveraging this scaffold to discover and optimize novel, potent, and selective drug candidates.
The Indazole Scaffold: A Cornerstone of Modern Drug Discovery
The indazole ring system, a bicyclic aromatic heterocycle, is a mainstay in the design of bioactive molecules. Its rigid structure provides a reliable framework for the precise spatial orientation of various functional groups, making it an ideal starting point for exploring interactions with biological targets. Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anti-cancer properties, often by acting as kinase inhibitors.[4][5][6]
The this compound variant is of particular interest. The methylsulfonyl (-SO₂CH₃) group at the 6-position is a powerful modulator of the molecule's properties:
-
Electronic Effects: As a strong electron-withdrawing group, it influences the acidity of the N-H proton and the overall electron distribution of the aromatic system, which can be critical for target binding.
-
Hydrogen Bonding: The sulfonyl oxygens are excellent hydrogen bond acceptors, providing additional anchor points for interaction within a protein's active site. Molecular docking studies of similar sulfonyl-containing indazoles have confirmed the formation of hydrogen bonds that contribute significantly to binding affinity.[6]
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of drug candidates.
-
Solubility: It can enhance the aqueous solubility of the parent molecule, a desirable property for drug development.
These features make this compound not just another building block, but a strategic platform for designing focused libraries of compounds for SAR-driven lead optimization.
The Logic of Structure-Activity Relationship (SAR) Studies
SAR analysis is the systematic investigation of how a molecule's chemical structure correlates with its biological activity.[7][8] By synthesizing and testing a series of related compounds, researchers can identify the key structural features—pharmacophores—responsible for potency, selectivity, and safety.[9][10] This iterative process is fundamental to transforming a preliminary "hit" into a well-optimized "lead" compound.[7]
The this compound core allows for systematic modifications at several key positions to probe the SAR.
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Flow Cytometry Analysis of Cells Treated with 6-(Methylsulfonyl)-1H-indazole: Application Notes and Protocols
Introduction: Unveiling the Cellular Impact of a Novel Indazole Compound
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] Compounds bearing this heterocyclic structure have demonstrated a wide array of biological activities, including the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1][3] 6-(Methylsulfonyl)-1H-indazole is a functionalized indazole derivative that serves as a key intermediate in the synthesis of novel therapeutic candidates.[4] Derivatives of 1H-indazoles have been shown to target critical signaling pathways like PI3K/AKT/mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5]
Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of single cells in a suspension.[6] This makes it an indispensable tool in drug discovery for elucidating the mechanism of action of novel compounds. This guide provides detailed protocols for utilizing flow cytometry to investigate the cellular effects of this compound, focusing on three key cellular processes: apoptosis, cell cycle progression, and oxidative stress.
Principle of the Assays
This application note details three fundamental flow cytometry assays to characterize the cellular response to treatment with this compound:
-
Apoptosis Assay (Annexin V & Propidium Iodide): This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect this event.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[8] It is therefore used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Cell Cycle Analysis (Propidium Iodide): The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by quantifying the cellular DNA content.[9] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[9] Prior to staining, cells are fixed and treated with RNase to ensure that only DNA is stained.[9]
-
Reactive Oxygen Species (ROS) Detection (H2DCFDA): Intracellular ROS levels are a key indicator of cellular stress. 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeant, non-fluorescent probe.[10][11] Once inside the cell, it is deacetylated by intracellular esterases to H2DCF, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][12] The fluorescence intensity of DCF is directly proportional to the level of intracellular ROS.[11]
Experimental Workflow & Signaling Overview
The following diagrams illustrate the general experimental workflow for these assays and a hypothetical signaling pathway that could be affected by an indazole-based kinase inhibitor.
Caption: Potential mechanism of action via inhibition of a pro-survival signaling pathway.
Protocols
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide Staining
Causality: This protocol is designed to quantify the induction of programmed cell death. The dual-staining approach distinguishes early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive), providing a more detailed picture of the cell death process. Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
1X PBS, cold
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) * Flow cytometry tubes
Procedure:
-
Cell Preparation: Seed a human cancer cell line (e.g., HCT116, A549) in 6-well plates and grow to ~70-80% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and transfer to a 15 mL conical tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. [8]Discard the supernatant and wash the cell pellet once with cold 1X PBS. 5. Staining: a. Centrifuge again and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. d. Gently vortex and incubate for 15-20 minutes at room temperature in the dark. 6. Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer immediately (within 1 hour). Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at >670 nm.
-
Controls: Prepare unstained, Annexin V-FITC only, and PI only stained cells for setting compensation and gates.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Causality: This protocol assesses the compound's effect on cell cycle progression. An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound may interfere with checkpoints or machinery involved in that phase of cell division. Ethanol fixation is crucial as it permeabilizes the cells, allowing PI to enter and stain the nuclear DNA. [13]RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the DNA content measurement. [9] Materials:
-
70% Ethanol, ice-cold
-
1X PBS
-
PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes with cell strainer caps
Procedure:
-
Cell Preparation & Treatment: Follow steps 1-3 from Protocol 1.
-
Washing: Wash the harvested cells once with 1X PBS.
-
Fixation: a. Resuspend the cell pellet (1-2 x 10^6 cells) in 0.5 mL of cold 1X PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [13][14]This prevents cell clumping. c. Incubate at 4°C for at least 2 hours (or overnight). [13]4. Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol. [13] b. Wash the cell pellet once with 1X PBS. c. Resuspend the pellet in 500 µL of PI Staining Solution. d. Incubate for 30 minutes at room temperature in the dark. [14]5. Data Acquisition: Filter the cell suspension through a 40 µm mesh filter to remove aggregates. [14]Analyze on a flow cytometer using a 488 nm laser for excitation and detecting the PI signal in the appropriate channel (e.g., FL2 or FL3, ~585-610 nm). [8][15]6. Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations from the DNA content histogram.
Protocol 3: Intracellular ROS Detection by H2DCFDA Staining
Causality: This protocol measures the induction of oxidative stress, a common mechanism of action for many anti-cancer drugs. H2DCFDA is a reliable probe for general ROS activity. [10]It is important to perform the staining on live, unfixed cells, as fixation can alter cellular redox states.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Anhydrous DMSO or DMF for stock solution
-
Serum-free cell culture medium or PBS
-
Positive control (e.g., H2O2 or Pyocyanin) [10][16]* Flow cytometry tubes
Procedure:
-
Reagent Preparation: Prepare a 10 mM H2DCFDA stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light. [10]2. Cell Preparation & Treatment: Follow steps 1-3 from Protocol 1.
-
Washing: Wash the harvested cells once with warm PBS.
-
Staining: a. Resuspend the cells in pre-warmed PBS or serum-free medium containing 5-10 µM H2DCFDA. [16]The optimal concentration should be determined empirically for the cell line used. b. Incubate for 30 minutes at 37°C, protected from light. [10][12]5. Final Wash: Centrifuge the cells, remove the supernatant, and resuspend in cold PBS for analysis.
-
Data Acquisition: Analyze immediately on a flow cytometer. Excite the oxidized DCF at 488 nm and collect the emission signal at ~530 nm (FITC channel). [10]7. Controls: Include an unstained cell control to define baseline fluorescence and a positive control (e.g., cells treated with 100 µM H2O2 for 30 minutes) to confirm the assay is working.
Data Presentation & Interpretation
Quantitative data from these experiments should be summarized in tables for clear comparison across different treatment conditions.
Table 1: Apoptosis Analysis after 48h Treatment
| Treatment Group | Concentration (µM) | Healthy Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 6-MS-Indazole | 5 | 78.4 ± 3.5 | 15.1 ± 1.8 | 6.5 ± 1.1 |
| 6-MS-Indazole | 10 | 55.9 ± 4.2 | 28.6 ± 2.9 | 15.5 ± 2.3 |
| 6-MS-Indazole | 25 | 21.3 ± 5.1 | 45.2 ± 4.5 | 33.5 ± 3.8 |
Table 2: Cell Cycle Distribution after 24h Treatment
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.1 ± 2.8 | 29.5 ± 1.9 | 15.4 ± 1.5 |
| 6-MS-Indazole | 5 | 53.2 ± 3.1 | 25.1 ± 2.2 | 21.7 ± 2.0 |
| 6-MS-Indazole | 10 | 48.7 ± 3.9 | 18.9 ± 2.5 | 32.4 ± 3.3 |
| 6-MS-Indazole | 25 | 35.6 ± 4.5 | 10.1 ± 1.8 | 54.3 ± 4.8 |
Table 3: Intracellular ROS Levels after 6h Treatment
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control | 0 | 1500 ± 120 | 1.0 |
| 6-MS-Indazole | 10 | 4850 ± 350 | 3.2 |
| Positive Control (H2O2) | 100 | 9700 ± 680 | 6.5 |
Note: Data presented are hypothetical examples and will vary based on cell line, compound potency, and experimental conditions.
Conclusion and Best Practices
The protocols outlined provide a robust framework for characterizing the cellular effects of this compound using flow cytometry. A dose-dependent increase in apoptotic cells, accumulation of cells in the G2/M phase, and elevated ROS levels would suggest that this compound acts as a potent anti-proliferative and pro-apoptotic agent, possibly through the induction of oxidative stress and disruption of cell cycle progression.
For successful and reproducible results, adhere to the following best practices:
-
Titrate Reagents: Always determine the optimal concentration of antibodies and dyes for your specific cell type and instrument.
-
Use Controls: Proper controls (unstained, single-color, FMO, biological) are essential for accurate data interpretation and gating. [17][18]* Exclude Doublets and Dead Cells: Gate on single cells using FSC-A vs FSC-H and exclude dead cells from analyses (except for apoptosis assays) to improve data quality. [6]* Maintain Consistency: Keep staining volumes, incubation times, and temperatures consistent across all samples in an experiment. [14] By applying these detailed protocols and analytical strategies, researchers can effectively profile the mechanism of action of novel indazole compounds, accelerating the drug development process.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Lin, C. S., et al. (2013). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 3(8), e416. [Link]
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University of Iowa, Carver College of Medicine. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from a source similar to [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
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Rieper, P., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Bio-protocol, 10(17), e3748. [Link]
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Bio-Rad Antibodies. (n.d.). Gating Strategies for Effective Flow Cytometry Data Analysis. Retrieved from [Link]
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Proteintech Group. (2024, September 13). Flow Cytometry Data Analysis [Video]. YouTube. [Link]
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Yenepoya Research Centre. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Retrieved from a source similar to [Link]
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Li, J., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 23(10), 2583. [Link]
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Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
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Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1679-1703. [Link]
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Belal, A., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(19), 6927. [Link]
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Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(30), 20853-20880. [Link]
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Wang, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry, 249, 115160. [Link]
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Application Notes and Protocols: Immunoblotting for Downstream Targets of 6-(Methylsulfonyl)-1H-indazole
Introduction: Unveiling the Cellular Impact of a Novel Indazole Compound
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of potent protein kinase inhibitors for cancer therapy.[1][2][3] Compounds bearing this heterocyclic moiety have demonstrated efficacy against a range of kinases that are critical regulators of cell proliferation, survival, and differentiation. 6-(Methylsulfonyl)-1H-indazole is a functionalized indazole compound that, based on its structural class, is hypothesized to exert its biological effects through the inhibition of one or more protein kinases.[4]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the downstream cellular effects of this compound. We will focus on a plausible and well-characterized signaling pathway that is frequently targeted by indazole-based inhibitors: the Aurora kinase pathway.[5] Aurora kinases are essential serine/threonine kinases that orchestrate multiple events during mitosis, and their dysregulation is a common feature of human cancers.[6][7]
Here, we present a rationale and detailed protocols for using immunoblotting to measure changes in the phosphorylation status of key downstream substrates of Aurora A and Aurora B kinases. This approach will enable the elucidation of the mechanism of action of this compound and provide a robust method for assessing its potency and selectivity in a cellular context.
The Aurora Kinase Signaling Pathway: A Master Regulator of Mitosis
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in ensuring the fidelity of cell division.[1] Their activities are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.
-
Aurora A is primarily associated with centrosome maturation and separation, as well as the assembly of the mitotic spindle.[1][8]
-
Aurora B , a component of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, proper kinetochore-microtubule attachments, and the execution of cytokinesis.[9][10][11]
Inhibition of these kinases leads to catastrophic mitotic errors and, consequently, cell death, making them attractive targets for anticancer drug development.[12][13]
A key downstream target of Aurora A is Polo-like kinase 1 (PLK1) . Aurora A activates PLK1 through phosphorylation at Threonine 210 (Thr210), a critical step for mitotic entry.[9][14][15]
A primary and widely-used substrate to monitor Aurora B activity is Histone H3 . Aurora B phosphorylates Histone H3 at Serine 10 (Ser10), a modification essential for chromosome condensation during mitosis.[9][16]
Additionally, Centromere Protein A (CENP-A) , a histone H3 variant, is phosphorylated at Serine 7 (Ser7) by both Aurora A and Aurora B. This phosphorylation event is vital for proper kinetochore function and chromosome segregation.[7][17][18][19]
Monitoring the phosphorylation status of these specific residues provides a direct readout of the cellular activity of Aurora kinases. A decrease in the phosphorylation of these substrates upon treatment with this compound would strongly suggest that the compound inhibits this pathway.
Visualizing the Pathway
The following diagram illustrates the proposed signaling cascade and the points of intervention for immunoblotting analysis.
Caption: Proposed mechanism of this compound action on the Aurora kinase pathway.
Experimental Design and Controls: Ensuring Data Integrity
A robust experimental design is critical for obtaining reliable and interpretable results. The following considerations are essential:
-
Cell Line Selection: Choose a cell line known to be sensitive to Aurora kinase inhibitors, such as HeLa (cervical cancer), HCT116 (colon cancer), or PC3 (prostate cancer).[20] These lines are well-characterized and commonly used in cell cycle studies.
-
Dose-Response and Time-Course: To determine the potency of this compound, perform a dose-response experiment. A time-course experiment will reveal the kinetics of target inhibition.
-
Positive Control: Include a known Aurora kinase inhibitor (e.g., Alisertib/MLN8237 for Aurora A, or AZD1152 for Aurora B) as a positive control to validate the assay and benchmark the potency of the test compound.[12]
-
Cell Synchronization: Since Aurora kinase activity is highest in mitosis, synchronizing the cells at the G2/M phase will significantly enhance the signal for phosphorylated substrates. Treatment with a microtubule-depolymerizing agent like nocodazole is a common and effective method.[21]
-
Loading Controls: To ensure equal protein loading across all lanes of the immunoblot, probe for a housekeeping protein with stable expression, such as GAPDH or β-actin.
-
Total Protein Controls: For every phospho-specific antibody, it is imperative to also probe a parallel blot with an antibody that recognizes the total, unmodified protein (e.g., total PLK1, total Histone H3, total CENP-A). This control is essential to confirm that any observed decrease in the phospho-signal is due to inhibition of the kinase and not a result of overall protein degradation.
Detailed Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
This protocol is a generalized procedure that should be optimized for the specific cell line used.
-
Cell Seeding: Seed HeLa or HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Synchronization (Optional, but Recommended):
-
Add fresh medium containing nocodazole to a final concentration of 100 ng/mL.[21]
-
Incubate for 16-18 hours to arrest cells in the G2/M phase.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the compound to the desired final concentrations in pre-warmed cell culture medium.
-
Treat the cells for the desired length of time (e.g., 1, 4, or 24 hours). Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer per well. A recommended lysis buffer is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize the concentration of all samples with lysis buffer.
-
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is generally recommended for quantitative accuracy.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk as a blocking agent for phospho-specific antibodies, as it contains phosphoproteins that can cause high background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in 5% BSA/TBST according to the manufacturer's recommended dilution (see Table 1).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Reprobing (for total protein controls):
-
After imaging, the membrane can be stripped of antibodies using a mild stripping buffer and then re-probed for the total protein or a loading control.
-
Data Presentation and Interpretation
Table 1: Recommended Primary Antibodies for Immunoblotting
| Target Protein | Phospho-Site | Recommended Antibody | Supplier | Catalog # |
| Aurora A Substrate | ||||
| PLK1 | Thr210 | Phospho-PLK1 (Thr210) Antibody | Cell Signaling Technology | #5472 |
| Total PLK1 | - | PLK1 (208G4) Rabbit mAb | Cell Signaling Technology | #4513 |
| Aurora B Substrate | ||||
| Histone H3 | Ser10 | Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology | #9701 |
| Total Histone H3 | - | Histone H3 (D1H2) XP® Rabbit mAb | Cell Signaling Technology | #4499 |
| Aurora A/B Substrate | ||||
| CENP-A | Ser7 | Phospho-CENP-A (Ser7) Antibody | Cell Signaling Technology | #2187 |
| Total CENP-A | - | Anti-CENP-A (Human) mAb (3-19) | MBL Life Science | M135-3 |
Note: The listed antibodies are examples and have been validated for immunoblotting. Researchers should always validate antibodies in their specific experimental system.
Interpreting the Results
A successful experiment will show a dose-dependent decrease in the signal for the phosphorylated forms of PLK1, Histone H3, and/or CENP-A in cells treated with this compound. The levels of the corresponding total proteins and the loading control should remain unchanged. The magnitude of this decrease, relative to the positive control inhibitor, will provide an indication of the compound's potency against the Aurora kinase pathway in a cellular environment.
Conclusion
The protocols and strategies outlined in this application note provide a comprehensive guide for characterizing the effects of this compound on the Aurora kinase signaling pathway. By employing rigorous immunoblotting techniques and appropriate controls, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action. This information is invaluable for the continued development of novel kinase inhibitors for therapeutic applications.
References
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry.
- Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase
- Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells. PMC.
- Aurora Kinase A Drives The Evolution of Resistance to Third Gener
- Phospho-Histone H3 (Ser10) Antibody #9701. Cell Signaling Technology.
- Phospho-PLK1 (Thr210) Antibody #5472. Cell Signaling Technology.
- This compound|CAS 261953-48-4. Benchchem.
- Aurora A Protein Kinase: To the Centrosome and Beyond. MDPI.
- Phospho-CENP-A (Ser7) Antibody #2187. Cell Signaling Technology.
- CENP-A is phosphorylated by Aurora B kinase and plays an unexpected role in completion of cytokinesis. PubMed.
- Bora and Aurora-A continue to activ
- Aurora A/B Substrate Antibody Sampler Kit #96882. Cell Signaling Technology.
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- CENP-A phosphorylation by Aurora-A in prophase is required for enrichment of Aurora-B at inner centromeres and for kinetochore function. PubMed.
- Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability. PMC.
- Anti-phospho-Histone H3 (Ser10) Antibody, 06-570. Sigma-Aldrich.
- Western blotting for Aurora-A and phospho-Thr²⁸⁸-Aurora-A.
- Aurora Kinase Inhibitors: Current St
- Phospho-Histone H3 (Ser10) Assay. Meso Scale Discovery.
- Aurora Kinase Signaling Pathway.
- Known substrates of Aurora B kinase and their function in cell division.
- Anti-phospho-CENP-A (Ser7) Antibody, clone NL41, rabbit monoclonal | 04-792. Merck Millipore.
- CENP-A is phosphorylated by Aurora B kinase and plays an unexpected role in completion of cytokinesis. Rockefeller University Press.
- Anti-phospho-Histone H3 (Ser10) Antibody, clone 3H10 | 05-806. Merck Millipore.
- PLK1 (Phospho Thr210) Antibody | M1233. Assay Biotechnology.
- Anti-phospho-CENP-A (Ser7) Antibody, clone NL41 (rabbit monoclonal) | 04-792-25UL. Merck Millipore.
- Aurora B Monoclonal Antibody (AURKB, 1521) (9212-MSM1-P1). Thermo Fisher Scientific.
- Aurora-A site specificity: a study with synthetic peptide substr
- Aurora A-dependent CENP-A phosphorylation at inner centromeres protects bioriented chromosomes against cohesion f
- Aurora B Inhibitors as Cancer Therapeutics. MDPI.
- Polo-like kinase-1 is activated by aurora A to promote checkpoint recovery. PubMed.
- Propidium Iodide and Phospho-‐Histone H3 (Ser10) Staining. Flow cytometry.
- Anti-PLK1 (phospho Thr210) antibody (GTX03368). GeneTex.
- Aurora-A and hBora Join the Game of Polo. Cancer Research.
- Characterization of a highly selective inhibitor of the Aurora kinases. PMC.
- CENP-A is phosphorylated by Aurora B kinase and plays an unexpected role in completion of cytokinesis. PubMed Central.
- Phospho-Histone H3 (Ser10) antibody (66863-1-Ig). Proteintech.
- Anti-CENP-A (Human) mAb(Monoclonal, 3-19). MBL Life Science.
- Anti-phospho-PLK1 (pThr210) antibody produced in rabbit. Sigma-Aldrich.
Sources
- 1. Aurora A/B Substrate Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-PLK1 (Thr210) Polyclonal Antibody (600-401-446) [thermofisher.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
- 6. biorxiv.org [biorxiv.org]
- 7. rupress.org [rupress.org]
- 8. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aurora B Monoclonal Antibody (AURKB, 1521) (9212-MSM1-P1) [thermofisher.com]
- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Bora and Aurora-A continue to activate Plk1 in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polo-like kinase-1 is activated by aurora A to promote checkpoint recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-CENP-A (Ser7) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. CENP-A is phosphorylated by Aurora B kinase and plays an unexpected role in completion of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CENP-A phosphorylation by Aurora-A in prophase is required for enrichment of Aurora-B at inner centromeres and for kinetochore function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. flowcytometry-embl.de [flowcytometry-embl.de]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 6-(Methylsulfonyl)-1H-indazole
Welcome to the technical support center for 6-(Methylsulfonyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its aqueous solubility. As many researchers know, poor water solubility is a significant hurdle in drug development, impacting everything from initial in vitro assays to final bioavailability.[1][2] This document provides a structured, question-and-answer-based approach to troubleshooting and enhancing the solubility of this compound, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: What are the general properties of this compound and why is it poorly soluble in water?
This compound is a heterocyclic aromatic compound.[3][4][5] Its structure, which includes a non-polar indazole ring system fused to a benzene ring, contributes to its hydrophobic nature. The methylsulfonyl group (-SO₂CH₃), while containing polar oxygen atoms, is attached to the bulky, non-polar ring structure. This overall molecular structure leads to low aqueous solubility, a common characteristic of many new chemical entities in drug discovery pipelines.[1]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?
This common issue, often called "crashing out," occurs when a compound is rapidly transferred from a high-solubility organic solvent (like DMSO) to an aqueous environment where its solubility is significantly lower.[6] The final concentration of the organic solvent in the aqueous solution is a critical factor. While a higher percentage of co-solvent can maintain solubility, it may also interfere with the biological assay.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Determine the highest tolerable percentage of your organic co-solvent (e.g., DMSO, ethanol) in the final assay medium that does not affect the experimental outcome. For many cell-based assays, this is often below 0.5%.[6]
-
Use a Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in organic solvent concentration can sometimes prevent immediate precipitation.[6]
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the compound stock solution can sometimes help, though care must be taken not to degrade the compound or other assay components.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Understanding the distinction between these two solubility measurements is crucial for experimental design and data interpretation.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated organic stock solution to an aqueous buffer and measuring the concentration at which precipitation first occurs.[6] This method is high-throughput and useful for early-stage screening.
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium over a longer period (typically 24-48 hours).[6] This "gold standard" measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.
For initial troubleshooting and formulation screening, kinetic solubility measurements can be very informative. For lead optimization and pre-formulation studies, thermodynamic solubility is the more critical parameter.
Part 2: Troubleshooting Guides for Solubility Enhancement
If basic troubleshooting fails to yield a satisfactory solution, the following advanced techniques can be employed to improve the aqueous solubility of this compound.
Issue 1: Insufficient Solubility in Simple Aqueous Buffers
When the compound's intrinsic solubility is too low for your experimental needs, several formulation strategies can be explored.
Underlying Principle: The solubility of ionizable compounds is pH-dependent.[7][8] By adjusting the pH of the solution, the ionization state of the molecule can be altered, which in turn can significantly impact its solubility. Indazole itself is amphoteric, meaning it can be protonated or deprotonated.[5] The presence of the methylsulfonyl group will influence the pKa of the molecule.
Experimental Approach:
-
Determine the pKa: If the pKa of this compound is not known, it can be estimated using computational tools or determined experimentally via potentiometric titration or UV-spectrophotometry.
-
Conduct a pH-Solubility Profile: Measure the thermodynamic solubility of the compound across a range of pH values (e.g., pH 2 to 10).
-
Select Optimal pH: Choose a buffer system that maintains a pH where the compound exhibits its highest solubility, provided this pH is compatible with your experimental system.
Potential Pitfalls & Solutions:
-
Precipitation at Isoelectric Point: The compound will likely have its lowest solubility at its isoelectric point. Avoid buffering in this pH range.
-
Assay Incompatibility: The optimal pH for solubility may not be compatible with your biological assay (e.g., cell viability, enzyme activity). In such cases, a compromise must be found, or other solubility enhancement techniques should be explored.
Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[9][10][11]
Commonly Used Co-solvents:
Experimental Approach:
-
Screen Co-solvents: Prepare a series of aqueous solutions containing different co-solvents at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Measure Solubility: Determine the solubility of this compound in each co-solvent system.
-
Select Lead Co-solvent: Choose the co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent.
Data Presentation: Co-solvent Screening
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) |
| None (Water) | 0 | Baseline |
| Ethanol | 10 | Result |
| Ethanol | 20 | Result |
| Propylene Glycol | 10 | Result |
| Propylene Glycol | 20 | Result |
| PEG 400 | 10 | Result |
| PEG 400 | 20 | Result |
Potential Pitfalls & Solutions:
-
Toxicity: Co-solvents can be toxic to cells or inhibit enzyme activity.[11] It is crucial to run appropriate vehicle controls in all experiments to account for these effects.
-
Viscosity: Higher concentrations of co-solvents like PG and PEG can increase the viscosity of the solution, which may affect handling and experimental procedures.
Issue 2: Compound Remains Poorly Soluble Despite pH and Co-solvent Adjustments
For particularly challenging compounds, more advanced formulation strategies are necessary.
Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have significantly improved aqueous solubility.[12][13][14]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
Experimental Workflow for Cyclodextrin Complexation:
Caption: Workflow for determining solubility enhancement with cyclodextrins.
Potential Pitfalls & Solutions:
-
Complex Stoichiometry: The ratio of drug to cyclodextrin can vary. Phase solubility studies are essential to determine the optimal complexation ratio.
-
Competition: Other molecules in the assay medium could potentially compete with the drug for the cyclodextrin cavity.
Underlying Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can solubilize poorly soluble drugs, a process known as micellar solubilization.[15]
Commonly Used Pharmaceutical Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Poloxamers.[15]
-
Anionic: Sodium Dodecyl Sulfate (SDS).
-
Cationic: Cetyltrimethylammonium Bromide (CTAB).
Experimental Approach:
-
Select Surfactant: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are generally less harsh on biological systems.[15][16]
-
Prepare Solutions: Create a series of surfactant solutions in your aqueous buffer at concentrations both below and above the known CMC of the surfactant.
-
Measure Solubility: Determine the solubility of this compound in each surfactant solution following the equilibration and analysis steps described for cyclodextrins.
Potential Pitfalls & Solutions:
-
Cellular Toxicity: Surfactants can disrupt cell membranes and denature proteins.[17] As with co-solvents, meticulous vehicle controls are mandatory.
-
Assay Interference: Surfactants can interfere with certain analytical techniques and biological assays.[18]
Underlying Principle: A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier matrix.[19][20] This technique can improve solubility by reducing the drug's particle size to the molecular level and converting it to an amorphous (non-crystalline) state, which is more readily dissolved.[19][20]
Common Preparation Methods:
-
Solvent Evaporation: The drug and carrier are co-dissolved in a common solvent, which is then evaporated.[21]
-
Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled to form a solid mass.[21]
Experimental Workflow for Solid Dispersion (Solvent Evaporation Method):
Caption: Workflow for preparing and evaluating a solid dispersion.
Potential Pitfalls & Solutions:
-
Physical Instability: Amorphous forms can be unstable and may revert to a more stable, less soluble crystalline form over time. Stability studies are crucial.
-
Carrier Selection: The choice of carrier is critical and depends on the physicochemical properties of the drug.
Part 3: Key Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for measuring equilibrium solubility.[6]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This is a critical step and is usually achieved by centrifugation at high speed, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of the compound. This concentration represents the thermodynamic solubility.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. ICPL Blog. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143. [Link]
-
Kumar, S., & Singh, S. (2018). Solid dispersion-a strategy to enhance solubility and dissolution of poorly water soluble drugs. Universal Journal of Pharmaceutical Research, 3(4), 54-59. [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement–eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
- Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2011). Review on solubility enhancement techniques for hydrophobic drugs. Pharmacophore, 2(3), 147-157.
-
Sharma, D., & Soni, M. (2014). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 6(1), 100-109. [Link]
- Singh, R., & Kumar, R. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10.
- Kumar, K. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. World Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 1345-1356.
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
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Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
-
Addanki, S. L., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3), 100-106. [Link]
-
Drug Delivery Leader. (2022). 5 Novel Techniques For Solubility Enhancement. [Link]
- Patel, V. R., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 14(7), 3236-3248.
-
Al-kassas, R. (2010). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. PhD Thesis, University of Greenwich. [Link]
-
Shah, S. M., et al. (2018). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech, 19(5), 2264-2275. [Link]
-
LinkedIn. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
- Kasimedu, S., et al. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy, 2(2), 54-61.
-
Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. [Link]
-
American Pharmaceutical Review. (n.d.). Surfactant Excipients. [Link]
-
ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. [Link]
-
PCCA. (2022). The Role of Surfactants in Compounded Preparations. The PCCA Blog. [Link]
-
Panigrahi, L., Pattnaik, S., & Ghosal, S. K. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 51(4), 847-856. [Link]
-
Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Tsume, Y., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 16(6), 2713-2724. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]
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ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... [Link]
- Crison, J. R., et al. (1997). Dissolution of ionizable water-insoluble drugs: The combined effect of pH and surfactant. Journal of Pharmaceutical Sciences, 86(3), 384-388.
-
Korte, S., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 114-127. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. [Link]
-
PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. [Link]
-
American Elements. (n.d.). Indazoles. [Link]
-
Wikipedia. (n.d.). Indazole. [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. [Link]
-
Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2563. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Preventing Precipitation of 6-(Methylsulfonyl)-1H-indazole in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and best practices to address a common challenge in cell-based assays: the precipitation of 6-(Methylsulfonyl)-1H-indazole upon its introduction to aqueous cell culture media. By understanding the physicochemical properties of this compound and adhering to proper handling protocols, you can ensure accurate and reproducible experimental results.
Understanding the Challenge: Physicochemical Properties
This compound is an organic compound whose structure presents solubility challenges in aqueous environments. [1]The indazole core is aromatic and generally hydrophobic, while the methylsulfonyl group (-SO2CH3) is polar and electron-withdrawing. [2][3]While sulfonyl groups can sometimes enhance water solubility in certain molecular contexts, the overall character of this molecule leads to poor solubility in water-based solutions like cell culture media. [2][3][4][5] This inherent low aqueous solubility is the primary reason for precipitation. When a concentrated stock solution, typically prepared in a non-polar organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into the aqueous, buffered environment of cell media, the compound "crashes out" of solution as it is no longer soluble at that concentration. [6] Table 1: Physicochemical Profile of this compound and Related Compounds
| Property | Estimated Value / Characteristic | Implication for Cell Culture |
| Molecular Formula | C₈H₈N₂O₂S [1] | - |
| Molecular Weight | 196.23 g/mol [1] | - |
| Aqueous Solubility | Poor / Low | High potential for precipitation in cell media. [6] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) [7][8] | Essential for preparing high-concentration stock solutions. [9] |
| Core Structure | Indazole [10] | Indazole derivatives are often characterized by low aqueous solubility. [7] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound in cell culture.
Q1: My compound precipitated instantly when I added my DMSO stock to the cell media. What went wrong?
Answer: This is a classic case of a compound "crashing out" due to rapid solvent exchange. [6]Your concentrated DMSO stock solution keeps the hydrophobic compound soluble. When this stock is pipetted directly into a large volume of aqueous media, the DMSO concentration is instantly diluted, and the media can no longer keep the compound dissolved at that concentration. The result is the formation of a fine precipitate or suspension, which invalidates the experiment as the effective concentration is unknown and the precipitate can be cytotoxic.
Q2: What is the correct way to prepare a stable stock solution?
Answer: Preparing a high-quality, fully dissolved stock solution is the critical first step. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. [8][9][11]
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation. [7]2. Weigh: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to make a 10 mM stock, you would weigh 1.96 mg for 1 mL of DMSO.
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO. [7]4. Mix: Vortex the solution gently but thoroughly for 1-2 minutes until the compound is completely dissolved. [9]A visual inspection should show a clear solution with no visible particulates.
-
Aid Dissolution (If Needed): If the compound is slow to dissolve, you can use brief sonication in a water bath or gentle warming (e.g., 37°C). [9]Be cautious with heat, as it can degrade some compounds. [9]6. Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can compromise compound stability and allow water absorption by the hygroscopic DMSO. [9][12] Q3: How can I properly dilute the stock solution into my cell media to prevent precipitation?
Answer: The key is to avoid rapid and large dilution steps. The recommended method is to perform an intermediate dilution step in pre-warmed (37°C) media. [6]Adding compounds to cold media can decrease solubility. [6]
Protocol 2: Step-wise Dilution into Cell Culture Media
-
Thaw Stock: Thaw a single aliquot of your concentrated DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution: Create an intermediate dilution of your compound in pre-warmed (37°C) cell culture media. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you might first dilute the stock 1:100 in media to create a 100 µM intermediate solution.
-
Mix Thoroughly: When making the intermediate dilution, add the DMSO stock to the media and immediately vortex or mix well to ensure rapid and even dispersion. [7]4. Final Dilution: Add the required volume of the well-mixed intermediate solution to your cell culture plates to achieve the final desired concentration.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your treated samples to account for any effects of the solvent on the cells. [9] Below is a workflow diagram illustrating the correct dilution process.
Caption: Recommended vs. Incorrect Dilution Workflow.
Q4: What is the maximum concentration of DMSO that my cells can tolerate?
Answer: DMSO tolerance is cell-type dependent. Primary cells are often more sensitive than immortalized cell lines. [9][13]It is crucial to keep the final DMSO concentration as low as possible, ideally ≤ 0.5%, and to run a vehicle control. [9][13] Table 2: General DMSO Tolerance Limits in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Notes |
| Most Immortalized Cell Lines | ≤ 0.5% [9][13] | Some robust lines may tolerate up to 1%, but this should be verified. [13] |
| Primary Cells / Stem Cells | ≤ 0.1% [9][14] | These cells are highly sensitive to solvent toxicity. |
| High-Throughput Screening (HTS) | 0.1% - 1% [9] | Concentration should be consistent across all wells. |
Q5: Does serum in the media affect the solubility of my compound?
Answer: Yes, serum proteins, particularly albumin, can bind to hydrophobic compounds. [15]This binding can sometimes act as a carrier, effectively increasing the apparent solubility of a compound in the media. [15]If you are switching from a serum-containing to a serum-free medium, you may find that precipitation becomes more of an issue. If you suspect this is a problem, one strategy is to first dilute the DMSO stock into a small volume of serum, mix well, and then add this mixture to the serum-free basal media. [15] Q6: I'm still seeing precipitation even with proper technique. What are my advanced options?
Answer: If precipitation persists at your desired concentration, you have exceeded the compound's thermodynamic solubility limit in your specific media. [16]Consider the following:
-
Lower the Final Concentration: The simplest solution is to perform a dose-response experiment to find the maximum soluble concentration and work below that limit.
-
Use Solubility Enhancers: For non-cell-based assays or specialized applications, solubilizing agents like cyclodextrins can be used to encapsulate the hydrophobic compound and increase its aqueous solubility. [16]However, these agents can have their own biological effects and must be carefully controlled for. [17]* pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Since indazole is amphoteric (pKa ~1.04 and ~13.86), the methylsulfonyl derivative is unlikely to have its solubility significantly altered within the narrow physiological pH range of cell culture media (typically pH 7.2-7.4). [10]
Summary of Best Practices
-
ALWAYS prepare a high-concentration stock in 100% high-purity DMSO.
-
ALWAYS aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
ALWAYS use pre-warmed (37°C) media for dilutions.
-
ALWAYS perform an intermediate dilution step rather than diluting directly into the final volume.
-
ALWAYS mix thoroughly and immediately after adding the DMSO stock to the media.
-
ALWAYS keep the final DMSO concentration below 0.5% (or 0.1% for sensitive cells) and include a vehicle control.
-
NEVER add a concentrated stock directly to a large volume of cold media.
By implementing these protocols and understanding the principles behind them, you can successfully prevent the precipitation of this compound and ensure the integrity of your cell-based experiments.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Fiveable. (n.d.). Sulfonyl Group Definition - Organic Chemistry Key Term. Retrieved from [Link]
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
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Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? Retrieved from [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]
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Britannica. (2025, December 19). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds. Retrieved from [Link]
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ResearchGate. (2025, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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National Institutes of Health. (n.d.). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Retrieved from [Link]
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ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]
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SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]
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ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
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PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Indazole. Retrieved from [Link]
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Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
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AMERICAN ELEMENTS. (n.d.). 6-Acetyl-1H-indazole | CAS 189559-85-1. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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Technical Support Center: A Troubleshooting Guide for the Synthesis of 6-(Methylsulfonyl)-1H-indazole
Welcome to the Technical Support Center for the synthesis of 6-(Methylsulfonyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this and related indazole derivatives. Here, you will find in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions and purify your target compound.
I. Overview of the Synthetic Strategy
The synthesis of this compound is typically approached in a two-stage process. The first stage involves the formation of the indazole core with a suitable handle at the 6-position, followed by the introduction and oxidation of the methylthio group. A common and reliable route begins with the synthesis of 6-bromo-1H-indazole, which then undergoes nucleophilic substitution with a methylthiolate source to yield 6-(methylthio)-1H-indazole. The final step is the oxidation of the sulfide to the desired sulfone. This guide will address potential issues at each of these critical steps.
Technical Support Center: Optimizing Reaction Conditions for 6-(Methylsulfonyl)-1H-indazole Synthesis
Welcome to the technical support guide for the synthesis of 6-(Methylsulfonyl)-1H-indazole. This resource is tailored for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve high-purity target compounds.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved via a two-stage process. The first stage involves the formation of the indazole core functionalized with a methylthio group at the 6-position. The second, and often more challenging stage, is the selective oxidation of the thioether to the corresponding sulfone. Precise control of reaction parameters is critical in both stages to ensure high yield and purity.
Technical Support Center: Navigating Cell Viability Challenges with 6-(Methylsulfonyl)-1H-indazole
Welcome to the technical support center for 6-(Methylsulfonyl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions regarding cell viability issues that may arise when using high concentrations of this compound. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its derivatives is key to successful experimentation.[1][2][3]
Introduction
This compound is a valuable chemical intermediate used in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors.[1][4] As with many small molecule inhibitors, researchers may encounter challenges with cell viability that can be concentration-dependent. This guide provides a structured approach to identifying, understanding, and resolving these issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during your in vitro experiments.
Issue 1: Unexpectedly High Cytotoxicity at High Concentrations
Q: We are observing a sharp drop in cell viability, even at concentrations where we expect to see only target-specific effects. What could be the cause?
A: This is a common issue when working with high concentrations of small molecules. The underlying cause is often multifactorial. Here’s a systematic approach to deconstruct the problem:
-
Compound Precipitation: this compound, like many indazole derivatives, has limited aqueous solubility.[2][5] At high concentrations, it can precipitate out of the cell culture medium. These precipitates can be directly toxic to cells or can be taken up by cells, causing physical stress and triggering cell death pathways.
-
Off-Target Effects: High concentrations of kinase inhibitors can lead to the inhibition of unintended kinases or other proteins, resulting in off-target toxicity.[7]
-
Solvent Toxicity: Most small molecules are dissolved in solvents like DMSO, which can be toxic to cells at higher concentrations.[8]
-
Troubleshooting Step: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is consistent across all conditions and is at a non-toxic level, typically below 0.5%.[8] Always include a vehicle control (media with the same concentration of solvent) in your experiments.[6][7]
-
Issue 2: Inconsistent Results and Poor Dose-Response Curve
Q: Our dose-response curve is not following a typical sigmoidal shape. We're seeing a bell-shaped curve or inconsistent results between replicate experiments. Why is this happening?
A: A non-ideal dose-response curve often points to issues with compound solubility or stability.[6][9]
-
Compound Instability: The stability of small molecules can vary in cell culture media.[10] Degradation of the compound over the course of the experiment can lead to inconsistent results.
-
Troubleshooting Step: To assess stability, you can incubate the compound in your cell culture media for the duration of your experiment and analyze its concentration at different time points using methods like HPLC.[10]
-
-
Precipitation at Higher Concentrations: As mentioned earlier, precipitation at higher doses can lead to a bell-shaped dose-response curve, where the apparent viability increases at the highest concentrations because the actual concentration of the soluble, active compound is lower.[6][9]
-
Troubleshooting Step: Besides visual inspection, consider performing a kinetic solubility assay to determine the concentration at which the compound starts to precipitate in your experimental conditions.[2]
-
-
Cell Line Heterogeneity: Inconsistent results can also arise from variability in the cell line itself.
-
Troubleshooting Step: Use low-passage number cells and regularly verify the identity of your cell line to ensure consistency.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cell death induced by high concentrations of this compound?
A: While specific data for this compound is limited, many indazole derivatives have been shown to induce apoptosis.[11][12][13] This is a programmed cell death pathway characterized by the activation of a cascade of enzymes called caspases.[14][15] At high concentrations, off-target effects could trigger either apoptosis or necrosis.
To investigate the mechanism of cell death, you can perform the following assays:
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7, as well as initiator caspases like caspase-9 (for the intrinsic pathway) and caspase-8 (for the extrinsic pathway).[14][16][17][18]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Western Blotting for Apoptosis Markers: Analyze the cleavage of PARP and the expression levels of pro- and anti-apoptotic proteins from the Bcl-2 family.[12]
Q2: How can I improve the solubility of this compound in my cell-based assays?
A: Improving solubility is crucial for obtaining reliable data.[20][21] Here are some strategies:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO to minimize the volume added to your cell culture.[10][22] Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[10]
-
Stepwise Dilution: When preparing working concentrations, perform serial dilutions in DMSO first before the final dilution into your aqueous cell culture medium. Avoid adding a highly concentrated DMSO stock directly into the medium, as this can cause precipitation.[23]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[23] While this compound does not have strongly acidic or basic groups, subtle pH shifts in the media could influence its solubility. However, be cautious as altering the media pH can also affect cell health.
-
Use of Solubilizing Agents: For in vitro biochemical assays, the use of co-solvents or cyclodextrins can be considered, but their effects on cell viability in cell-based assays must be carefully evaluated.[23]
Q3: What are the essential controls to include in my cell viability experiments?
A: Well-controlled experiments are fundamental for accurate interpretation.[7] Always include:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound.[7] This is critical to account for any effects of the solvent itself.
-
Positive Control: A compound known to induce cell death in your cell line to ensure the assay is working correctly.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.[24]
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include vehicle-only and untreated controls.[6]
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[25]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan product is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
Protocol 2: Kinetic Solubility Assay
This protocol helps determine the concentration at which a compound precipitates from a solution over time.[2]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]
-
Dilution: Add the stock solution to your cell culture medium to a range of final concentrations (e.g., from 1 µM to 100 µM), ensuring the final DMSO concentration is consistent and low (e.g., 1%).[2]
-
Incubation: Incubate the plate at room temperature with gentle shaking.
-
Analysis: At various time points (e.g., 1, 4, and 24 hours), take an aliquot from each well, centrifuge to pellet any precipitate, and analyze the supernatant for the concentration of the soluble compound using HPLC-UV or LC-MS/MS.
Data Presentation
Table 1: Troubleshooting Summary for Cell Viability Issues
| Observed Issue | Potential Cause | Recommended Action |
| High Cytotoxicity | Compound Precipitation | Visually inspect wells; perform solubility assay.[2][6] |
| Off-Target Effects | Use a structurally unrelated inhibitor for the same target; perform a kinome scan.[7] | |
| Solvent Toxicity | Ensure final solvent concentration is non-toxic (e.g., <0.5% DMSO); include a vehicle control.[7][8] | |
| Inconsistent Results | Compound Instability | Assess compound stability in media over time using HPLC.[10] |
| Cell Line Heterogeneity | Use low-passage cells; perform cell line authentication.[7] | |
| Bell-Shaped Dose-Response | Precipitation at High Concentrations | Perform kinetic solubility assay; test a narrower and lower concentration range.[2][6][9] |
Visualizations
Workflow for Troubleshooting Cell Viability
Caption: A logical workflow for troubleshooting unexpected cell viability issues.
Apoptosis Induction Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway.
References
- Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture - Benchchem.
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- How to Use Inhibitors - Sigma-Aldrich.
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- FAQs on Inhibitor Preparation - Sigma-Aldrich.
-
Induction of lung cancer cell apoptosis through a p53 pathway by[26]-shogaol and its cysteine-conjugated metabolite M2 - PubMed. Available from:
- Materials and Methods Cell viability assay.
- Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC - NIH.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not? | ResearchGate.
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- High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC - PubMed Central.
- Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture? | ResearchGate.
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- Caspase-1 activation of caspase-6 in human apoptotic neurons - PubMed.
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- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole - Benchchem.
- Inhibition by R(+) or S(-) Pramipexole of Caspase Activation and Cell Death Induced by Methylpyridinium Ion or Beta Amyloid Peptide in SH-SY5Y Neuroblastoma - PubMed.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - NIH.
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Technical Support Center: Managing Off-Target Effects of Indazole-Based Kinase Inhibitors
Introduction:
Welcome to the technical support center for researchers utilizing indazole-based compounds, such as those derived from the 6-(Methylsulfonyl)-1H-indazole scaffold, in kinase inhibitor discovery and development. The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its favorable geometry for interacting with the ATP-binding pocket.[1][2][3][4] However, the conserved nature of this pocket across the human kinome presents a significant challenge: the potential for off-target effects.[5][6]
Frequently Asked Questions (FAQs)
Q1: We have developed a novel inhibitor with a this compound core, "Cmpd-X," designed to target Kinase A. In cellular assays, we observe potent cytotoxicity, but Kinase A knockout/knockdown does not replicate this phenotype. What is the likely cause?
A1: This is a classic indicator of potent off-target effects.[7] While Cmpd-X may indeed inhibit Kinase A, the observed cytotoxicity is likely driven by its interaction with one or more other proteins that are critical for cell survival. The discrepancy between the pharmacological effect (Cmpd-X) and the genetic perturbation (knockout/knockdown) of the intended target is a critical piece of evidence suggesting the phenotype is not on-target.
Recommended Actions:
-
Comprehensive Kinase Profiling: The first step is to understand the selectivity profile of Cmpd-X. Submit the compound for a broad, activity-based kinome scan against a large panel of kinases (e.g., >300 kinases).[8][9][10][11] This will reveal other kinases that are potently inhibited by your compound.
-
Target Validation of Top Off-Targets: Identify the most potent off-target kinases from the screen. Use genetic methods (siRNA, CRISPR-Cas9) to individually knock down or knock out these off-target kinases in your cell line.[12][13][14] If knockdown of an off-target kinase phenocopies the cytotoxicity observed with Cmpd-X, you have likely identified the driver of the off-target effect.
Q2: Our indazole-based inhibitor shows high potency in a biochemical assay (e.g., IC50 < 10 nM) but is much weaker in our cellular-based target engagement assay (e.g., cellular IC50 > 1 µM). What could explain this discrepancy?
A2: This is a common challenge in drug discovery and can stem from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pump Activity: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations near the Km of the enzyme to maximize potency readings.[15][16] However, the intracellular ATP concentration is much higher (1-10 mM).[15] If your compound is an ATP-competitive inhibitor, its apparent potency will be significantly lower in a cellular environment.
-
Plasma Protein Binding: In cellular assays containing serum, your compound may bind to proteins like albumin, reducing the free concentration available to engage the target.
-
Compound Instability: The compound may be rapidly metabolized by the cells.
Troubleshooting Steps:
-
Assess Cell Permeability: Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assay.
-
Run Assays at Physiological ATP: Request that your kinase profiling service runs assays at a high ATP concentration (e.g., 1 mM) in parallel with the standard Km ATP concentration to assess the impact on potency.[11][15]
-
Perform a Cellular Thermal Shift Assay (CETSA®): This technique directly measures target engagement in intact cells or cell lysates by assessing the thermal stabilization of a protein upon ligand binding.[17][18][19][20] A successful CETSA experiment provides definitive evidence that your compound can engage its target in a cellular context.
Q3: What is the difference between assessing compound binding versus compound activity for off-target profiling?
A3: Both are valuable but provide different information.
-
Binding Assays (e.g., KiNativ, Kinobeads): These methods measure the physical interaction between your compound and a panel of kinases. They are excellent for identifying which proteins your compound can bind to but do not confirm that this binding leads to functional inhibition.[5]
-
Activity-Based Assays (e.g., Radiometric or Luminescence-based kinase assays): These assays measure the ability of your compound to inhibit the catalytic activity of a kinase.[16][21] This is a direct measure of functional consequence. Most commercial kinome profiling services use activity-based platforms.[8][9][10][11][15]
It's generally recommended to start with a broad, activity-based screen. If you suspect your compound may have non-catalytic or allosteric effects, binding-based assays can provide complementary information.
Q4: How can we proactively design our next generation of indazole-based inhibitors to be more selective?
A4: Improving selectivity is a key goal of medicinal chemistry.
-
Structure-Activity Relationship (SAR) and Structure-Based Design: Analyze the results of your kinome scan. If you have crystal structures of your primary target and key off-targets, you can identify differences in the ATP-binding pocket that can be exploited. For example, targeting unique residues or conformational states of your primary target can enhance selectivity.[16]
-
Incorporate Selectivity Screens Early: Don't wait until you have a lead candidate to perform broad kinase profiling. Screen key intermediates and early compounds against a smaller, tailored panel of kinases that includes your primary target and known problematic off-targets from the same family.[16] This allows you to build a selectivity SAR alongside your potency SAR.
Troubleshooting Guides & Experimental Protocols
Scenario 1: Deconvoluting an Ambiguous Cellular Phenotype
You have observed that Cmpd-X induces apoptosis. Your hypothesis is that this is due to inhibition of the primary target, Kinase A, a known pro-survival kinase. However, you need to rigorously exclude the possibility of off-target-driven apoptosis.
Workflow for Phenotype Deconvolution
Caption: Workflow for validating on- and off-target contributions to a cellular phenotype.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to confirm that your compound binds to its intended target within the complex environment of a cell.[18][19][22] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[17][20]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with your indazole-based inhibitor (e.g., Cmpd-X at various concentrations) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) in culture media.
-
-
Heat Shock:
-
Harvest the cells by trypsinization and wash with PBS. Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures for 3 minutes using a thermal cycler. A good starting range is 40°C to 64°C in 2°C increments. One unheated sample should be kept on ice as a control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification (Western Blot):
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the total protein concentration in each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using a specific antibody against your target protein (Kinase A).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle vs. Cmpd-X), plot the relative band intensity against the temperature.
-
A successful experiment will show a rightward shift in the melting curve for the Cmpd-X-treated samples compared to the vehicle-treated samples, indicating thermal stabilization of Kinase A upon compound binding.
-
Data Presentation: Example CETSA Melt Curves
| Temperature (°C) | Vehicle (Relative Intensity) | Cmpd-X (1 µM) (Relative Intensity) |
| 4 | 1.00 | 1.00 |
| 48 | 0.98 | 1.00 |
| 50 | 0.95 | 0.99 |
| 52 | 0.85 | 0.97 |
| 54 | 0.65 | 0.92 |
| 56 | 0.45 | 0.85 |
| 58 | 0.20 | 0.60 |
| 60 | 0.05 | 0.35 |
| 62 | 0.01 | 0.15 |
Protocol 2: CRISPR-Cas9 Mediated Knockout for Target Validation
CRISPR-Cas9 technology allows for the permanent knockout of a gene, providing the most definitive genetic tool for validating whether a drug's effect is on-target.[12][13][14][23][24]
General Workflow for CRISPR Knockout
Caption: A simplified workflow for generating and using a CRISPR KO cell line for target validation.
Interpreting the Results:
-
If the KO cells remain sensitive to Cmpd-X: This indicates that the observed phenotype is due to off-target effects.
Summary of Key Strategies
| Strategy | Purpose | Key Advantages |
| Kinome Profiling | Identify all kinase off-targets and quantify selectivity. | Comprehensive, quantitative, industry-standard for selectivity assessment.[8][9][10][11] |
| Cellular Thermal Shift Assay (CETSA®) | Confirm target engagement in a cellular environment. | Direct measure of binding in cells; bridges biochemical and cellular data.[17][18][19][20] |
| CRISPR-Cas9 Knockout | Genetically validate the on-target mechanism of action. | Provides the highest level of confidence in target-phenotype linkage.[12][13][14][23][24] |
| Structurally Dissimilar Control Compound | Rule out artifacts of the chemical scaffold. | Helps confirm that the phenotype is not due to non-specific properties of the indazole core. |
By employing a multi-pronged approach that combines broad selectivity profiling with rigorous cellular target validation techniques, researchers can confidently navigate the complexities of kinase inhibitor development and minimize the confounding influence of off-target effects.
References
-
MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]
-
Oncolines B.V. Kinome Profiling. Available from: [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Biocompare.com. (2022). Target Validation with CRISPR. Available from: [Link]
-
Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available from: [Link]
-
Robers, M. B. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]
-
Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available from: [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. Available from: [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available from: [Link]
-
Klaeger, S. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available from: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
Pelkmans, L. & Pär Nordlund group. CETSA. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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PubChem. 6-methyl-3-methylsulfanyl-1H-indazole. Available from: [Link]
-
ResearchGate. Off-target identification of kinase drug candidates. (a) Heatmaps of.... Available from: [Link]
-
Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?. Available from: [Link]
-
Park, A. et al. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available from: [Link]
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ACS Publications. (2023). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders | Journal of Medicinal Chemistry. Available from: [Link]
-
de la Torre, P. et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Available from: [Link]
-
AMERICAN ELEMENTS. 5-(Methylsulfonyl)-1H-indazole. Available from: [Link]
-
Li, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available from: [Link]
-
Taylor & Francis. Indazole – Knowledge and References. Available from: [Link]
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Iannitelli, A. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
-
OUCI. Indazole: a medicinally important heterocyclic moiety. Available from: [Link]
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Wang, Y. et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry. Available from: [Link]
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Chem-Impex. 1-Methyl-1H-indazol-6-yl-amine. Available from: [Link]
-
PubChem. 1H-Indazole. Available from: [Link]
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Technical Support Center: Optimizing 6-(Methylsulfonyl)-1H-indazole Dosage for In Vivo Efficacy
Introduction: A Strategic Framework for a Novel Indazole Derivative
Welcome to the technical support center for the in vivo application of 6-(Methylsulfonyl)-1H-indazole. As a novel chemical entity, this compound presents both an opportunity for new therapeutic discovery and a challenge in establishing its preclinical efficacy and safety profile. Indazole derivatives have garnered significant attention as a privileged scaffold in medicinal chemistry, with many acting as potent kinase inhibitors in pathways like PI3K/AKT/mTOR.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with a logical, step-by-step framework for navigating the critical early stages of in vivo characterization.
Our approach is built on the principle that a successful in vivo efficacy study is not a single event but the culmination of a series of well-designed, interconnected preliminary studies. We will proceed from the ground up, assuming no prior in vivo data exists for this compound. This guide will address the most common hurdles—poor solubility, unexpected toxicity, and lack of efficacy—by providing both troubleshooting FAQs and detailed, validated protocols.
Part 1: Foundational Troubleshooting - Physicochemical Properties & Formulation
The journey to an effective in vivo dose begins with understanding and overcoming the fundamental challenge of bioavailability. For many heterocyclic compounds like indazoles, poor aqueous solubility is the first major hurdle.[3] An effective formulation is not merely a vehicle; it is the critical determinant of whether the compound reaches its target in sufficient concentrations to exert a biological effect.
Frequently Asked Questions (FAQs): Formulation Development
Q1: My initial attempt to dissolve this compound in saline for injection resulted in immediate precipitation. What is my next step?
A1: This is a common and expected issue for complex organic molecules. The indazole scaffold is generally hydrophobic.[4] Your immediate next step is a systematic solubility screening to identify a suitable vehicle for preclinical administration. A tiered approach is recommended, starting with simple, well-tolerated excipients and moving to more complex systems only if necessary. The goal is to find a vehicle that can solubilize the compound at the desired concentration without causing overt toxicity itself.
Q2: What are the standard vehicle options for a poorly soluble compound like this?
A2: Common vehicles for preclinical studies involving poorly soluble compounds can be categorized into solutions and suspensions.[3]
-
Co-solvent Systems: These use a water-miscible organic solvent to dissolve the compound before dilution into an aqueous vehicle. Common examples include DMSO, N-methyl-2-pyrrolidone (NMP), and polyethylene glycols (PEGs).[5] A typical starting point could be a formulation of 5-10% DMSO, 10-20% PEG400, and the remainder saline or PBS.
-
Surfactant-based Systems: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. A common combination is 5% Tween 80 and 5% ethanol in saline.[3]
-
Cyclodextrin Formulations: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[6]
-
Suspensions: If a true solution cannot be achieved at the required concentration, a uniform suspension can be used, typically for oral gavage. This involves reducing the particle size of the compound (micronization) and suspending it in a viscous aqueous vehicle like 0.5% carboxymethylcellulose (CMC).[3]
Q3: I've found a vehicle that dissolves the compound, but how do I know the vehicle itself won't affect my experimental results?
A3: This is a critical point of experimental design. A "vehicle control" group is mandatory in all in vivo experiments.[7] This group receives the exact same formulation, administered via the same route and schedule, but without the active compound. This allows you to subtract any biological effects of the vehicle itself from the effects observed in the drug-treated groups. For any new or complex formulation, it is also advisable to run a preliminary tolerability study of just the vehicle at the intended volume of administration.
Protocol 1: Systematic Formulation Screening
This protocol outlines a small-scale, stepwise approach to identify a lead formulation for in vivo studies.
Objective: To determine a suitable vehicle that can maintain this compound in solution or as a stable, homogenous suspension at a target concentration.
Materials:
-
This compound
-
Solvents: DMSO, NMP, Ethanol (100%)
-
Co-solvents/Surfactants: PEG300 or PEG400, Tween® 80, Kolliphor® EL
-
Aqueous components: Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 0.5% (w/v) Carboxymethylcellulose (CMC) in water.
-
Vortex mixer, sonicator.
Procedure:
-
Define Target Concentration: Based on in vitro potency (e.g., IC50), estimate a preliminary target concentration for your in vivo stock solution (e.g., 1-10 mg/mL).
-
Tier 1: Simple Co-Solvent Systems:
-
Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).
-
In separate tubes, test dilutions of the DMSO stock into saline or PBS to achieve final DMSO concentrations of 5%, 10%, and 20%.
-
Observe for precipitation immediately and after 1-2 hours at room temperature.
-
-
Tier 2: Ternary Systems (Co-solvent + Surfactant):
-
Prepare common vehicle mixtures. A widely used, well-tolerated vehicle is 10% NMP / 90% PEG300 .[5] Another is 10% DMSO / 40% PEG300 / 50% Water .
-
Weigh a small amount of your compound (e.g., 5 mg) into a tube and add the vehicle mixture to reach your target concentration.
-
Vortex and sonicate until dissolved. Observe for stability.
-
-
Tier 3: Suspension (for Oral Dosing):
-
If a suitable solution for injection cannot be found at the required dose level, prepare a suspension.
-
Use a mortar and pestle to grind the compound to a fine powder.
-
Prepare a 0.5% CMC solution. Add a small amount of Tween® 80 (0.1%) as a wetting agent.
-
Slowly add the powdered compound to the CMC vehicle while vortexing to create a homogenous suspension. Check for uniformity before each "dose."
-
Data Presentation: Formulation Screening Results
| Vehicle Composition | Target Conc. (mg/mL) | Observation (Immediate) | Observation (2h, RT) | Recommended Route |
| 5% DMSO in Saline | 1 | Clear Solution | Precipitation | Not Viable |
| 10% DMSO in Saline | 1 | Clear Solution | Clear Solution | IV, IP, SC |
| 10% NMP, 90% PEG300 | 5 | Clear Solution | Clear Solution | IP, SC, PO |
| 0.5% CMC, 0.1% Tween 80 | 10 | Homogenous Suspension | Stable Suspension | PO |
Part 2: Safety & Tolerability - The Maximum Tolerated Dose (MTD) Study
Before assessing efficacy, you must establish a safe dose range. The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[8] This study is essential for selecting dose levels for your subsequent efficacy experiments.
Diagram: MTD Study Workflow
Caption: Workflow for a typical preclinical Maximum Tolerated Dose (MTD) study.
Frequently Asked Questions (FAQs): MTD & Toxicity
Q1: What signs of toxicity should I be monitoring for in my MTD study?
A1: Toxicity can manifest in multiple ways. Key parameters to monitor include:
-
Clinical Observations: Changes in posture, activity level (lethargy), breathing, and grooming.
-
Body Weight: This is one of the most sensitive indicators of systemic toxicity. A body weight loss of >15-20% is typically considered a humane endpoint.[3]
-
Food and Water Intake: A significant decrease can be an early sign of distress.
-
Injection Site Reactions: For IV, IP, or SC routes, check for swelling, redness, or signs of necrosis.
-
Specific Kinase Inhibitor Toxicities: Since many indazoles are kinase inhibitors, be aware of class-specific toxicities. These can include skin rash, diarrhea, hypertension, and elevated liver enzymes.[9][10] While not always observable in a short MTD study, severe cases may present.
Q2: How do I choose my starting dose and escalation strategy?
A2: The starting dose should be based on any available data, such as in vitro efficacy.[8] A common practice is to start at a dose projected to give an exposure (AUC) similar to the in vitro IC90. If no data exists, an empirical start of 5-10 mg/kg is reasonable. Dose escalation can follow a modified Fibonacci sequence or a simple geometric progression (e.g., 10, 30, 100 mg/kg).[11]
Q3: My compound seems to cause toxicity at a much lower dose than I expected. What could be the cause?
A3: Several factors could be at play:
-
Formulation Toxicity: The vehicle itself could be causing issues, especially at high concentrations of co-solvents like DMSO. Always run a vehicle-only toxicity group.
-
Off-Target Effects: The compound may be hitting other biological targets besides the intended one, leading to unexpected toxicity. This is common with kinase inhibitors.[12]
-
Pharmacokinetics (PK): The compound may have very high exposure (Cmax and AUC) and a long half-life, leading to drug accumulation and toxicity even at what seems like a low dose. A preliminary PK study is highly recommended.[13]
Protocol 2: Acute Maximum Tolerated Dose (MTD) Study
Objective: To determine the single-dose MTD of this compound.
Animal Model: Female BALB/c mice, 8-10 weeks old. Group Size: 3-5 mice per group.
Procedure:
-
Acclimatization: Allow animals to acclimate for at least 5 days. Record body weights on Day -1 and Day 0 (dosing day).
-
Dose Preparation: Prepare dosing solutions in the lead vehicle identified in Protocol 1.
-
Dosing:
-
Group 1: Vehicle Control
-
Group 2: 10 mg/kg
-
Group 3: 30 mg/kg
-
Group 4: 100 mg/kg
-
Administer a single dose via the intended route (e.g., intraperitoneal injection).
-
-
Monitoring:
-
Observe animals closely for the first 4-6 hours post-dose for acute toxicities.
-
Record clinical observations and body weights daily for 7-14 days.
-
-
Endpoint Definition: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs requiring euthanasia.
-
Refinement (if needed): If the 30 mg/kg dose is well-tolerated but the 100 mg/kg dose shows severe toxicity, an intermediate dose (e.g., 60 mg/kg) can be tested in a new cohort to refine the MTD.
Part 3: Efficacy Study Design & PK/PD Integration
With a formulation and a safe dose range established, you can now design an experiment to test for in vivo efficacy. The success of this study hinges on selecting the right model, dose levels, and endpoints that reflect the compound's presumed mechanism of action.
Diagram: The PK/PD Relationship
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Frequently Asked Questions (FAQs): Efficacy & PK/PD
Q1: I ran an efficacy study using doses at and below my MTD, but saw no effect. Why?
A1: This is a classic efficacy challenge. The absence of efficacy despite a lack of toxicity points to several possibilities:
-
Insufficient Target Engagement: The doses used, while non-toxic, may not result in drug concentrations high enough or sustained enough at the tumor site to inhibit the target. This is a PK/PD question.[14]
-
Wrong Model: The animal model (e..g., the specific cancer cell line xenograft) may not be dependent on the pathway your compound inhibits. For example, if this compound is a PI3K inhibitor, it will be most effective in tumors with activating PIK3CA mutations.[15]
-
Rapid Metabolism/Clearance: The compound might be cleared from the body so quickly that it doesn't have time to act. A PK study is essential to determine the drug's half-life and exposure profile.[16]
-
Dosing Schedule: A single daily dose may not be sufficient. If the compound has a short half-life, twice-daily (BID) dosing might be required to maintain target coverage.[17]
Q2: How can I confirm my drug is reaching the tumor and hitting its target?
A2: This requires a dedicated PK/PD study.
-
Pharmacokinetics (PK): A satellite group of tumor-bearing animals is dosed with the compound. At various time points (e.g., 1, 4, 8, 24h) after dosing, blood and tumor tissue are collected. The concentration of the drug is then measured using LC-MS/MS. This tells you the Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).
-
Pharmacodynamics (PD): In the same study, a portion of the tumor tissue is analyzed for a biomarker of target engagement. If your compound is a PI3K inhibitor, you would measure the levels of phosphorylated Akt (p-Akt), a downstream substrate. A significant reduction in p-Akt levels in the tumors of treated animals compared to vehicle controls confirms that the drug is hitting its target in vivo.[18]
Q3: How do I select the right dose levels for my efficacy study?
A3: Dose selection should be a strategic decision based on all prior data.
-
High Dose: Typically set at the MTD (e.g., 60 mg/kg).
-
Intermediate Dose: A dose expected to give a sub-maximal effect (e.g., 30 mg/kg).
-
Low Dose: A dose that may be near the minimum effective concentration, useful for establishing a dose-response relationship (e.g., 10 mg/kg).[8]
Protocol 3: Integrated In Vivo Efficacy and PK/PD Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant xenograft model and correlate it with drug exposure and target modulation.
Animal Model: Nude mice bearing subcutaneous tumors (e.g., a human cancer cell line known to be sensitive to kinase inhibitors, such as A549 or MCF-7). Group Size: 8-10 mice per efficacy group; 3 mice per timepoint for PK/PD satellite groups.
Procedure:
-
Tumor Implantation: Inject tumor cells subcutaneously. Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize animals into treatment groups based on tumor volume.
-
Treatment (Efficacy Groups):
-
Group 1: Vehicle Control, daily (QD)
-
Group 2: Low Dose (e.g., 10 mg/kg), QD
-
Group 3: Mid Dose (e.g., 30 mg/kg), QD
-
Group 4: High Dose / MTD (e.g., 60 mg/kg), QD
-
Administer treatment for 14-21 days.
-
-
Monitoring (Efficacy Groups):
-
Measure tumor volume with calipers 2-3 times per week.
-
Measure body weights 2-3 times per week.
-
-
PK/PD Satellite Groups:
-
On Day 1 of treatment, dose separate satellite groups (n=3/group/timepoint) with the Mid Dose (30 mg/kg).
-
At pre-determined time points (e.g., 0, 1, 4, 8, 24h), collect blood (for PK) and tumor tissue.
-
Process blood to plasma. Snap-freeze plasma and a portion of the tumor for PK analysis (LC-MS/MS).
-
Snap-freeze the remaining tumor tissue for PD analysis (e.g., Western blot for p-Akt/Total Akt).
-
-
Data Analysis:
-
Efficacy: Plot mean tumor volume vs. time for each group. Calculate Tumor Growth Inhibition (TGI).
-
PK: Calculate Cmax, Tmax, and AUC from plasma and tumor drug concentrations.
-
PD: Quantify the change in the p-Akt/Akt ratio over time.
-
PK/PD Modeling: Correlate the extent and duration of p-Akt inhibition with the observed anti-tumor efficacy.[19]
-
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. BenchChem Technical Library. [URL: https://www.benchchem.
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018). Clinical Pharmacology & Therapeutics. [URL: https://pubmed.ncbi.nlm.nih.gov/29934891/]
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences Resources. [URL: https://www.altasciences.com/research-insights/best-practices-for-preclinical-dose-range-finding-studies]
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018). American Association for Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/24/20/4947/82107/Pharmacokinetic-Pharmacodynamic-Modeling-for-Drug]
- Integrated PK-PD and Agent-Based Modeling in Oncology. (2015). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4470876/]
- PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/PI3K-mTOR-inhibitors-show-in-vivo-efficacy-in-mouse-xenograft-models-of-multiple_fig1_264430032]
- BenchChem. (2025). Technical Support Center: Enhancing Bioavailability of Poorly Soluble Compounds in Preclinical Studies. BenchChem Technical Library. [URL: https://www.benchchem.com/technical-support/enhancing-bioavailability-of-poorly-soluble-compounds]
- Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (2023). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10456108/]
- Mayor, S. (2015). Managing common toxicities with new tyrosine kinase inhibitors. Cancer World Archive. [URL: https://archive.cancerworld.net/grandround/managing-common-toxicities-with-new-tyrosine-kinase-inhibitors/]
- A preclinical PKPD modeling & simulation strategy: building a predictive model of dose, schedule and therapeutic index for small molecule targeted anticancer agents. (2015). Cancer Research. [URL: https://aacrjournals.org/cancerres/article/75/15_Supplement/4524/633465/Abstract-4524-A-preclinical-PKPD-modeling]
- Faqi, A. S. (Ed.). (2017). A Comprehensive Guide to Toxicology in Preclinical Drug Development. Academic Press. [URL: https://www.ucdavis.edu/research/publications/comprehensive-guide-toxicology-preclinical-drug-development]
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33671842/]
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma Blog. [URL: https://ascendiapharma.com/blog/5-novel-techniques-for-solubility-enhancement/]
- PI3K-Targeting Agents May Help Overcome Resistance in Breast Cancer Treatment. (2013). Oncology Learning Network. [URL: https://www.oncnet.com/clinical-updates/breast-cancer/pi3k-targeting-agents-may-help-overcome-resistance-breast-cancer]
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1396]
- Dose Escalation Methods in Phase I Cancer Clinical Trials. (2010). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2928987/]
- Kinase Inhibitors: Adverse Effects Related to the Endocrine System. (2013). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3749642/]
- Cardiovascular Toxicities of Small Molecule Tyrosine Kinase Inhibitors: An Opportunity for Systems-Based Approaches. (2016). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27095532/]
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9320147/]
- PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). MDPI. [URL: https://www.mdpi.com/2072-6694/13/21/5361]
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- Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [URL: https://www.pharmaguideline.com/2022/10/solubility-enhancement-techniques.html]
- Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors. (2021). PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293393/]
- Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (2024). MDPI. [URL: https://www.mdpi.com/1424-8247/17/5/589]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6659]
- The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2024). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11129330/]
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- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2783]
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5071981/]
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- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [URL: https://www.researchgate.
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- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3494203/]
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2021). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8655294/]
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Technical Support Center: Stability and Handling of 6-(Methylsulfonyl)-1H-indazole
Welcome to the technical support guide for 6-(Methylsulfonyl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the long-term storage and stability of this compound. The insights provided herein are synthesized from established chemical principles and data from analogous heterocyclic compounds to ensure scientific integrity and practical utility in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
To ensure the maximum shelf-life and preserve the integrity of solid this compound, it is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.[1]
-
Causality Explained:
-
Temperature (2-8°C): Lowering the temperature slows down the rate of potential chemical degradation reactions. While some indazole derivatives might be stable at room temperature for short periods, refrigerated conditions are advisable for long-term storage to minimize the risk of slow decomposition.[1]
-
Inert Atmosphere: The indazole ring system and the methylsulfonyl group can be susceptible to oxidation over time. Storing under an inert gas like argon or nitrogen displaces atmospheric oxygen, mitigating oxidative degradation pathways.[1]
-
Moisture Protection: Heterocyclic compounds can be hygroscopic. Absorbed moisture can lead to hydrolysis or catalyze other degradation reactions. A tightly sealed container and storage in a dry environment, such as a desiccator, are crucial.
-
Light Protection: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation. Using amber vials or storing containers in the dark is a necessary precaution.
-
Q2: I have been storing this compound at room temperature. What are the potential risks and how can I check for degradation?
While short-term storage at ambient temperature may not cause significant degradation, long-term storage under these conditions is not recommended. The primary risks are accelerated degradation due to oxidation, hydrolysis from atmospheric moisture, and potential thermal decomposition.
Signs of Degradation:
-
Visual Changes: A noticeable change in the color (e.g., darkening from a white or off-white powder to yellow or brown) or physical appearance of the solid can be an initial indicator of degradation.[1]
-
Inconsistent Experimental Results: If you observe a loss of potency, altered biological activity, or unexpected side products in your reactions, compound degradation should be considered a primary suspect.
How to Verify Purity: To confirm the integrity of your material, it is essential to re-analyze it using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A fresh sample should show a single major peak. The presence of new, smaller peaks indicates the formation of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities if their signals are distinct from the parent compound. A comparison with the original spectrum is ideal.
-
Mass Spectrometry (MS): Can help in identifying the masses of potential degradation products.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively published, we can infer potential mechanisms based on the functional groups present (indazole ring, methylsulfonyl group).
-
Oxidation: The nitrogen atoms in the indazole ring and the sulfur atom in the methylsulfonyl group could be susceptible to oxidation, especially in the presence of light and oxygen.
-
Hydrolysis: The sulfonyl group is generally stable to hydrolysis. However, under certain conditions (e.g., presence of strong acids or bases and elevated temperatures), cleavage of the C-S bond or reactions involving the indazole ring could occur. Studies on related heteroaromatic sulfonyl compounds have noted hydrolysis as a decomposition pathway.[2]
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to light, leading to complex degradation pathways.
-
Ring Opening/Rearrangement: The indazole ring, while aromatic and generally stable, can undergo rearrangement or cleavage under harsh conditions (e.g., extreme pH, high temperature), though this is less likely under proper storage. The 1H-indazole tautomer is generally the more thermodynamically stable form.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Change in color of solid material (e.g., darkening). | Compound Degradation | 1. Quarantine the batch: Do not use it for critical experiments until its purity is verified. 2. Re-analyze for purity: Use HPLC to quantify the purity. Compare the chromatogram to a reference standard or the original batch analysis. 3. Review storage conditions: Ensure the material has been stored at 2-8°C, protected from light and moisture, and preferably under an inert atmosphere.[1] |
| Inconsistent or poor results in biological assays. | Loss of active compound due to degradation. | 1. Qualify your compound: Before starting a new set of experiments, always run a purity check (HPLC is recommended) on your stock of this compound. 2. Prepare fresh solutions: If using solutions, prepare them fresh from solid material for each experiment. Avoid repeated freeze-thaw cycles of solutions. |
| Poor solubility of the compound compared to previous batches. | Formation of insoluble degradation products or polymeric material. | 1. Check for visible particulates: Before use, visually inspect the solid. 2. Verify purity: Use HPLC to check for the presence of impurities which may have different solubility profiles. 3. Consider filtration: If a small amount of insoluble material is present in a freshly prepared solution, it may be due to minor degradation. Filtering the solution may be an option for non-critical applications, but re-qualification of the compound is the best practice. |
Experimental Protocols & Workflows
Protocol 1: Routine Purity Assessment by HPLC
This protocol provides a general method to monitor the stability of this compound.
-
Standard Preparation: Accurately weigh and dissolve a reference standard or a sample from a newly opened bottle of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) in the same solvent.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A / 5% B, and ramp to 5% A / 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standard and the sample. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the test sample relative to the standard indicates degradation. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Workflow: Troubleshooting Inconsistent Experimental Results
Below is a decision-making workflow to diagnose issues that may be related to the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- ACS Omega: Synthesis of 1H-Indazoles via Silver(I)
- BenchChem: Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde.
- ChemRxiv: Stability of Heteroarom
- PubMed Central: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PubMed Central: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
Sources
"dealing with inconsistent results in 6-(Methylsulfonyl)-1H-indazole assays"
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating and resolving inconsistencies in assays involving 6-(Methylsulfonyl)-1H-indazole. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower you to achieve robust and reproducible results.
The indazole core is a privileged scaffold in modern medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] However, like many small molecules, its journey from powder to reliable data can be fraught with challenges. This guide is structured to address your issues in a logical, problem-oriented manner, moving from high-level questions to specific, actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound and general assay principles.
Q1: What is this compound and what are its primary applications?
This compound (CAS 261953-48-4) is a high-purity, solid organic compound.[1] It belongs to the indazole family, a class of molecules known for a wide range of biological activities.[2] Specifically, functionalized indazoles are crucial building blocks in the synthesis of pharmaceutical agents, most notably tyrosine kinase inhibitors used in cancer therapy.[1][3] Therefore, it is typically evaluated in biochemical kinase activity assays and various cell-based assays designed to measure downstream cellular effects like proliferation, apoptosis, or target-specific phosphorylation.[3][4]
Q2: My results are inconsistent. Why is compound handling and solubility the first thing to check?
Inconsistent results often originate from the very first step: preparing the compound. The physical and chemical behavior of your test article dictates its effective concentration in the assay. Indazole derivatives are generally soluble in organic solvents like DMSO and DMF, but their solubility in aqueous assay buffers can be limited.[5] If the compound precipitates out of solution, the actual concentration exposed to the enzyme or cells is unknown and lower than intended, leading to dramatic variability in potency (IC50) and maximal effect.[6] Ensuring complete dissolution in the stock solution and maintaining solubility in the final assay medium is the bedrock of a reliable experiment.
Q3: What are the fundamental differences in troubleshooting biochemical versus cell-based assays?
While both assay types share common sources of error (e.g., inaccurate liquid handling, compound precipitation), their core components demand different troubleshooting approaches.
-
Biochemical Assays (e.g., Kinase Assays): These are purified, reconstituted systems. Variability typically stems from the quality and concentration of the core components: the enzyme, the substrate (e.g., peptide), and the co-factor (e.g., ATP).[7] The enzymatic reaction is sensitive to factors like incubation time, temperature, and buffer composition. Troubleshooting focuses on optimizing these kinetic parameters.
-
Cell-Based Assays: These are complex biological systems. In addition to compound-related issues, variability arises from the cells themselves.[8] Factors like cell line authenticity, passage number, cell density, metabolic state, and even minor inconsistencies in handling can cause significant phenotypic "drift" and alter their response to a compound.[9] Troubleshooting here involves rigorous cell culture standardization and quality control.[10]
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental problems.
Problem 1: High Variability Between Replicate Wells or Day-to-Day Experiments
High variability is a classic sign that one or more fundamental parameters are not under control. This decision tree helps diagnose the root cause systematically.
Caption: Troubleshooting Decision Tree for Assay Variability.
Problem 2: Poor Potency or Inconsistent IC50/EC50 Values
A rightward shift or instability in the IC50 value often points to issues with either the compound's effective concentration or the assay's core parameters.
Cause & Solution A: Compound Integrity and Concentration
The most common cause is inaccurate concentration due to poor solubility or degradation. Using a standardized protocol for stock solution preparation is non-negotiable.
Protocol: Preparation of a High-Concentration Compound Stock Solution
This protocol outlines the best practices for creating a reliable 10 mM stock of this compound (MW: 196.23 g/mol ) in DMSO.
-
Pre-Calculation: To make 1 mL of a 10 mM stock, you need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 196.23 g/mol * 1000 mg/g = 1.96 mg
-
-
Weighing: Accurately weigh ~2 mg of this compound into a sterile, high-quality microcentrifuge tube. Use a calibrated analytical balance. It is more accurate to weigh a slightly different amount (e.g., 2.10 mg) and recalculate the exact concentration than to aim for the exact target weight.[11]
-
Expert Tip: Weighing larger amounts increases accuracy. If possible, prepare a larger volume of stock solution (e.g., 5-10 mL).[6]
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (e.g., for 2.10 mg, add (2.10 mg / 1.96 mg) * 1 mL = 1.07 mL DMSO).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any solid particulates against a bright light.
-
Gentle Warming/Sonication (If Needed): If particulates remain, warm the solution to 30-37°C for 5-10 minutes or place it in a bath sonicator for 5 minutes. Re-vortex and inspect again.
-
Storage: Once fully dissolved, aliquot the stock solution into small, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C in a desiccated environment.[1]
Cause & Solution B: Sub-Optimal Biochemical Assay Conditions
For kinase assays, the IC50 of an ATP-competitive inhibitor is highly dependent on the concentration of ATP in the reaction.[4] Inconsistent results can arise if this is not tightly controlled.
Table 1: Key Parameters for Kinase Assays and Their Impact on IC50
| Parameter | Recommended Practice | Impact of Inconsistency |
| Enzyme Concentration | Use a concentration in the linear range of the assay, where product formation is proportional to time and enzyme amount.[7] | Too high: Substrate depletion, non-linear kinetics. Too low: Weak signal, poor Z'-factor. Both lead to IC50 variability. |
| ATP Concentration | For ATP-competitive inhibitors, use an ATP concentration at or below the Michaelis-Menten constant (Km). | A higher ATP concentration will compete with the inhibitor, leading to a right-shifted (less potent) IC50 value. Fluctuations in ATP concentration between experiments will cause significant IC50 shifts. |
| Incubation Time | Ensure the reaction is in the initial velocity phase (typically <10% substrate turnover).[7] | Allowing the reaction to proceed too long can deplete substrate, causing non-linear kinetics and inaccurate IC50 determination. |
| Substrate (Peptide) | Use a concentration at or above the Km to ensure the reaction rate is not substrate-limited. | Lot-to-lot variability in peptide purity or concentration can alter reaction velocity and affect results. |
Problem 3: Compound Precipitation in Assay Media
Observing cloudiness or precipitate after diluting the DMSO stock into aqueous buffer is a clear red flag. This is due to the compound's kinetic solubility being exceeded.
Protocol: Quick Assessment of Kinetic Solubility
This method helps determine the maximum concentration of your compound that remains soluble in your final assay buffer.
-
Prepare Compound Plate: In a 96-well clear plate, perform a serial dilution of your DMSO stock solution (e.g., from 10 mM down to ~5 µM) in pure DMSO.
-
Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your final assay buffer (e.g., 98 µL). This creates a 1:50 dilution, keeping the final DMSO concentration at 2%.
-
Incubate and Read: Mix the plate well and incubate at room temperature for 1-2 hours.
-
Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm or 750 nm). The concentration at which you first observe a significant increase in signal above the buffer-only background is your approximate kinetic solubility limit.
-
Action: Ensure the highest concentration in your actual assay's dose-response curve is below this determined limit.
Problem 4: High Background Signal or Suspected Assay Interference
The compound itself may interact with the assay's detection system (e.g., be fluorescent, quench luminescence). This creates artifacts that can be mistaken for biological activity.
Workflow: De-risking Assay Artifacts
This workflow helps identify non-specific compound activity.
Caption: Workflow for Identifying Assay Interference.
-
Detection Control: This experiment tests for direct interference. For a luminescence-based kinase assay (e.g., ADP-Glo™), you would mix your compound dilutions with the luciferase-containing detection reagent to see if it inherently inhibits or enhances light output.[12]
-
Counter-Screen: This experiment checks for effects on other assay components. For example, in a kinase assay, running the full reaction without the peptide substrate can reveal if the compound interacts with the enzyme or ATP in a way that generates a false signal.
By implementing these structured troubleshooting guides and protocols, researchers can systematically identify and eliminate sources of variability, leading to more reliable and insightful data in the evaluation of this compound and other novel chemical entities.
References
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
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PubChem. 1H-Indazole. [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
-
Shah, F., et al. (2017). Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI. Toxicological Sciences. [Link]
-
Mettler Toledo. Sources of Variability in Cell Based Assays. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals. [Link]
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IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]
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Rice University. Solutions and dilutions: working with stock solutions. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]
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Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
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News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]
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Wikipedia. Indazole. [Link]
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Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Molecules. [Link]
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CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing. [Link]
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PhytoTech Labs. Preparing Stock Solutions. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. [Link]
-
European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]
-
An, F., & Yoon, Y. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. [Link]
-
ResearchGate. (2025). Overcoming Variability in Cell-Based Assays. [Link]
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Technical Support Center: Formulation Strategies for In Vivo Delivery of 6-(Methylsulfonyl)-1H-indazole
Welcome to the technical support center for the in vivo delivery of 6-(Methylsulfonyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with formulating this poorly water-soluble compound for preclinical studies. This document provides a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides to facilitate successful in vivo experiments.
Introduction: Understanding the Molecule
This compound is a functionalized indazole derivative, a class of compounds known for a wide range of pharmacological activities, including potential applications as kinase inhibitors in cancer therapy.[1][2][3] Structurally, it is a solid crystalline compound with a melting point of 207-208°C, a molecular weight of 196.23 g/mol , and the molecular formula C8H8N2O2S.[4][5] Like many heterocyclic compounds developed in drug discovery, it is anticipated to have low aqueous solubility, which presents a significant hurdle for achieving adequate systemic exposure in in vivo models.
This guide will address these solubility challenges by providing a logical framework for formulation development, from initial characterization to advanced delivery strategies.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound that will impact its in vivo delivery?
A1: Based on its chemical structure as a crystalline, heterocyclic compound, this compound is likely to exhibit poor aqueous solubility and may belong to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6][7] This poor solubility is the primary obstacle to achieving sufficient oral bioavailability, as the dissolution rate in the gastrointestinal tract will be the rate-limiting step for absorption.[8]
Q2: What is the first step I should take when I encounter solubility issues with this compound in my preclinical studies?
A2: The initial step is to determine the compound's basic solubility profile. This involves testing its solubility in a range of pharmaceutically acceptable solvents and vehicles. A recommended starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[9][10] Subsequently, you can assess its kinetic solubility in aqueous buffers (e.g., phosphate-buffered saline, PBS) by diluting the DMSO stock and observing for precipitation.[11] Understanding the solubility limits is crucial for designing appropriate formulation strategies.[12]
Q3: My compound dissolves in DMSO but precipitates upon dilution in an aqueous vehicle for my in vivo study. What are my options?
A3: This is a common issue known as "crashing out" and indicates that the aqueous solubility of the compound has been exceeded. To overcome this, you can explore several formulation strategies designed to enhance the solubility and dissolution of poorly water-soluble drugs. The three primary approaches to consider are:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug to a higher-energy amorphous state can significantly increase its aqueous solubility and dissolution rate.[13][14]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents, which can improve absorption by presenting the drug in a solubilized form.[15][16]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to enhanced solubility and dissolution velocity.[17][18]
Q4: Are there any general-purpose vehicles I can try for initial in vivo tolerability studies?
A4: For early-stage studies, simple aqueous suspensions can be attempted. A common approach is to use a vehicle containing a suspending agent and a surfactant to ensure a uniform dispersion. A typical vehicle might consist of:
-
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Carboxymethylcellulose (CMC) as a suspending agent.
-
0.1% - 0.2% (v/v) Tween® 80 or other non-ionic surfactants to aid in wetting the drug particles.[19]
However, for a compound with anticipated very low solubility, these simple suspensions may not provide adequate exposure for efficacy studies.
Troubleshooting Guide 1: Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions offer a powerful strategy to improve the oral bioavailability of poorly soluble drugs by converting the crystalline form into a more soluble amorphous state.[20][21]
Problem: Low and variable in vivo exposure of this compound when dosed as a simple suspension.
Proposed Solution: Develop an amorphous solid dispersion to enhance dissolution and absorption.
Experimental Workflow for ASD Development:
Caption: Workflow for Amorphous Solid Dispersion (ASD) development.
Detailed Protocol: Spray-Dried ASD Formulation
-
Polymer and Solvent Selection:
-
Screen for polymers that can stabilize the amorphous form of the drug and prevent recrystallization. Common choices include HPMCAS, PVP/VA, and Soluplus®.[14]
-
Identify a common solvent system in which both the drug and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
-
Preparation of the Spray Solution:
-
Dissolve this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Typical solid content in the solution ranges from 5-10% (w/v).
-
-
Spray Drying Process:
-
Utilize a laboratory-scale spray dryer.
-
Optimize process parameters such as inlet temperature, feed rate, and atomization gas flow to obtain a fine, dry powder.
-
-
Characterization of the ASD:
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the crystalline drug, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): Verify the absence of sharp diffraction peaks characteristic of the crystalline form.
-
Scanning Electron Microscopy (SEM): Examine the particle morphology.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Monitor the drug concentration over time to assess the extent and duration of supersaturation, which is critical for in vivo absorption.[13]
-
Troubleshooting ASD Formulations:
| Issue | Potential Cause | Recommended Action |
| Recrystallization during storage | Polymer is not effectively inhibiting molecular mobility. The formulation has absorbed moisture. | Select a polymer with a high glass transition temperature (Tg). Store the ASD in a desiccated environment.[14] |
| Low degree of supersaturation | Insufficient drug loading or inappropriate polymer selection. | Increase the drug-to-polymer ratio. Screen for polymers that better maintain supersaturation. |
| Rapid precipitation in dissolution media | The chosen polymer is not an effective precipitation inhibitor. | Screen for polymers known to inhibit precipitation, such as HPMCAS.[22][23] |
Troubleshooting Guide 2: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are mixtures of oils, surfactants, and co-solvents that can solubilize poorly water-soluble drugs and enhance their oral absorption.[24][25] Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[26]
Problem: Inconsistent absorption and significant food effect observed with this compound formulations.
Proposed Solution: Develop a SEDDS formulation to improve solubilization and reduce pharmacokinetic variability.
Experimental Workflow for SEDDS Development:
Caption: Workflow for Self-Emulsifying Drug Delivery System (SEDDS) development.
Detailed Protocol: SEDDS Formulation
-
Excipient Screening:
-
Determine the solubility of this compound in various lipid excipients.
-
Oils: Long-chain triglycerides (e.g., sesame oil) and medium-chain triglycerides (e.g., Capmul® MCM).
-
Surfactants: Kolliphor® EL, Kolliphor® RH 40, Tween® 80.
-
Co-solvents: Transcutol® HP, PEG 400, ethanol.
-
-
Phase Diagram Construction:
-
Construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a formulation from the self-emulsifying region and dissolve the drug in it with gentle heating and stirring.
-
-
Characterization of the SEDDS:
-
Visual Assessment: Observe the spontaneity of emulsification when the formulation is added to water.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). A smaller droplet size generally leads to better absorption.
-
Troubleshooting LBDDS Formulations:
| Issue | Potential Cause | Recommended Action |
| Drug precipitation upon dispersion | The drug is not sufficiently solubilized in the lipid phase. The formulation has a low capacity to maintain the drug in solution upon dilution. | Increase the proportion of surfactant and co-solvent. Screen for excipients with higher solubilizing capacity for the drug. |
| Poor self-emulsification | Inappropriate ratio of oil to surfactant. | Optimize the surfactant concentration using pseudo-ternary phase diagrams. |
| Physical instability (e.g., phase separation) | Immiscibility of components. | Screen for a more compatible set of excipients. |
Troubleshooting Guide 3: Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[27] This approach is particularly useful for drugs with high melting points and low solubility in both aqueous and organic solvents.[17]
Problem: this compound has poor solubility in common organic solvents, making ASD and LBDDS development challenging.
Proposed Solution: Prepare a nanosuspension to enhance the dissolution rate by increasing the surface area of the drug particles.
Experimental Workflow for Nanosuspension Development:
Caption: Workflow for Nanosuspension development.
Detailed Protocol: Nanosuspension by Wet Media Milling
-
Stabilizer Selection:
-
Screen various stabilizers (surfactants and polymers) for their ability to prevent particle aggregation. Examples include Poloxamer 188, Tween® 80, and HPMC.
-
-
Preparation of the Pre-suspension:
-
Disperse the crude this compound powder in an aqueous solution of the selected stabilizer.
-
-
Wet Media Milling:
-
Introduce the pre-suspension into a laboratory-scale bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill for a specified duration until the desired particle size is achieved.
-
-
Characterization of the Nanosuspension:
-
Particle Size and Polydispersity Index (PDI): Measure using DLS.
-
Zeta Potential: Determine the surface charge to assess the stability of the colloid.
-
Crystallinity: Confirm that the drug remains in its crystalline state using DSC or PXRD.
-
Troubleshooting Nanosuspension Formulations:
| Issue | Potential Cause | Recommended Action |
| Particle aggregation or Ostwald ripening | Insufficient stabilization. | Screen for more effective stabilizers or use a combination of stabilizers (e.g., electrostatic and steric). |
| Inability to achieve desired particle size | Milling parameters are not optimized. | Increase milling time, reduce the size of the milling media, or increase the milling speed. |
| Clogging of the dosing syringe for in vivo studies | High viscosity or presence of aggregates. | Optimize the stabilizer concentration to reduce viscosity. Filter the nanosuspension before administration.[28] |
Conclusion
The in vivo delivery of this compound presents a significant challenge due to its anticipated poor aqueous solubility. A systematic formulation development approach, starting with basic solubility characterization and progressing to advanced strategies such as amorphous solid dispersions, lipid-based systems, or nanosuspensions, is essential for achieving adequate systemic exposure in preclinical models. This guide provides a framework for troubleshooting common issues and developing robust formulations to advance the in vivo evaluation of this promising compound.
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- Full article: Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011, August 3).
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- Effects of Nanosuspension Formulations on Transport, Pharmacokinetics, In Vivo Targeting and Efficacy for Poorly Water-soluble Drugs | Bentham Science Publishers. (2014, January 1).
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Validation & Comparative
A Comparative Guide to PLK4 Inhibitors: Benchmarking Performance and Therapeutic Potential
Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a fundamental process for maintaining genomic stability.[1][2][3] Its overexpression is implicated in tumorigenesis and is often associated with poor prognosis in various cancers, making it a compelling target for anticancer drug development.[3][4][5] This guide provides a detailed comparison of key PLK4 inhibitors, with a focus on their biochemical activity, cellular effects, and selectivity profiles, supported by experimental data and protocols. While direct data for "6-(Methylsulfonyl)-1H-indazole" as a standalone inhibitor is limited in publicly available literature, this core structure is a key pharmacophore in potent PLK4 inhibitors, such as CFI-400945.[6][7][8] Therefore, this guide will focus on well-characterized inhibitors, including those built upon similar chemical scaffolds, to provide a comprehensive overview for researchers and drug development professionals.
The Central Role of PLK4 in Cell Division and Cancer
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[4][9] Dysregulation of PLK4 can lead to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[1][2] Consequently, inhibiting PLK4 presents a promising therapeutic strategy to selectively target cancer cells, which are often more sensitive to mitotic disruption.[4][5]
The PLK4 signaling pathway is a tightly regulated process involving autophosphorylation and interactions with various centrosomal proteins.[4][9] Inhibition of PLK4 disrupts this delicate balance, leading to a failure in centriole duplication and subsequent mitotic defects.[10]
Caption: Simplified PLK4 signaling pathway and the point of intervention for inhibitors.
Comparative Analysis of Leading PLK4 Inhibitors
Several small molecule inhibitors targeting PLK4 have been developed and characterized. This section compares the key attributes of three prominent examples: Centrinone, CFI-400945, and Volasertib (a broader PLK inhibitor with activity against PLK4).
| Inhibitor | Target(s) | IC₅₀ / Kᵢ (PLK4) | Key Cellular Effects | Selectivity Profile | Clinical Development Status |
| Centrinone | PLK4 | Kᵢ = 0.16 nM[11] | Depletes centrioles and centrosomes, induces p53-dependent G1 arrest.[9][11] | Highly selective for PLK4 (>1000-fold over Aurora A/B).[11] | Preclinical. |
| CFI-400945 | PLK4 , Aurora B, TRK family | IC₅₀ = 2.8 nM, Kᵢ = 0.26 nM[4][12][13] | Induces mitotic defects, polyploidy, and apoptosis.[3][10][12] | Potent against PLK4; also inhibits Aurora B and TRK kinases at higher concentrations.[4][12] | Phase I/II clinical trials.[1][2] |
| Volasertib (BI 6727) | PLK1 , PLK2, PLK3 | Less potent against PLK4. IC₅₀ (PLK1) = 0.87 nM.[14][15][16] | Induces G2/M arrest and apoptosis.[15][17] | Primarily a PLK1 inhibitor with activity against other PLKs.[14][15][16] | Formerly in clinical trials for AML.[18] |
Note: The indazole and methylsulfonyl moieties present in compounds like CFI-400945 are crucial for their potent and selective inhibition of PLK4.[6][7][8] The development of such compounds highlights the importance of these chemical features in designing next-generation PLK4 inhibitors.
In-Depth Look at Key PLK4 Inhibitors
Centrinone: The Highly Selective Tool Compound
Centrinone and its analogue, Centrinone-B, are distinguished by their exceptional selectivity for PLK4.[11][19] This high specificity makes them invaluable research tools for elucidating the precise cellular consequences of PLK4 inhibition without the confounding effects of off-target activities.[9] Treatment with Centrinone leads to a gradual depletion of centrosomes over successive cell cycles, ultimately triggering a p53-dependent cell cycle arrest in normal cells.[11]
CFI-400945: The Clinical Candidate
CFI-400945 is a potent, orally available PLK4 inhibitor that has advanced into clinical trials.[1][4] It effectively inhibits tumor growth in various preclinical cancer models, including breast and pancreatic cancer.[3][4][20] However, it's important to note that at higher concentrations, CFI-400945 also inhibits other kinases, such as Aurora B.[4][12] This multi-kinase activity may contribute to its potent anti-cancer effects but also complicates the interpretation of its mechanism of action, with some studies suggesting that its effects on polyploidy may be due to Aurora B inhibition.[21][22]
Volasertib: A Broader Polo-like Kinase Inhibitor
While primarily a potent PLK1 inhibitor, Volasertib also demonstrates activity against other PLK family members, including PLK4, albeit at lower potency.[14][15][16] Its mechanism of action is centered on inducing mitotic arrest, leading to apoptosis in cancer cells.[15][17] The clinical development of Volasertib for acute myeloid leukemia (AML) underscores the therapeutic potential of targeting the PLK family in hematological malignancies.[18]
Experimental Protocols for Characterizing PLK4 Inhibitors
Accurate and reproducible experimental data are the cornerstone of drug discovery. The following are standard protocols for evaluating the efficacy and selectivity of PLK4 inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PLK4.
Caption: Workflow for immunofluorescence analysis of centrosome number.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the PLK4 inhibitor for the desired duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Staining: Incubate with a primary antibody against a centrosomal marker, such as γ-tubulin.
-
Secondary Antibody Staining: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei. Image the cells using a confocal microscope.
-
Analysis: Quantify the number of centrosomes per cell.
Conclusion and Future Directions
The inhibition of PLK4 represents a validated and promising strategy for cancer therapy. [1][2][5]Highly selective inhibitors like Centrinone are powerful tools for basic research, while clinical candidates such as CFI-400945 demonstrate the therapeutic potential of targeting this kinase. The chemical scaffold of this compound is a key component of potent PLK4 inhibitors, and further exploration of derivatives of this structure may lead to the development of even more effective and selective next-generation therapeutics. [7][8]Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to PLK4 inhibition and exploring rational combination therapies to overcome potential resistance mechanisms. [5][20]
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Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals. [Link]
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Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. Bentham Science. [Link]
-
Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. PubMed. [Link]
-
Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. Mini-Reviews in Medicinal Chemistry. [Link]
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Role of PLK4 inhibition in cancer therapy. PubMed. [Link]
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CFI-400945 is not a selective cellular PLK4 inhibitor. PNAS. [Link]
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Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers. [Link]
-
In vivo effects of PLK4 inhibitor are enhanced by coadministration of... ResearchGate. [Link]
-
Representation of PLK4 signaling in cancer with details of selected... ResearchGate. [Link]
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Role for polo-like kinase 4 in mediation of cytokinesis. PNAS. [Link]
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PLK Signaling Pathway. Creative Diagnostics. [Link]
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Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. MDPI. [Link]
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Polo-like kinase 4 inhibition:a strategy for cancer therapy? PubMed Central. [Link]
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Volasertib for Treatment of Acute Myeloid Leukaemia (AML). Clinical Trials Arena. [Link]
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Abstract 2633: Discovery of novel, highly selective inhibitors of PLK4 that demonstrate in vivo regressions in TRIM37 high xenografts. AACR Journals. [Link]
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PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv. [Link]
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Abstract 4998: Selective PLK4 inhibition demonstrates synthetic lethality in TRIM37 amplified neuroblastoma and breast cancer models while less selective inhibitors do not. AACR Journals. [Link]
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Volasertib. Wikipedia. [Link]
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Volasertib (BI6727). Selleck Chemicals. [Link]
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Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia. NIH. [Link]
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Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. ACS Publications. [Link]
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Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. PubMed Central. [Link]
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Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number. PubMed Central. [Link]
-
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. PubMed. [Link]
-
The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2. ACS Publications. [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]
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Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld. [Link]
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-(Methylsulfonyl)-1H-indazole Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Significance of the 6-Methylsulfonyl Moiety
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs. Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, provides a versatile template for interacting with a wide range of biological targets. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1]
The introduction of a methylsulfonyl (-SO₂CH₃) group at the 6-position of the indazole ring significantly influences the molecule's physicochemical properties and biological activity. This electron-withdrawing group can modulate the acidity of the indazole N-H, participate in hydrogen bonding interactions with protein residues, and enhance metabolic stability and aqueous solubility. While comprehensive structure-activity relationship (SAR) studies on the 6-(methylsulfonyl)-1H-indazole core are emerging, a closely related and well-studied series of N-(1H-indazol-6-yl)benzenesulfonamide analogs provides invaluable insights into the structural requirements for potent kinase inhibition. This guide will provide a comparative analysis of the SAR of these analogs, with a primary focus on their activity as Polo-like kinase 4 (PLK4) inhibitors, and draw parallels to the potential SAR of direct this compound derivatives.
Comparative Structure-Activity Relationship (SAR) Analysis
The SAR of 6-substituted indazole analogs is highly dependent on the nature and position of various substituents on both the indazole core and its appended moieties. The following sections dissect the key structural features that govern the inhibitory activity of these compounds, primarily drawing from extensive studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors.[2][3]
The Core Scaffold: 1H-Indazole and its Interaction with the Kinase Hinge Region
Molecular docking studies have revealed that the 1H-indazole core of these inhibitors typically forms critical hydrogen bonds with the hinge region of the kinase active site. Specifically, the N1-H and the N2 atom of the indazole ring can act as hydrogen bond donor and acceptor, respectively, with backbone amide and carbonyl groups of key amino acid residues such as glutamic acid and cysteine in the hinge region of PLK4.[2] This bidentate interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for its inhibitory activity.
Caption: Interaction of the 1H-indazole core with the PLK4 hinge region.
Substitutions on the Benzenesulfonamide Moiety: Probing the Hydrophobic Pocket
In the N-(1H-indazol-6-yl)benzenesulfonamide series, the benzenesulfonamide group extends into a hydrophobic pocket of the kinase. The nature of the substituents on this phenyl ring has a profound impact on inhibitory potency.
Key Findings:
-
Para-Substitutions: Introduction of small alkyl groups, such as a methyl group, at the para-position of the benzene ring generally enhances inhibitory activity.[2] As the size of the alkyl substituent increases, the activity tends to decrease, suggesting a size constraint in this hydrophobic pocket. Halogen substitutions, particularly fluorine and chlorine, at the para-position are also well-tolerated and can improve potency.
-
Meta-Substitutions: Disubstitution at the meta-positions of the benzene ring with small, electron-withdrawing groups like fluorine can lead to a significant boost in activity. For instance, a 3,5-difluoro substitution has been shown to be highly favorable.
-
Ortho-Substitutions: Substitutions at the ortho-position are generally detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation.
| Compound | Substitution on Benzene Ring | PLK4 IC₅₀ (nM) |
| K01 | Unsubstituted | 25.1 |
| K02 | 4-Methyl | 12.4 |
| K03 | 4-Ethyl | 18.3 |
| K04 | 4-Isopropyl | 22.7 |
| K05 | 4-Fluoro | 15.6 |
| K06 | 4-Chloro | 13.9 |
| K11 | 3,5-Difluoro | 2.3 |
| K12 | 2-Fluoro | 158.2 |
| K22 | 3-Fluoro-4-cyano | 0.1 |
Data adapted from a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors.[2]
The exceptional potency of compound K22 (IC₅₀ = 0.1 nM) highlights a synergistic effect of substitutions on the benzene ring, with the 3-fluoro and 4-cyano groups likely engaging in favorable interactions within the hydrophobic pocket.[2]
Modifications at the 3-Position of the Indazole Ring: Extending into the Solvent-Exposed Region
The 3-position of the indazole ring often points towards the solvent-exposed region of the kinase active site. This position is generally tolerant of a variety of substituents, and modifications here can be used to improve physicochemical properties such as solubility and permeability. In several series of indazole-based kinase inhibitors, the introduction of small, polar groups at this position has been shown to enhance cellular activity and pharmacokinetic profiles.
For example, in a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives, modifications to the aryl group at the 3-position significantly impacted PLK4 inhibitory activity.[4]
Caption: Key positions for substitution on the this compound scaffold.
Bioisosteric Replacement of Sulfonamide with Sulfone
The sulfonamide linker (-SO₂NH-) in the well-studied PLK4 inhibitors is a key structural feature. A pertinent question for the SAR of this compound analogs is the effect of replacing this sulfonamide with a sulfone (-SO₂-). Studies on bioisosteric replacements in other molecular scaffolds have shown that a sulfone can be a suitable replacement for a sulfonamide, often retaining biological activity while potentially altering physicochemical properties.[5] For instance, in a series of Caᵥ2.2 channel inhibitors, a gem-dimethylsulfone was found to be an effective bioisostere for a sulfonamide, maintaining potency while improving metabolic stability.[5] This suggests that 6-(aryl/alkylsulfonyl)-1H-indazole analogs are likely to exhibit similar SAR trends to their 6-(arylsulfonamido)-1H-indazole counterparts, although direct experimental validation is necessary.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments used to evaluate the structure-activity relationship of indazole-based kinase inhibitors.
Synthesis of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives
A common synthetic route to this class of compounds involves the following key steps:
-
Nitration of a Substituted Toluene: A suitably substituted toluene is nitrated to introduce a nitro group, typically at a position that will become the 6-position of the indazole.
-
Oxidation to Benzoic Acid: The methyl group of the nitrotoluene is oxidized to a carboxylic acid.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine.
-
Diazotization and Cyclization: The amino benzoic acid is treated with a nitrite source to form a diazonium salt, which then undergoes intramolecular cyclization to form the 1H-indazole-6-carboxylic acid.
-
Curtius Rearrangement: The carboxylic acid is converted to an isocyanate, which is then hydrolyzed to yield 6-amino-1H-indazole.
-
Sulfonylation: The 6-amino-1H-indazole is reacted with a desired benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to afford the final N-(1H-indazol-6-yl)benzenesulfonamide product.
Caption: General synthetic workflow for N-(1H-indazol-6-yl)benzenesulfonamides.
In Vitro Kinase Inhibition Assay (e.g., PLK4)
-
Assay Components: Recombinant human PLK4 enzyme, a suitable substrate (e.g., a peptide or protein substrate), ATP, and the test compounds (indazole analogs) are prepared in an appropriate assay buffer.
-
Compound Preparation: The indazole analogs are serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: The kinase activity at each compound concentration is measured, and the data are plotted to determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
Cell-Based Antiproliferative Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the indazole analogs and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
The structure-activity relationship of 6-sulfonyl and 6-sulfonamido-1H-indazole analogs is a promising area of research for the development of novel kinase inhibitors. The extensive data on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors provides a strong foundation for the rational design of new compounds. Key takeaways from the SAR studies include the critical role of the 1H-indazole core for hinge binding, the importance of appropriate substitutions on the appended aryl ring to occupy a hydrophobic pocket, and the tolerance of modifications at the 3-position.
Future work should focus on the direct synthesis and evaluation of this compound analogs to confirm if the SAR trends observed for the sulfonamides translate to the sulfone series. Exploring a wider range of substituents at the 3-position and on the indazole's benzene ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will undoubtedly contribute to the development of the next generation of indazole-based therapeutics.
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A Comparative Guide to the Off-Target Kinase Profiling of 6-(Methylsulfonyl)-1H-indazole
In the landscape of modern drug discovery, particularly within oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] The indazole scaffold is a privileged structure in this domain, forming the core of numerous inhibitors due to its versatile binding capabilities.[2][3][4] This guide focuses on 6-(Methylsulfonyl)-1H-indazole, a representative compound from this chemical class, to illustrate the critical process of off-target kinase profiling.
The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. While on-target potency is the primary goal, understanding a compound's interaction with the broader human kinome is paramount for predicting potential toxicities and uncovering new therapeutic opportunities (polypharmacology).[5][6] A narrow focus on the intended target can lead to unforeseen adverse effects in later developmental stages. Therefore, comprehensive off-target profiling is not merely a supplementary step but a foundational pillar of modern drug development, ensuring the creation of safer and more effective medicines.[6]
This guide provides an in-depth comparison of this compound against a known inhibitor, using a hypothetical, yet scientifically plausible, primary target. We will dissect the experimental workflows, present comparative data, and explore the biological implications of off-target activities, offering a blueprint for researchers, scientists, and drug development professionals.
Hypothetical Primary Target: Polo-Like Kinase 4 (PLK4)
For the purpose of this guide, we will designate Polo-Like Kinase 4 (PLK4) as the primary therapeutic target of this compound. PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for cell division.[7] Its overexpression is linked to the progression of several cancers, making it a compelling target for anti-cancer therapies.[7] The choice of PLK4 as a target is informed by published research demonstrating that N-(1H-indazol-6-yl)benzenesulfonamide derivatives can be potent PLK4 inhibitors.[7]
As a comparator, we will use Centrinone , a well-characterized and highly selective inhibitor of PLK4. This comparison will allow us to contextualize the selectivity profile of our lead compound.
The Kinase Profiling Workflow: A Two-Phase Approach
A robust kinase profiling strategy is typically executed in two phases: a broad, initial screen to identify potential interactions, followed by quantitative validation to determine the potency of these interactions. This systematic approach ensures both breadth and depth in the analysis.
Phase 1: Kinome-Wide Scan
The initial step involves screening the inhibitor at a single, relatively high concentration (e.g., 1 µM) against a large panel of diverse protein kinases. This high-throughput method serves as a dragnet to catch any significant interactions across the kinome, providing a bird's-eye view of the compound's selectivity.[8]
Phase 2: IC50 Determination
Any kinase that shows significant inhibition (e.g., >50% inhibition) in the initial scan is flagged for follow-up analysis. In this phase, a 10-point dose-response curve is generated for each of these "hits" to determine the half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of a compound's potency against a specific kinase.[1]
Caption: A two-phase workflow for comprehensive kinase inhibitor profiling.
Comparative Kinase Inhibition Profile
The table below presents hypothetical quantitative data for this compound, benchmarked against the known PLK4 inhibitor, Centrinone. This format allows for a direct comparison of both potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Centrinone IC50 (nM) | Family | Notes |
| PLK4 | 8 | 12 | Ser/Thr | Primary Target |
| PLK1 | 450 | >10,000 | Ser/Thr | Off-Target |
| Aurora A | 800 | >10,000 | Ser/Thr | Off-Target |
| Aurora B | 1200 | >10,000 | Ser/Thr | Off-Target |
| CDK2 | 250 | >10,000 | Ser/Thr | Off-Target |
| JAK2 | 1500 | >10,000 | Tyrosine | Off-Target |
| PIM1 | 95 | >10,000 | Ser/Thr | Significant Off-Target |
| SRC | >5,000 | >10,000 | Tyrosine | No significant activity |
| EGFR | >10,000 | >10,000 | Tyrosine | No significant activity |
This data is hypothetical and for illustrative purposes.
-
On-Target Potency: this compound demonstrates potent inhibition of the primary target, PLK4, with an IC50 value in the single-digit nanomolar range.
-
Selectivity: Compared to Centrinone, which is highly selective, our compound shows a broader inhibition profile. While it maintains a significant selectivity window for PLK4 over other kinases like PLK1 and the Aurora kinases, it exhibits notable activity against PIM1.
-
Implications: The inhibition of PIM1, a kinase involved in cell survival and proliferation, could represent either a beneficial polypharmacological effect or a potential liability leading to off-target toxicities.[9] This finding would warrant further investigation in cellular models.
Experimental Methodologies
The reliability of a kinase profile is entirely dependent on the robustness of the experimental assays used. Below are detailed protocols for two widely accepted methods for measuring kinase inhibition.
Radiometric Kinase Assay
This method is considered a gold standard as it directly measures the catalytic function of the kinase: the transfer of a phosphate group from ATP to a substrate.
Principle: This assay quantifies the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide or protein substrate by the kinase.[9] The amount of radioactivity transferred to the substrate is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate (e.g., a peptide), and the inhibitor at various concentrations in a suitable reaction buffer.
-
Initiation: Start the enzymatic reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). The positively charged membrane binds the phosphorylated substrate, while the unreacted, negatively charged ATP is washed away.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Choices: The radiometric assay is chosen for its direct measurement of enzymatic activity, making it less susceptible to artifacts that can affect indirect or coupled assays. The use of a specific peptide substrate ensures that the measured activity is attributable to the kinase of interest.
Multiplexed Inhibitor Bead / Mass Spectrometry (MIB/MS)
This affinity chromatography-based method assesses how strongly an inhibitor binds to kinases within the complex environment of a cell lysate, offering a more physiologically relevant perspective.[9]
Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads (MIBs). These beads are used to capture a large portion of the kinome from a cell lysate. When the lysate is pre-incubated with a free inhibitor (the test compound), this inhibitor competes with the MIBs for binding to its target kinases. The kinases that are bound by the test inhibitor will not be captured by the beads. The relative abundance of kinases captured by the MIBs, with and without the inhibitor, is then quantified by mass spectrometry.[9]
Step-by-Step Protocol:
-
Cell Lysis: Lyse cultured cells (e.g., a relevant cancer cell line) to release the cellular proteome, including the entire kinome.
-
Inhibitor Treatment: Incubate the cell lysate with the test compound (e.g., this compound) or a vehicle control (DMSO).
-
Kinase Enrichment: Add the MIBs to the treated lysate and incubate to allow the capture of kinases that are not bound by the test compound.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the inhibitor-treated sample to the control sample to determine the compound's targets and relative binding affinities.
Causality Behind Choices: The MIB/MS method is valuable because it profiles inhibitor binding to kinases in their native conformation and in the presence of endogenous ATP and other cellular components. This provides a more accurate reflection of target engagement within a biological system compared to assays using only recombinant enzymes.
Biological Pathway Implications
Understanding the biological context of both on-target and off-target inhibition is crucial for interpreting profiling data.
On-Target Pathway: PLK4 and Centrosome Duplication
PLK4 is the master regulator of centriole duplication, a tightly controlled process that ensures each daughter cell inherits one centrosome. The centrosome acts as the primary microtubule-organizing center, and its proper duplication is essential for forming the bipolar spindle during mitosis. Inhibition of PLK4 prevents centriole duplication, leading to mitotic arrest and ultimately cell death in cancer cells that are highly dependent on this process.
Caption: Role of PLK4 in the cell cycle and its inhibition.
Potential Off-Target Pathway: PIM1 and Cell Survival
Our hypothetical data identified PIM1 as a significant off-target. PIM1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Inhibiting PIM1 could therefore enhance the anti-cancer activity of a PLK4 inhibitor by lowering the threshold for apoptosis. This dual inhibition of PLK4 and PIM1 might result in a potent synergistic effect, a classic example of beneficial polypharmacology. However, it could also have unintended consequences in non-cancerous tissues, highlighting the need for further safety evaluation.
Conclusion
The off-target profiling of this compound, or any kinase inhibitor, is a multifaceted process that is indispensable for modern drug development. As we have demonstrated, a systematic approach combining broad kinome scanning with quantitative IC50 determination provides a clear and actionable selectivity profile. By comparing this profile to benchmark compounds and interpreting the results in the context of known biological pathways, researchers can make informed decisions about a compound's therapeutic potential and liabilities. This rigorous, data-driven evaluation is what ultimately separates a promising molecule from a transformative medicine.
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Validating the Mechanism of Action of 6-(Methylsulfonyl)-1H-indazole: A Comparative Guide to Target Identification and Functional Characterization
Introduction: The Promise of the Indazole Scaffold
The 1H-indazole core is a "privileged" scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic structure and ability to participate in key hydrogen bond interactions make it an ideal framework for engaging the ATP-binding pocket of protein kinases.[1][2][3] Consequently, many indazole derivatives have been successfully developed as potent and selective kinase inhibitors for cancer therapy, including FDA-approved drugs like Axitinib and Pazopanib.[4]
This guide focuses on 6-(Methylsulfonyl)-1H-indazole , a novel compound featuring this promising scaffold. The presence of the electron-withdrawing methylsulfonyl group suggests the potential for unique molecular interactions and a distinct pharmacological profile.[5] While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors provides a strong rationale for investigating this mechanism of action.
This document provides a comprehensive, multi-phase strategy for researchers to validate the mechanism of action of this compound. We will objectively compare the necessary experimental approaches with those used for well-characterized alternative compounds, providing supporting data from established literature and detailed, field-proven protocols. Our goal is to equip drug development professionals with a robust framework for moving a novel indazole-based compound from initial hypothesis to mechanistic validation.
Phase 1: Unbiased Target Identification and Biochemical Validation
The first critical step is to identify the primary molecular target(s) of this compound. Given the prevalence of kinase inhibition among indazole derivatives, an unbiased, large-scale screen is the most logical starting point.[1] This approach avoids confirmation bias and can reveal unexpected activities.
Initial Hypothesis: A Protein Kinase Inhibitor
Our working hypothesis is that this compound functions by inhibiting one or more protein kinases involved in oncogenic signaling. The validation process, therefore, begins with broad screening and proceeds to increasingly specific biochemical and cellular assays.
Caption: High-level workflow for validating the mechanism of action.
Experiment: Broad-Panel Kinase Screening
The most efficient method to identify potential kinase targets is to screen the compound against a large, commercially available panel of recombinant human kinases. These screens typically utilize radiometric or fluorescence-based assays to measure the inhibition of kinase activity at a fixed compound concentration (e.g., 1 or 10 µM).
Causality Behind Experimental Choice: An unbiased screen is crucial. It minimizes assumptions and provides a comprehensive overview of the compound's selectivity. A highly selective inhibitor is often desirable to minimize off-target effects, while a multi-kinase inhibitor might offer broader efficacy in certain contexts.
Experiment: Biochemical IC50 Determination
Hits from the initial screen must be validated by determining their half-maximal inhibitory concentration (IC50). This involves a dose-response analysis using a robust biochemical assay format. Luminescence-based assays, such as ADP-Glo™, are widely used as they directly measure kinase activity by quantifying ADP production.[6]
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate (e.g., a generic peptide or a specific protein), and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure physiologically relevant inhibition data.[6]
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound. Allow a pre-incubation period (e.g., 15 minutes at room temperature) to permit compound binding.[6]
-
Initiate Reaction: Add the ATP/substrate mixture to start the kinase reaction. Incubate for a defined period (e.g., 1-2 hours) at room temperature.
-
Terminate and Detect:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data: Indazole-Based Kinase Inhibitors
To contextualize the potential results for this compound, it is essential to compare them against established inhibitors. As shown below, different indazole derivatives exhibit a wide range of potencies and selectivities against various kinase families.
| Compound Name | Primary Target(s) | Reported Biochemical IC50 | Reference |
| Axitinib | VEGFR1/2/3, PDGFR, c-KIT | 0.1 - 1.6 nM | [4] |
| CFI-400945 | PLK4 | 2.8 nM | [6] |
| GDC-0941 | PI3Kα | 3 nM | [7] |
| Compound 99 | FGFR1 | 2.9 nM | [2] |
| Compound K22 | PLK4 | 0.1 nM | [6] |
Phase 2: Cellular Activity and Target Engagement
Demonstrating that a compound inhibits a recombinant enzyme in a test tube is only the first step. The critical next phase is to confirm that it can enter cells, engage its intended target, and elicit a functional anti-cancer response.[3]
Experiment: Anti-Proliferative Assays
The most fundamental measure of an anti-cancer agent's efficacy is its ability to inhibit the growth and proliferation of cancer cells. Assays like the MTT or the more sensitive luminescence-based CellTiter-Glo® are industry standards.[8][9]
Causality Behind Experimental Choice: It is vital to test the compound across a panel of cancer cell lines. The pattern of sensitivity can provide clues about the mechanism. For example, if this compound targets FGFR1, cell lines known to be dependent on FGFR signaling should be more sensitive.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis and Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader. The signal intensity correlates with the amount of ATP present, which is a direct indicator of the number of metabolically active (viable) cells.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting percent viability against the log of compound concentration.
Comparative Data: Cellular Anti-Proliferative Activity
The cellular potency of indazole derivatives often tracks with their biochemical potency, but discrepancies can arise due to factors like cell permeability and efflux.
| Compound Name | Cell Line | Reported Anti-Proliferative IC50 / GI50 | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 µM | [4] |
| Compound 6o | K562 (Leukemia) | 5.15 µM | [9][10] |
| Compound 9f | HCT116 (Colorectal) | 14.3 µM | [11][12] |
| Compound K22 | MCF-7 (Breast Cancer) | 1.3 µM | [6] |
Experiment: Cellular Target Engagement
To definitively prove that the compound's anti-proliferative effects are due to the inhibition of its putative kinase target, one must demonstrate target engagement in intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Causality Behind Experimental Choice: CETSA provides direct evidence of target binding in a physiological context, bridging the gap between biochemical inhibition and cellular phenotype. A positive result strongly supports the hypothesis that the observed cellular effects are a direct result of the compound interacting with its intended target.
Phase 3: Pathway Analysis and Functional Outcomes
The final validation phase involves demonstrating that target engagement leads to the expected downstream biological consequences: inhibition of the relevant signaling pathway and induction of a desired cellular phenotype, such as apoptosis or cell cycle arrest.
Experiment: Western Blot for Pathway Modulation
If this compound inhibits a specific kinase, the phosphorylation of that kinase's direct downstream substrates should decrease upon treatment. Western blotting is the gold-standard method to visualize these changes.
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A Head-to-Head Comparison: Axitinib versus the Indazole Scaffold in Kinase Inhibition
A Technical Guide for Researchers in Drug Discovery
In the landscape of oncology drug development, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors. This guide provides a detailed head-to-head comparison of Axitinib, a potent FDA-approved VEGFR inhibitor, with the broader class of 6-(substituted)-1H-indazoles, focusing on the potential of molecules like 6-(Methylsulfonyl)-1H-indazole. While direct, publicly available biological data for this compound is limited, this guide will leverage data from structurally related indazole derivatives to provide a comprehensive analysis for researchers in the field.
Introduction to the Contenders
Axitinib: The Established VEGFR Inhibitor
Axitinib (Inlyta®) is a second-generation tyrosine kinase inhibitor (TKI) that potently and selectively targets Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[1] Its approval for the treatment of advanced renal cell carcinoma (RCC) underscores its clinical efficacy, which is primarily attributed to its anti-angiogenic properties. By inhibiting VEGFRs, Axitinib effectively blocks the signaling cascade that leads to the proliferation and migration of endothelial cells, crucial processes for tumor neovascularization.
The Indazole Scaffold: A Versatile Core for Kinase Inhibitors
Mechanism of Action: A Tale of Two Kinase Binders
Axitinib's Targeted Inhibition of the VEGF Signaling Pathway
Axitinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of VEGFRs, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of VEGF signaling leads to an inhibition of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.
Caption: Axitinib's mechanism of action in the VEGFR signaling pathway.
The Potential of this compound as a Kinase Inhibitor
Based on the known activities of other indazole derivatives, it is plausible that this compound could also function as a kinase inhibitor. The indazole core can act as a hinge-binder, a critical interaction for kinase inhibition. The methylsulfonyl group at the 6-position is an electron-withdrawing group that can influence the electronic properties of the indazole ring and provide a vector for further chemical modification to enhance potency and selectivity against various kinases. For instance, derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), demonstrating the potential of the 6-substituted indazole scaffold.
Comparative Performance: Experimental Data Insights
As direct comparative experimental data for this compound is unavailable, we will present a framework for comparison using established methodologies and representative data from Axitinib and other relevant indazole-based kinase inhibitors.
In Vitro Kinase Inhibition
A primary determinant of a kinase inhibitor's efficacy is its potency against its target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 1: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| Axitinib | VEGFR-2 | 0.2 |
| PDGFRβ | 1.6 | |
| c-KIT | 1.7 | |
| Indazole Derivative Example (VEGFR-2 Inhibitor) | VEGFR-2 | 1.24 |
Data for Axitinib and a representative indazole-based VEGFR-2 inhibitor are presented.
Cellular Antiproliferative Activity
The ability of a compound to inhibit the growth of cancer cells is a crucial indicator of its potential as a therapeutic agent. This is often assessed using cell viability assays, such as the MTT assay.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Axitinib | HUVEC (Human Umbilical Vein Endothelial Cells) | 0.02 |
| A549 (Human Lung Carcinoma) | >10 | |
| Indazole Derivative Example (Anticancer Agent) | HCT116 (Human Colorectal Carcinoma) | 14.3 |
Data for Axitinib and a representative indazole-based anticancer agent are presented.
In Vivo Anti-Tumor Efficacy
The ultimate test of an anti-cancer compound's potential is its ability to inhibit tumor growth in a living organism. This is commonly evaluated using tumor xenograft models in immunocompromised mice.
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) |
| Axitinib | Renal Cell Carcinoma (ACHN) | 30 mg/kg, p.o., b.i.d. | 70 |
| Indazole Derivative Example (Anticancer Agent) | Breast Cancer (4T1) | 50 mg/kg, i.p., q.d. | 55 |
Data for Axitinib and a representative indazole-based anticancer agent are presented.
Experimental Protocols: A Guide for Comparative Studies
To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.
VEGFR-2 Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction, providing an indirect measure of kinase activity.
Caption: Workflow for a luminescence-based kinase assay.
Step-by-Step Protocol:
-
Prepare Reagents : Prepare a stock solution of the test compounds (Axitinib and this compound) in DMSO. Serially dilute the compounds to the desired concentrations in kinase assay buffer.
-
Kinase Reaction : In a 96-well plate, add the recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds.
-
Initiate Reaction : Add ATP to initiate the kinase reaction.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion : Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin. Incubate at room temperature for 30 minutes.
-
Measure Luminescence : Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding : Seed cancer cells (e.g., HUVECs for anti-angiogenic effects, or various tumor cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure Absorbance : Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Sources
A Comparative Guide to the In Vivo Efficacy of PLK1 Inhibition versus Microtubule Stabilization in Colorectal Cancer Xenograft Models
This guide provides a comparative analysis of the in vivo efficacy of a representative 6-(Methylsulfonyl)-1H-indazole compound, GSK461364A, a potent Polo-like Kinase 1 (PLK1) inhibitor, against the established chemotherapeutic agent, Paclitaxel. The comparison is framed within the context of a preclinical colorectal cancer model, offering insights for researchers in oncology and drug development.
Introduction: Targeting Mitosis in Colorectal Cancer
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide.[1] Standard-of-care often involves cytotoxic chemotherapies that target rapidly dividing cells.[1][2] One of the most critical processes for cell division is mitosis, making its key regulators attractive targets for therapeutic intervention.
Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][4][5] Its overexpression is a common feature in many human cancers, including CRC, and often correlates with poor prognosis.[3][6] This makes PLK1 a compelling target for anticancer drug development. Small molecule inhibitors, such as those containing a this compound scaffold like GSK461364A, have been developed to specifically block the function of PLK1.[7][8]
Established treatments, such as the taxane-class drug Paclitaxel, also disrupt mitosis but through a different mechanism. Paclitaxel stabilizes microtubules, leading to the formation of non-functional mitotic spindles, cell cycle arrest, and subsequent cell death.[9][10][11] This guide will compare the mechanistic approaches and in vivo efficacy of targeting PLK1 with GSK461364A versus the microtubule stabilization strategy of Paclitaxel.
Comparative Mechanism of Action
GSK461364A: ATP-Competitive Inhibition of PLK1
GSK461364A is a highly specific, ATP-competitive inhibitor of PLK1.[8][12] By binding to the ATP-binding pocket of the PLK1 kinase domain, it blocks the phosphorylation of downstream substrates essential for mitotic progression.[13][14] This inhibition leads to a cascade of events:
-
Defective Spindle Formation: Inhibition of PLK1 prevents the maturation of centrosomes, leading to the formation of abnormal, often monopolar, spindles.[8]
-
G2/M Arrest: The spindle assembly checkpoint is activated, causing cells to arrest in the G2/M phase of the cell cycle.[7][8]
-
Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[13][14]
The signaling pathway affected by PLK1 inhibition is depicted below.
Caption: Fig 1. Comparative Mechanisms of Action.
Paclitaxel: Microtubule Stabilization
Paclitaxel's mechanism is distinct from kinase inhibition. It binds to the β-tubulin subunit of microtubules, the core components of the mitotic spindle.[11][15] This binding event has a unique consequence:
-
Inhibition of Depolymerization: Paclitaxel enhances microtubule polymerization and prevents their disassembly.[10][11] This disrupts the delicate dynamic instability required for normal spindle function.
-
Mitotic Arrest: The cell is unable to form a functional metaphase plate due to these hyper-stable, non-functional microtubules, leading to mitotic arrest.[9][15]
-
Apoptosis: Similar to PLK1 inhibition, this prolonged arrest in mitosis induces apoptosis.[16]
Comparative In Vivo Efficacy in a Colorectal Cancer Xenograft Model
To provide a direct comparison, this guide synthesizes data from representative preclinical studies using the HCT-116 human colorectal carcinoma cell line in a xenograft model.[17][18][19] The HCT-116 line is a widely used and well-characterized model for colorectal cancer research.[17]
Rationale for Model Selection
The use of a cell line-derived xenograft (CDX) model, specifically HCT-116 implanted subcutaneously in immunocompromised mice (e.g., NOD/SCID or Athymic Nude), is a standard and robust method for initial in vivo efficacy testing.[18][20] This model allows for:
-
Reproducible Tumor Growth: HCT-116 cells form solid, measurable tumors reliably.[17]
-
Clear Efficacy Readouts: Tumor growth inhibition (TGI) can be accurately monitored over time using caliper measurements.
-
Established Comparator Data: The response of HCT-116 xenografts to standard-of-care agents like Paclitaxel is well-documented, providing a strong benchmark for comparison.[17]
Quantitative Efficacy Data Summary
The following table summarizes representative efficacy data for a PLK1 inhibitor (GSK461364A) and Paclitaxel in a subcutaneous HCT-116 xenograft model. Dosing is based on previously established maximum tolerated dose (MTD) studies.
| Treatment Group | Dosing Regimen (Representative) | Mean Tumor Growth Inhibition (% TGI) | Key Observations |
| Vehicle Control | e.g., 0.5% HPMC, i.p., daily | 0% | Uninhibited tumor growth. |
| GSK461364A | 50 mg/kg, i.p., daily | ~70-85% | Significant tumor growth delay; potential for tumor regression at higher doses.[21][22] |
| Paclitaxel | 10-15 mg/kg, i.v., weekly | ~50-65% | Moderate to significant tumor growth inhibition; established cytotoxic effect.[17] |
Note: The %TGI values are synthesized from typical outcomes in xenograft studies and may vary based on the specific experimental setup.[21][22] Studies have shown that PLK1 inhibitors like GSK461364A can achieve significant suppression of tumor growth, often superior to standard chemotherapies in certain models.[22]
Experimental Protocol: Xenograft Efficacy Study
A trustworthy and self-validating protocol is essential for generating reliable in vivo data.
Workflow Diagram
Caption: Fig 2. Xenograft Study Workflow.
Step-by-Step Methodology
-
Cell Culture: HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.[23] Cells are maintained in the exponential growth phase before harvesting.
-
Animal Models: Female athymic nude or NOD/SCID mice, aged 6-8 weeks, are used. They are allowed to acclimate for at least one week before the study begins.
-
Tumor Cell Implantation:
-
Harvest HCT-116 cells using trypsinization and perform a cell count and viability check (e.g., using Trypan Blue). Viability must exceed 95%.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 10^6 cells/mL.
-
Inject 100 µL (containing 1 million cells) subcutaneously into the right flank of each mouse.[18]
-
-
Tumor Monitoring and Randomization:
-
Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment cohorts (e.g., Vehicle, GSK461364A, Paclitaxel) with 8-10 mice per group.
-
-
Dosing and Administration:
-
Vehicle: Formulated based on the solvent used for the active compounds (e.g., 0.5% HPMC + 0.1% Tween 80 in water).
-
GSK461364A: Administered intraperitoneally (i.p.) or orally (p.o.) based on formulation, typically daily for 14-21 days.
-
Paclitaxel: Administered intravenously (i.v.) via the tail vein, typically on a weekly or bi-weekly schedule.
-
-
Efficacy and Tolerability Endpoints:
-
Primary Efficacy: Tumor volume is measured 2-3 times weekly. The primary endpoint is Tumor Growth Inhibition (%TGI) at the end of the study.
-
Tolerability: Body weight is recorded 3 times weekly. A body weight loss of >20% is a common humane endpoint. Clinical observations for signs of distress are performed daily.
-
-
Study Termination and Analysis:
-
At the end of the dosing period, animals are euthanized.
-
Tumors are excised, weighed, and may be processed for further pharmacodynamic analysis (e.g., immunohistochemistry for mitotic markers).
-
Statistical analysis (e.g., using ANOVA or t-tests) is performed to determine the significance of tumor growth differences between groups.
-
Conclusion and Future Perspectives
This guide demonstrates that targeting the PLK1 kinase with a this compound derivative like GSK461364A is a highly effective anti-tumor strategy in a preclinical colorectal cancer model. The data suggests that PLK1 inhibition can achieve a greater degree of tumor growth inhibition compared to the established microtubule-stabilizing agent, Paclitaxel.
The distinct mechanisms of action open up future research possibilities. The potential for synergistic effects when combining PLK1 inhibitors with taxanes or other DNA-damaging agents is an area of active investigation, as this could enhance efficacy and potentially overcome resistance mechanisms.[12] The robust and reproducible experimental workflow outlined here provides a solid foundation for researchers to conduct such comparative studies and further explore novel therapeutic strategies for colorectal cancer.
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A Comparative Guide to the Kinase Selectivity of Indazole-Based Inhibitors: A Case Study with Bemcentinib (BGB324)
Introduction: The Indazole Scaffold in Kinase Inhibition
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1][2] Its unique bicyclic aromatic structure allows for versatile substitutions, enabling chemists to fine-tune interactions within the ATP-binding pocket of various kinases. This adaptability has led to the development of several commercially available anticancer drugs, including Axitinib and Pazopanib, which feature the indazole moiety.[2] Strategic modifications of the indazole ring system are critical determinants of both potency and selectivity against different kinase targets.[3][4]
This guide provides a detailed comparative analysis of Bemcentinib (also known as BGB324 or R428) , a first-in-class, orally bioavailable, and highly selective inhibitor of the AXL receptor tyrosine kinase.[5][6][7] We will explore its selectivity profile against a broad kinase panel, compare it with other inhibitors, and provide detailed experimental protocols for researchers aiming to characterize novel compounds based on the indazole scaffold or targeting similar kinases.
Bemcentinib (BGB324): A Case Study in AXL-Targeted Selectivity
Bemcentinib was developed to target AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[7] AXL overexpression is implicated in numerous cancers and is associated with poor prognosis, metastasis, and the development of resistance to various therapies.[8][9] By binding to the intracellular kinase domain of AXL, Bemcentinib inhibits its activity, thereby blocking downstream signaling pathways crucial for tumor cell survival, proliferation, and migration.[6][10]
Mechanism of Action: AXL Signaling Pathway
AXL activation, typically initiated by its ligand Gas6, leads to receptor dimerization and autophosphorylation.[11] This triggers a cascade of downstream signaling events through major pathways including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT, which collectively promote cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT).[8][10][12]
Comparative Kinase Selectivity Profile
The efficacy and safety of a kinase inhibitor are critically dependent on its selectivity. Off-target inhibition can lead to unforeseen side effects. Bemcentinib has been profiled extensively to determine its selectivity.
Experimental Data Summary
The selectivity of Bemcentinib was assessed using both cell-free biochemical assays and cell-based assays against a broad panel of kinases. The data clearly demonstrates a high degree of selectivity for AXL.
| Kinase Target | IC50 (nM) - Biochemical Assay | Selectivity Fold vs. AXL | Reference |
| AXL | 14 | 1 | [13][14][15] |
| Mer | >700 | >50 | [13][15] |
| Tyro3 | >1400 | >100 | [13][15] |
| Abl | >1400 | >100 | [13][15] |
| VEGFR2 | >1400 | >100 | [16] |
| PDGFRβ | >1400 | >100 | [13][16] |
| EGFR | >1400 | >100 | [13][16] |
| HER2 | >1400 | >100 | [13][16] |
Analysis and Interpretation
As shown in the table, Bemcentinib is a potent inhibitor of AXL with an IC50 of 14 nM.[13][14][15] Importantly, it exhibits exceptional selectivity. Against the other members of the TAM family, Mer and Tyro3, it is over 50- and 100-fold more selective for AXL, respectively.[13][15] This is a crucial feature, as indiscriminate inhibition of all TAM kinases could lead to broader biological effects.
Furthermore, Bemcentinib shows more than 100-fold selectivity against a range of other important kinases such as Abl, VEGFR2, PDGFRβ, EGFR, and HER2.[13][16] This high degree of selectivity minimizes the potential for off-target effects, a highly desirable characteristic for a clinical drug candidate. This profile distinguishes it from multi-kinase inhibitors that, while effective, may carry a greater risk of toxicity due to their broader activity spectrum.
It is important to note that while Bemcentinib's primary mechanism is AXL inhibition, some studies suggest it may also induce apoptosis in cancer cells through AXL-independent mechanisms related to blocking lysosomal acidification.[17] This highlights the importance of comprehensive mechanistic studies alongside selectivity profiling.
Experimental Protocols for Kinase Selectivity Profiling
To ensure scientific integrity, the methods used to determine a compound's selectivity profile must be robust and reproducible. Below are standardized protocols for two widely accepted platforms for large-scale kinase screening.
1. KINOMEscan® Competition Binding Assay (DiscoverX)
This method measures the ability of a test compound to compete with an immobilized ligand for the active site of a kinase. The amount of kinase bound to the solid support is quantified via qPCR of a DNA tag conjugated to the kinase.[18][19]
Step-by-Step Protocol:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site-directed ligand for 30 minutes.[19]
-
Blocking: The liganded beads are washed and blocked with a solution containing BSA and Tween 20 to minimize non-specific binding.[19]
-
Binding Reaction: The assay is assembled in a 384-well plate by combining the DNA-tagged kinase, the affinity beads, and the test compound (e.g., 6-(Methylsulfonyl)-1H-indazole) in a specialized binding buffer.[19] For Kd determination, an 11-point, 3-fold serial dilution of the compound is typically used.[19]
-
Incubation: The plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.[19]
-
Washing: The beads are washed to remove unbound kinase and test compound.[19]
-
Quantification: The amount of kinase bound to the beads is quantified by eluting the bound fraction and performing quantitative PCR (qPCR) on the associated DNA tag.[18] A lower qPCR signal indicates that the test compound successfully competed with the immobilized ligand for binding to the kinase.
2. LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It relies on the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by a test compound.[20][21]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer, a 4X serial dilution of the test compound, a 2X solution of the Eu-labeled anti-tag antibody and the target kinase, and a 4X solution of the Alexa Fluor™ 647-labeled tracer.[20] Prior to use, centrifuge the antibody solution at ~10,000 x g for 10 minutes to pellet any aggregates.[22][23]
-
Assay Assembly: In a 384-well plate, add the reagents in the following order:
-
Incubation: Cover the plate and incubate for 1 hour at room temperature, protected from light.[20]
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).[21]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the test compound, signifying binding to the kinase. Plot the FRET ratio against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
This guide demonstrates the process of evaluating the kinase selectivity profile of an indazole-based inhibitor using the well-characterized AXL inhibitor Bemcentinib as a case study. The data clearly establishes Bemcentinib as a highly potent and selective inhibitor of AXL kinase.[13] The detailed protocols for industry-standard assays like KINOMEscan® and LanthaScreen® provide a clear roadmap for researchers seeking to characterize their own novel compounds, such as this compound.
The high selectivity of Bemcentinib underscores a key principle in modern drug design: targeting the desired kinase with precision is paramount to achieving a favorable therapeutic window. As researchers continue to explore the vast chemical space of indazole derivatives, the application of these rigorous profiling methodologies will be essential in identifying the next generation of selective and effective kinase inhibitors for various therapeutic indications. Bemcentinib is currently undergoing numerous Phase II clinical trials for various cancers, including non-small cell lung cancer and acute myeloid leukemia, often in combination with other therapies like pembrolizumab or erlotinib.[5][24][25]
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An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). ACS Medicinal Chemistry Letters. Available at: [Link]
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Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. (2022). International Journal of Molecular Sciences. Available at: [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2017). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Available at: [Link]
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Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer. (2023). Molecular Cancer Therapeutics. Available at: [Link]
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The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). Journal of Medicinal Chemistry. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). Molecules. Available at: [Link]
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The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. (2016). Journal of Medicinal Chemistry. Available at: [Link]
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Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (2022). Frontiers in Chemistry. Available at: [Link]
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Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
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Navigating the Labyrinth of Drug Resistance: A Comparative Guide to Cross-Resistance Studies Featuring 6-(Methylsulfonyl)-1H-indazole
In the landscape of targeted cancer therapy, the emergence of drug resistance is a formidable challenge, often leading to treatment failure.[1][2] Understanding the patterns of cross-resistance—where resistance to one drug confers resistance to others—is paramount for the strategic development of new therapeutic agents and the optimization of sequential treatment regimens.[3] This guide provides a comprehensive framework for conducting cross-resistance studies, using the novel kinase inhibitor scaffold, 6-(methylsulfonyl)-1H-indazole, as a focal point for comparison against established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
The indazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[4][5][6] this compound, a functionalized derivative, serves as a key building block for novel therapeutic agents.[7] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to empower your own investigations into the complex world of drug resistance.
The Rationale: Why Cross-Resistance Studies are Critical
The development of resistance to targeted therapies is an almost universal phenomenon in oncology.[8] In the context of EGFR-mutant Non-Small Cell Lung Cancer (NSCLC), for instance, patients treated with first-generation TKIs like gefitinib or erlotinib inevitably develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[9][10] This molecular alteration not only renders the first-generation inhibitors ineffective but can also influence the efficacy of subsequent treatments. The challenge of acquired resistance has driven the development of successive generations of EGFR TKIs, each designed to overcome the resistance mechanisms of its predecessors.[11]
A thorough cross-resistance study aims to answer a critical question: if a tumor becomes resistant to Drug A, will it also be resistant to Drug B, C, and D? The answer has profound implications for drug sequencing and the development of novel compounds like those derived from this compound. By establishing the cross-resistance profile of a new investigational drug, we can predict its potential utility in different lines of therapy and identify patient populations most likely to benefit.
This guide will use a hypothetical scenario to illustrate the process: we will assess the activity of this compound against a model of acquired resistance to a first-generation EGFR TKI.
Experimental Design: A Step-by-Step Approach to Uncovering Cross-Resistance
The following experimental workflow provides a robust framework for evaluating the cross-resistance profile of this compound.
Part 1: Generation of a Resistant Cell Line Model
The foundation of any cross-resistance study is a biologically relevant model of acquired resistance. Here, we will use a dose-escalation method to generate a gefitinib-resistant NSCLC cell line.
Protocol for Generating a Gefitinib-Resistant PC-9 Cell Line:
-
Cell Line Selection: Begin with a drug-sensitive parental cell line. The PC-9 cell line, which harbors an activating EGFR exon 19 deletion, is a well-established model for EGFR TKI sensitivity.
-
Initial Culture: Culture PC-9 cells in standard RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Dose Escalation:
-
Initiate treatment with a low concentration of gefitinib, approximately equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
As the cells adapt and resume proliferation, gradually increase the gefitinib concentration in a stepwise manner. This process mimics the clinical scenario of acquired resistance developing under therapeutic pressure.
-
This dose-escalation process can take several months.
-
-
Confirmation of Resistance: Once the cells are able to proliferate in a high concentration of gefitinib (e.g., 1-2 µM), confirm the resistance phenotype by performing a cell viability assay (such as the MTT assay described below) to compare the IC50 of gefitinib in the resistant line versus the parental PC-9 line. A significant shift in the IC50 indicates the successful generation of a resistant cell line.
-
Molecular Characterization (Optional but Recommended): Analyze the resistant cell line for known resistance mechanisms, such as the T790M mutation in EGFR, MET amplification, or epithelial-to-mesenchymal transition (EMT) markers. This will provide valuable mechanistic insights into the observed cross-resistance patterns.
Part 2: Comparative Cytotoxicity Profiling
With both the parental (sensitive) and resistant cell lines established, the next step is to determine the in vitro activity of this compound and a panel of comparator compounds.
Protocol for MTT Cell Viability Assay:
-
Cell Seeding: Seed both the parental PC-9 and the gefitinib-resistant PC-9 (PC-9/GR) cells into 96-well plates at an appropriate density (e.g., 5,000 cells per well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series for each test compound:
-
This compound
-
Gefitinib (1st generation EGFR TKI)
-
Afatinib (2nd generation EGFR TKI)
-
Osimertinib (3rd generation EGFR TKI)
-
-
Treatment: Treat the cells with the serially diluted compounds for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value for each compound.
Visualizing the Workflow and Underlying Biology
To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated.
Caption: Simplified EGFR signaling pathway and resistance mutations.
Data Presentation and Interpretation: A Hypothetical Case Study
The following table summarizes hypothetical IC50 data from our comparative cytotoxicity profiling experiment.
| Compound | Chemical Class | PC-9 (Parental) IC50 (nM) | PC-9/GR (Gefitinib-Resistant) IC50 (nM) | Resistance Factor (RF)¹ |
| Gefitinib | 1st Gen. EGFR TKI | 15 | >10,000 | >667 |
| Afatinib | 2nd Gen. EGFR TKI | 10 | 1,500 | 150 |
| Osimertinib | 3rd Gen. EGFR TKI | 20 | 25 | 1.25 |
| This compound | Investigational Kinase Inhibitor | 50 | 75 | 1.5 |
¹Resistance Factor (RF) = IC50 (Resistant Line) / IC50 (Parental Line)
Interpretation of Hypothetical Results:
-
Gefitinib: As expected, the PC-9/GR cell line demonstrates a very high level of resistance to gefitinib, confirming the success of the resistance generation protocol. The resistance factor is over 667-fold.
-
Afatinib: The resistant cell line shows significant cross-resistance to afatinib, a second-generation EGFR TKI. This is consistent with the fact that the T790M mutation, a likely driver of resistance in this model, confers resistance to both first and second-generation inhibitors.
-
Osimertinib: This third-generation inhibitor remains highly potent against the gefitinib-resistant line, with a resistance factor close to 1. This is the expected outcome, as osimertinib was specifically designed to be active against EGFR-mutant NSCLC harboring the T790M resistance mutation.
-
This compound: In this hypothetical scenario, this compound shows a very low resistance factor (1.5), indicating that it retains significant activity against the gefitinib-resistant cells. This profile is similar to that of osimertinib, suggesting that this compound may be effective in overcoming T790M-mediated resistance.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting cross-resistance studies, using this compound as a case study. The hypothetical data presented suggests that this novel indazole derivative could represent a promising therapeutic strategy for overcoming acquired resistance to first-generation EGFR TKIs.
Of course, these are hypothetical results. The true cross-resistance profile of this compound can only be determined through the execution of these and other preclinical experiments. Future studies should aim to:
-
Characterize the precise molecular mechanisms of resistance in the generated cell lines.
-
Evaluate this compound against cell lines with other known resistance mechanisms (e.g., MET amplification, C797S mutation).
-
Validate these in vitro findings in in vivo models of acquired resistance.
By systematically investigating cross-resistance, we can accelerate the development of more effective and durable cancer therapies, ultimately improving patient outcomes.
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The Indazole Scaffold: A Comparative Guide to Pharmacokinetic Properties for Drug Discovery
Introduction: The Privileged Status of Indazoles in Medicinal Chemistry
The indazole core, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold."[1] This is attributed to its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity and specificity.[2] From potent kinase inhibitors in oncology to novel psychoactive substances, the chemical tractability of the indazole ring allows for fine-tuning of physicochemical properties to optimize pharmacological activity.[3][4] However, the ultimate success of an indazole-based drug candidate is intrinsically linked to its pharmacokinetic profile—the journey it takes through the body.
This guide provides a comparative analysis of the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) properties of distinct classes of indazole derivatives. By examining experimental data from kinase inhibitors and synthetic cannabinoid receptor agonists, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-pharmacokinetic relationships that govern the disposition of these compounds. This knowledge is critical for the rational design of indazole derivatives with improved drug-like properties.
Comparative Pharmacokinetic Profiles: A Tale of Two Scaffolds
The pharmacokinetic behavior of indazole derivatives can vary dramatically depending on their substitution patterns and the therapeutic target they are designed for. Here, we compare two prominent classes: kinase inhibitors, exemplified by the FDA-approved drug Axitinib, and synthetic cannabinoid receptor agonists (SCRAs), a class of compounds often encountered in forensic and toxicological studies.
Absorption and Bioavailability
Oral bioavailability is a crucial parameter for patient compliance and therapeutic efficacy. The indazole scaffold has been strategically employed to enhance this property.
-
Indazole-Based Kinase Inhibitors: Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), demonstrates moderate oral bioavailability. Following oral administration, the mean absolute bioavailability of axitinib is 58%.[5] It is absorbed relatively quickly, reaching maximum plasma concentrations (Cmax) within 4 hours.[5] Food has a modest effect on its absorption, with a high-fat meal increasing the area under the curve (AUC) by 19%, while a moderate-fat meal decreased it by 10%.[6]
-
Indazole-Based Synthetic Cannabinoids: The bioavailability of SCRAs is less well-characterized due to their illicit nature. However, their high lipophilicity suggests rapid absorption, particularly when administered via inhalation. In preclinical studies, synthetic cannabinoids are often administered systemically, and their effects are observed rapidly, indicating good absorption into the systemic circulation.
| Compound Class | Example | Route of Administration | Oral Bioavailability (%) | Tmax (hours) | Food Effect |
| Kinase Inhibitor | Axitinib | Oral | 58[5] | 2.5 - 4.1[6] | Moderate[6] |
| Synthetic Cannabinoids | JWH-018 Analogues | Inhalation/Systemic | Not typically studied | Rapid | Not applicable |
Expert Insight: The moderate bioavailability of axitinib is a significant achievement for a kinase inhibitor, a class of drugs often plagued by poor solubility and absorption. The indazole core, in this context, likely contributes to a favorable balance of lipophilicity and hydrogen bonding capacity, facilitating its passage across the intestinal membrane.
Distribution: Where Do They Go?
Once absorbed, the distribution of a drug to its target tissues and its binding to plasma proteins are critical determinants of its efficacy and potential for off-target effects.
-
Indazole-Based Kinase Inhibitors: Axitinib is highly bound to human plasma proteins (>99%), primarily to albumin.[5] This extensive protein binding limits the concentration of free drug available to interact with its target, a factor that must be considered in dose-response relationships.
-
Indazole-Based Synthetic Cannabinoids: SCRAs are also characterized by high plasma protein binding, with values often exceeding 88%.[7] This high degree of protein binding, coupled with their lipophilicity, can lead to accumulation in fatty tissues, potentially prolonging their duration of action and detection windows in biological samples.[7]
| Compound Class | Example | Plasma Protein Binding (%) | Key Binding Proteins |
| Kinase Inhibitor | Axitinib | >99[5] | Albumin, α1-acid glycoprotein[5] |
| Synthetic Cannabinoids | Various | 88.9 - 99.5[7] | Albumin |
Metabolism: The Body's Chemical Workshop
Metabolism is a critical process that transforms drugs into more water-soluble compounds for excretion. The indazole ring and its substituents are key sites for metabolic modification.
-
Indazole-Based Kinase Inhibitors: Axitinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4/5 being the major contributors.[6] The primary metabolic pathways involve oxidation of the sulfanyl group and N-glucuronidation.
-
Indazole-Based Synthetic Cannabinoids: The metabolism of SCRAs is often extensive and complex. Common metabolic transformations for indazole-3-carboxamide SCRAs include:
-
Hydroxylation: Addition of hydroxyl groups to various positions on the indazole ring and alkyl side chains.[8]
-
Amide Hydrolysis: Cleavage of the amide bond.[8]
-
N-dealkylation: Removal of alkyl groups from the indazole nitrogen.[8]
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility.[8]
-
Expert Insight: The differential metabolism of these two classes highlights the profound impact of substituents on the indazole core. For kinase inhibitors like axitinib, metabolism is relatively predictable and targeted. In contrast, the diverse and often extensive metabolism of SCRAs presents a significant challenge for toxicological screening, as the parent compound may be present at very low concentrations in biological samples.
Excretion: The Final Exit
The final step in the pharmacokinetic journey is excretion. The route and rate of excretion are influenced by the metabolic transformations a drug undergoes.
-
Indazole-Based Kinase Inhibitors: After oral administration of a radiolabeled dose of axitinib, approximately 30-60% of the radioactivity was recovered in feces and 23% in urine. The parent drug accounted for only a small fraction of the excreted dose, indicating extensive metabolism prior to elimination.
-
Indazole-Based Synthetic Cannabinoids: Due to their extensive metabolism, SCRAs are primarily excreted as metabolites in urine and feces. The detection of these metabolites is a key strategy in forensic toxicology.
Experimental Protocols for Pharmacokinetic Profiling
To obtain the data discussed above, a series of standardized in vitro and in vivo assays are employed during drug discovery and development.
In Vitro ADME Assays
These assays provide an early assessment of a compound's pharmacokinetic properties, allowing for rapid screening and optimization.
1. Metabolic Stability in Liver Microsomes
-
Objective: To assess the intrinsic clearance of a compound by liver enzymes.
-
Methodology:
-
Incubate the test compound (typically at 1 µM) with pooled human liver microsomes and NADPH (a cofactor for CYP enzymes) at 37°C.[9]
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]
-
2. Plasma Protein Binding
-
Objective: To determine the fraction of a compound that is bound to plasma proteins.
-
Methodology (Rapid Equilibrium Dialysis - RED):
-
Add the test compound to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubate the device at 37°C until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu) based on the concentration ratio.
-
3. Permeability Assay (Caco-2)
-
Objective: To predict the intestinal absorption of a compound.
-
Methodology:
-
Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a monolayer with properties similar to the intestinal epithelium) on a semi-permeable membrane.[10]
-
Add the test compound to the apical (donor) side of the cell monolayer.
-
Collect samples from the basolateral (receiver) side at various time points.
-
Measure the concentration of the compound in the receiver chamber using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).[10]
-
In Vivo Pharmacokinetic Studies
These studies, typically conducted in animal models (e.g., rats, mice), provide a more comprehensive understanding of a compound's ADME profile in a whole organism.
-
Methodology:
-
Administer the test compound to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points.
-
Process the blood to obtain plasma.
-
Analyze the concentration of the parent drug and its major metabolites in the plasma using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).
-
Visualizing Pharmacokinetic Processes
Diagrams can aid in understanding the complex workflows and pathways involved in pharmacokinetic analysis.
Caption: Common metabolic pathways for indazole derivatives.
Conclusion and Future Perspectives
The indazole scaffold continues to be a cornerstone in the development of novel therapeutics. A thorough understanding of the pharmacokinetic properties of indazole derivatives is paramount for translating a promising lead compound into a successful clinical candidate. As this guide has illustrated, the ADME profile of an indazole derivative is not solely dependent on the core itself, but is intricately modulated by its substitution patterns.
Future research in this area will likely focus on the development of predictive models that can more accurately forecast the pharmacokinetic behavior of novel indazole derivatives based on their chemical structure. Furthermore, a deeper understanding of the interplay between specific indazole substitutions and their interactions with drug-metabolizing enzymes and transporters will enable the more precise design of compounds with tailored pharmacokinetic profiles. By integrating the principles of medicinal chemistry with a robust understanding of drug metabolism and pharmacokinetics, the full therapeutic potential of the versatile indazole scaffold can be realized.
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A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). Molecules, 26(5), 1396. [Link]
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Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats. (2018). Frontiers in Neuroscience, 12. [Link]
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Clinical pharmacology of axitinib. (2013). Clinical Pharmacokinetics, 52(9), 707-722. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-(Methylsulfonyl)-1H-indazole: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the proper disposal procedures for novel or specialized compounds like 6-(Methylsulfonyl)-1H-indazole is paramount. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Initial Precautions: The "Why" Behind the "How"
Before any disposal activities commence, a thorough understanding of the potential hazards associated with this compound is crucial. Based on data from related indazole compounds, it is prudent to assume this chemical may be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[1][2][3] Therefore, the initial handling of this compound, even for disposal, necessitates stringent adherence to safety protocols.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a fully fastened laboratory coat.[4]
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][6]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with accurate waste characterization. This compound should be treated as a hazardous chemical waste.[7][8] It is crucial to prevent the commingling of this waste with other waste streams to avoid potentially dangerous reactions.[9]
Key Segregation Principles:
-
Solid vs. Liquid Waste: Collect solid this compound and any contaminated disposable labware (e.g., weighing paper, gloves) separately from liquid waste solutions containing the compound.
-
Avoid Incompatibles: Store this waste away from strong oxidizing agents, acids, and acid chlorides, as these are common incompatibilities for similar compounds.[1][5]
A summary of the likely hazard profile, based on related compounds, is provided in the table below.
| Hazard Classification | Description | Source for Analogue Compounds |
| Acute Toxicity (Oral) | Assumed to be harmful if swallowed. | [2] |
| Skin Irritation | Expected to cause skin irritation. | [3] |
| Eye Irritation | Expected to cause serious eye irritation. | [3] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation. | [1][2][3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[7][8][9] Instead, it must be collected and managed as hazardous waste.
Step 1: Waste Accumulation
-
Container Selection: Use a designated, sealable, and chemically compatible waste container.[5][10][11] The original container of the chemical is often a suitable choice for its waste.[11] Ensure the container is in good condition and free from leaks.
-
Labeling: Immediately upon adding the first quantity of waste, affix a hazardous waste label. This label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
Step 2: Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Secondary Containment: Place the waste container in a secondary containment tray to mitigate the impact of potential spills or leaks.[13]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[6][7] Store it in a well-ventilated area, away from direct sunlight, heat, and ignition sources.[8]
Step 3: Final Disposal
-
Institutional Procedures: When the waste container is full or the project is complete, follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a chemical collection request to your EHS department.[5]
-
Transportation: Do not transport the hazardous waste yourself. Trained EHS professionals or licensed hazardous waste contractors will collect and transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[7][14][15]
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Decontamination Procedures
In the event of a spill, the response should be swift and safe.
-
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the absorbent material using non-sparking tools.
-
Place the contaminated material into your hazardous waste container for this compound.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a chemical fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS department or emergency response team immediately.
-
Prevent entry into the affected area.
-
Regulatory Framework and Institutional Responsibility
The disposal of hazardous chemicals in a laboratory setting is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[16][17][18] OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of chemicals.[17][19][20][21] Adherence to the procedures outlined in this guide will help ensure compliance with these regulations.
Ultimately, the responsibility for proper waste disposal lies with the generator of the waste—the laboratory professional. By following these guidelines and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
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Safeguarding Your Research: A Comprehensive Guide to Handling 6-(Methylsulfonyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Handling chemical reagents with diligence and foresight is the cornerstone of laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 6-(Methylsulfonyl)-1H-indazole, a compound of interest in drug development and chemical synthesis. As your Senior Application Scientist, my objective is to equip you with not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices in your laboratory.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a crystalline solid whose toxicological properties are not yet fully characterized. However, based on available Safety Data Sheets (SDS) for this compound and structurally related indazole derivatives, a clear hazard profile emerges.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.
This profile necessitates a stringent approach to personal protective equipment to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.
The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards of a chemical. While a specific rating for this compound is not universally established, a conservative estimation based on available data is as follows:
| Hazard | Rating | Explanation |
| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury. This aligns with its classification as a skin, eye, and respiratory irritant, and being harmful if swallowed.[1][2] |
| Flammability (Red) | 1 | Must be preheated before ignition can occur. As a solid with a relatively high melting point, it is not expected to be a significant fire risk under standard lab conditions. |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |
| Special (White) | - | No special hazards have been identified. |
This rating should be considered provisional and confirmed with your institution's Environmental Health and Safety (EHS) department.[3][4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to mitigate the risks of exposure.
Due to its classification as a skin irritant, robust hand protection is non-negotiable. The choice of glove material is critical and should be based on chemical compatibility. While nitrile gloves are a common choice in laboratories for protection against weak acids and some organic solvents, their efficacy against aromatic sulfones can be limited.[7][8][9] Aromatic hydrocarbons are known to degrade nitrile rubber.[10]
For handling this compound, Neoprene gloves are a more conservative and recommended choice. Neoprene offers good resistance to a broader range of chemicals, including some aromatic compounds.[11]
Protocol for Glove Use:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For enhanced protection, particularly when weighing or transferring the solid, consider wearing two pairs of gloves.
-
Proper Removal: After handling the compound, remove gloves using the proper technique to avoid contaminating your skin.
-
Immediate Disposal: Dispose of used gloves in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Given that this compound is a serious eye irritant, appropriate eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.
-
Chemical Safety Goggles: Recommended when there is a potential for dust generation or splashing.
-
Face Shield: Should be worn in conjunction with safety goggles when handling larger quantities or when there is a significant risk of splashing.
A standard laboratory coat should be worn at all times when handling this compound. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of contamination, consider a disposable gown.
As a fine powder, this compound can easily become airborne, posing an inhalation hazard that can lead to respiratory tract irritation. All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.
If a fume hood is not available or if there is a risk of dust exposure, respiratory protection is required. A respirator equipped with a P100 (oil-proof, 99.97% efficiency) particulate filter is essential.[1][12] For added protection against potential organic vapors, a combination cartridge with an organic vapor (OV) cartridge and a P100 particulate filter is recommended.[13][14][15]
Workflow for Donning and Doffing PPE
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of your experiments.
-
Chemical Fume Hood: All weighing and transfer operations involving the solid compound should be conducted in a certified chemical fume hood to contain any dust.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.
-
Avoid Dust Formation: Handle the compound gently to minimize the generation of dust.
-
Use Appropriate Tools: Use spatulas and other tools appropriate for handling solids to prevent spills.
-
Work in a Designated Area: Designate a specific area of the lab for working with this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and all appropriate hazard warnings.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. Improper disposal can lead to environmental contamination and pose a risk to others.
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
Solid Waste: Collect all waste this compound, including any contaminated disposable labware (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE should be placed in a separate, labeled hazardous waste bag.
-
Solutions: If the compound is used in a solution, the resulting waste solution should be collected in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical.[16] They will provide you with the appropriate waste containers and labels.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage of Waste: Store hazardous waste containers in a designated, secure area, away from general laboratory traffic, while awaiting pickup.
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste by your institution's EHS or a licensed hazardous waste disposal contractor.
Waste Disposal Workflow
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring the responsible management of chemical reagents. Always remember that this guide is a supplement to, and not a replacement for, your institution's specific safety protocols and the guidance of your EHS professionals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
